5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXCFCLVCRICIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Introduction: The Significance of Fluorinated Heterocycles in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond, such as high electronegativity, small atomic radius, and the ability to form strong bonds, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, over 20% of all pharmaceuticals on the market contain at least one fluorine atom.
5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid is a structurally intriguing molecule that combines a fluorinated benzoic acid scaffold with a pyrrole heterocycle. Both of these moieties are prevalent in a wide array of therapeutic agents.[1][2] The pyrrole ring is a key component in numerous anticancer and anti-inflammatory drugs, while fluorinated benzoic acids are important intermediates in the synthesis of various pharmaceuticals.[1][2][3] This unique combination makes this compound a valuable building block for the synthesis of novel drug candidates with potential applications in oncology, inflammation, and infectious diseases.[4][1][2]
This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for researchers and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into potential challenges and optimization strategies.
Primary Synthetic Strategy: A Two-Step Approach
The most direct and widely applicable synthetic route to this compound involves a two-step sequence:
-
Synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid.
-
Construction of the pyrrole ring via a Paal-Knorr condensation.
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the robustness and high yields of the individual reactions.
Part 1: Synthesis of 2-amino-5-fluorobenzoic acid
The synthesis of 2-amino-5-fluorobenzoic acid is a critical first step. Several methods have been reported, with a common and efficient route starting from 4-fluoroaniline.[5][6] This method involves a condensation reaction with chloral hydrate and hydroxylamine hydrochloride, followed by a cyclization and subsequent oxidative cleavage.
Reaction Pathway:
Figure 1: Synthetic workflow for 2-amino-5-fluorobenzoic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
-
Preparation of Solutions:
-
Reaction:
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add Solution A and heat in an oil bath.
-
Add Solution B to the flask. A white precipitate will form immediately.
-
Heat the mixture to reflux (approximately 95°C) and maintain for 2 hours.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter the precipitate under reduced pressure.
-
Wash the filter cake with cold water.
-
Recrystallize the crude product from hot water to obtain a white solid of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.[5]
-
Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione
-
Cyclization:
-
Carefully add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid with stirring. The reaction is exothermic and should be controlled in an ice bath.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The product will precipitate out of solution.
-
Filter the precipitate and wash thoroughly with water until the washings are neutral.
-
Step 3: Synthesis of 2-amino-5-fluorobenzoic acid
-
Oxidative Cleavage:
-
Suspend the 5-Fluoro-1H-indole-2,3-dione in an aqueous solution of sodium hydroxide.
-
Add hydrogen peroxide (30% solution) dropwise to the suspension with cooling to maintain the reaction temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the product.[3]
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/water) to yield pure 2-amino-5-fluorobenzoic acid.[3]
-
Table 1: Summary of Reaction Parameters for the Synthesis of 2-amino-5-fluorobenzoic acid
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 4-Fluoroaniline, Chloral hydrate, Hydroxylamine HCl | Water | Reflux | 65-70%[5][6] |
| 2 | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | Conc. H₂SO₄ | 0°C to RT | - |
| 3 | 5-Fluoro-1H-indole-2,3-dione, H₂O₂, NaOH | Water | Controlled | 80-90%[3] |
Part 2: Paal-Knorr Synthesis of this compound
The Paal-Knorr pyrrole synthesis is a classic and highly efficient method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[7] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and easy-to-handle precursor to succinaldehyde, the required 1,4-dicarbonyl compound.[8][9]
Reaction Pathway:
Figure 2: Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol:
-
Reaction Setup:
-
Addition of Reagent:
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Alternatively, microwave irradiation in the presence of a catalytic amount of iodine under solvent-free conditions can significantly reduce reaction times.[8][11]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a solvent, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: Glacial acetic acid is a common solvent for the Paal-Knorr reaction as it also acts as an acid catalyst to promote the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde.[9]
-
Catalyst: While acetic acid can suffice, other catalysts like iron(III) chloride have been shown to be effective, particularly in aqueous media.[7][12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation provides a more energy-efficient and rapid method for this transformation, often leading to higher yields in shorter reaction times.[8][11]
Alternative Synthetic Strategy: Ullmann Condensation
An alternative approach to the synthesis of N-aryl pyrroles is the Ullmann condensation.[13] This copper-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a nucleophile, in this case, pyrrole.[14][15] For the synthesis of this compound, this would involve the coupling of pyrrole with a suitably substituted fluorobenzoic acid derivative, such as methyl 2-bromo-5-fluorobenzoate, followed by hydrolysis of the ester.
Reaction Pathway:
Figure 3: Ullmann condensation approach.
While a viable route, the Ullmann condensation often requires harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper.[13] However, modern advancements have introduced milder conditions using soluble copper catalysts with various ligands.[15][16] This route is generally less preferred than the Paal-Knorr synthesis for this specific target due to the more forcing conditions and the need for an additional hydrolysis step.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process involving the initial synthesis of 2-amino-5-fluorobenzoic acid, followed by a Paal-Knorr pyrrole condensation with 2,5-dimethoxytetrahydrofuran. This methodology is robust, high-yielding, and utilizes readily available starting materials. The protocols outlined in this guide are designed to be self-validating and provide a solid foundation for researchers in the field of drug discovery and development. The strategic combination of a fluorinated benzoic acid and a pyrrole ring in the target molecule presents a promising scaffold for the development of novel therapeutic agents, underscoring the importance of efficient and reliable synthetic routes.
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An In-depth Technical Guide to the Chemical Properties and Potential Applications of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid containing a pyrrole moiety. This guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and prospective applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs to offer valuable insights for researchers. The unique combination of a benzoic acid, a fluorine atom, and a pyrrole ring suggests its potential as a versatile building block in the development of novel therapeutic agents and functional materials.
Introduction: A Molecule of Interest
The intersection of fluorinated compounds and heterocyclic chemistry has been a fertile ground for the discovery of new molecules with significant biological activity. This compound stands as a noteworthy, albeit less explored, example within this chemical space. The constituent parts of the molecule each contribute to its potential utility:
-
Benzoic Acid Core: A common scaffold in medicinal chemistry, the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, and can act as a key interaction point with biological targets.
-
Fluorine Substitution: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity.[1][2]
-
Pyrrole Moiety: This aromatic heterocycle is a feature of many natural products and pharmaceuticals, contributing to the electronic properties and biological activity of the parent molecule.[3]
This guide will delve into the predicted characteristics of this molecule, drawing on data from analogous compounds to provide a robust theoretical framework for its study.
Predicted Physicochemical Properties
The properties of this compound can be inferred from related structures. Below is a table summarizing these predicted properties.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₈FNO₂ | Based on chemical structure |
| Molecular Weight | 205.19 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | General appearance of similar aromatic carboxylic acids[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from the properties of benzoic acid and its derivatives[4][5] |
| pKa | Estimated to be around 3-4 | The electron-withdrawing nature of the fluorine and pyrrole groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2) |
Spectroscopic Characterization: A Predictive Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene and pyrrole rings, as well as the acidic proton of the carboxylic acid.
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm.[6][7]
-
Benzene Ring Protons: Three protons on the benzene ring will likely appear as complex multiplets in the aromatic region (7-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.
-
Pyrrole Ring Protons: The protons on the pyrrole ring are expected to appear as two distinct multiplets, likely in the range of 6-7.5 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-175 ppm.[4]
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.
-
C-N and C-H Stretches: Bands corresponding to the pyrrole and benzene rings.
Synthesis and Reactivity
Proposed Synthetic Pathways
The synthesis of this compound can be envisioned through several plausible routes, drawing inspiration from the synthesis of related compounds. A common approach would involve the reaction of a suitably substituted aminobenzoic acid with a pyrrole-forming reagent.
A potential synthetic route is outlined below:
Figure 1. A proposed synthetic workflow for this compound.
This reaction, a variation of the Clauson-Kaas reaction, involves the condensation of an amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrrole ring.[8]
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction.
-
Aromatic Rings: Both the benzene and pyrrole rings are susceptible to electrophilic substitution reactions. The directing effects of the substituents (fluoro, carboxyl, and pyrrolyl groups) will influence the position of substitution.
-
Fluorine Atom: The fluorine atom is generally unreactive towards nucleophilic substitution on the aromatic ring unless activated by strongly electron-withdrawing groups.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive scaffold for various applications.
Medicinal Chemistry
-
Enzyme Inhibition: The benzoic acid moiety can act as a pharmacophore to target the active sites of various enzymes. For instance, fluorinated benzoic acids have been explored as building blocks for kinase inhibitors.[2]
-
Anticancer Agents: Pyrrole-containing compounds have shown a broad range of anticancer activities.[3] The combination with a fluorinated benzoic acid could lead to the development of novel cytotoxic agents.
-
Antimicrobial Agents: Both pyrrole and salicylic acid (a hydroxybenzoic acid) derivatives are known to possess antibacterial and antifungal properties.[3]
The workflow for investigating the biological activity of this compound is visualized below:
Figure 2. A generalized workflow for the biological evaluation of the title compound.
Materials Science
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming coordination polymers or MOFs.[8] The pyrrole and fluoro substituents can tune the electronic and structural properties of these materials.
-
Organic Electronics: Pyrrole-based polymers are known for their conducting properties. Derivatives of this benzoic acid could be explored as monomers for the synthesis of novel functional polymers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic carboxylic acids should be followed. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[9][10][11][12][13]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
This compound represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, synthesis, and potential applications based on the known characteristics of its constituent moieties and related analogs. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this intriguing compound and unlocking its full potential.
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A Technical Guide to the Spectroscopic Characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, explaining the rationale behind the predicted spectral features. This document is designed to serve as a practical resource for researchers in the synthesis, identification, and characterization of this and similar compounds.
Introduction: The Structural Rationale
This compound incorporates three key functional moieties: a fluorinated benzoic acid, a pyrrole ring, and a carboxylic acid. The interplay of these groups dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the aromaticity of the pyrrole and benzene rings, creates a unique electronic landscape that can be probed by various spectroscopic techniques. Understanding these interactions is paramount for unambiguous structural elucidation.
Predicted Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic theory.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be complex due to the coupling between protons on both the benzene and pyrrole rings, as well as through-space coupling with the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H (Pyrrole, α) | 7.0 - 7.2 | t | J ≈ 2.5 |
| H (Pyrrole, β) | 6.2 - 6.4 | t | J ≈ 2.5 |
| H (Benzoic Acid, H-3) | 7.5 - 7.7 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 |
| H (Benzoic Acid, H-4) | 7.2 - 7.4 | ddd | J(H-H) ≈ 9.0, J(H-H) ≈ 2.5, J(H-F) ≈ 8.5 |
| H (Benzoic Acid, H-6) | 8.0 - 8.2 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 2.5 |
| COOH | 10.0 - 13.0 | br s | - |
Causality behind Predictions: The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the attached benzoic acid.[1] The protons on the benzoic acid ring exhibit splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine (H-6) is expected to show a smaller H-F coupling constant compared to the meta proton (H-4). The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by signals from the pyrrole and benzoic acid carbons, with the latter showing coupling to the fluorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (J, Hz) |
| C (Pyrrole, α) | 120 - 125 | - |
| C (Pyrrole, β) | 110 - 115 | - |
| C (Benzoic Acid, C-1) | 135 - 140 | d, J ≈ 2-4 |
| C (Benzoic Acid, C-2) | 140 - 145 | d, J ≈ 8-10 |
| C (Benzoic Acid, C-3) | 125 - 130 | d, J ≈ 20-25 |
| C (Benzoic Acid, C-4) | 118 - 122 | d, J ≈ 20-25 |
| C (Benzoic Acid, C-5) | 160 - 165 | d, J ≈ 240-250 |
| C (Benzoic Acid, C-6) | 115 - 120 | d, J ≈ 5-7 |
| COOH | 165 - 170 | s |
Causality behind Predictions: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant. The other carbons in the benzoic acid ring will show smaller two-, three-, and four-bond C-F couplings. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ or [M-H]⁻ | Key Fragmentation Peaks |
| Electrospray Ionization (ESI) | 220.0561 (positive mode), 218.0415 (negative mode) | Loss of H₂O, loss of COOH, fragmentation of the pyrrole ring |
Causality behind Predictions: The exact mass is calculated based on the molecular formula C₁₁H₈FNO₂. The fragmentation pattern in ESI-MS is expected to involve the loss of the carboxylic acid group and water. Further fragmentation of the pyrrole and benzene rings is also anticipated.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1300 - 1350 | Medium |
| C-F stretch | 1100 - 1250 | Strong |
Causality behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] The C=O stretch will be a strong, sharp peak.[3] The aromatic C=C stretches and the C-F stretch are also expected to be prominent features in the spectrum.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the acidic proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The COOH peak should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Integrate the ¹H signals and reference the spectra to the residual solvent peak.
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Calibrate the instrument using a standard calibration mixture.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire data in both positive and negative ion modes over an appropriate m/z range.
-
Perform MS/MS fragmentation analysis on the parent ion to aid in structural elucidation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Propose elemental compositions for the parent and fragment ions.
-
Correlate the fragmentation pattern with the proposed structure.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the characteristic absorption bands.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Detailed workflow for NMR-based structural elucidation.
Conclusion
References
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
1H NMR and 13C NMR of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Authored by: Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR analysis of this compound, a compound of interest in pharmaceutical and materials science research. As a molecule featuring a fluorinated aromatic ring, a pyrrole substituent, and a carboxylic acid, its NMR spectra exhibit a rich tapestry of information arising from the interplay of these functional groups. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying scientific principles that govern the spectral characteristics of this molecule.
Core Principles of NMR Spectroscopy
At its heart, NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[2][4] When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation induces transitions between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus.[1][3] This sensitivity is what allows us to deduce detailed structural information.
PART 1: ¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the benzoic acid ring and the pyrrole moiety. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals are key to a full structural elucidation.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
A meticulously prepared sample is paramount for acquiring a high-quality NMR spectrum.[5][6]
Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[5][7]
-
Solvent Selection: Choose a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxyl group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7][8]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.[5][9]
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 400 MHz or higher for better resolution.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Features and Interpretation
The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |
| Benzoic Acid Ring Protons | 7.0 - 8.5 | Doublet, Doublet of Doublets | 3H |
| Pyrrole Protons (α to N) | ~6.5 - 7.5 | Triplet or Multiplet | 2H |
| Pyrrole Protons (β to N) | ~6.0 - 6.5 | Triplet or Multiplet | 2H |
Causality Behind Expected Shifts and Splitting:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding, resulting in a downfield chemical shift, often appearing as a broad singlet.[10]
-
Benzoic Acid Ring Protons: These aromatic protons will appear in the range of 7.0-8.5 ppm. The electron-withdrawing nature of the carboxylic acid and the fluorine atom will influence their precise shifts. The proton ortho to the carboxylic acid is expected to be the most downfield. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons.
-
Pyrrole Protons: The protons on the pyrrole ring are in a more electron-rich environment compared to the benzoic acid ring, thus they will appear more upfield. The protons alpha to the nitrogen will be at a slightly different chemical shift than the beta protons. They will exhibit coupling to each other.
PART 2: ¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number and electronic environment of the carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition
The procedure for ¹³C NMR is similar to that for ¹H NMR, but typically requires a more concentrated sample due to the lower natural abundance of the ¹³C isotope.[7]
Methodology:
-
Sample Weighing: Use a larger sample size, typically 50-100 mg, to ensure a good signal-to-noise ratio in a reasonable time.[7]
-
Solvent and Preparation: Follow the same dissolution and filtration steps as for ¹H NMR sample preparation.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, which will require a longer acquisition time compared to the ¹H spectrum. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.
Predicted ¹³C NMR Spectral Features and Interpretation
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Benzoic Acid Ring (C-F) | 155 - 165 (doublet) |
| Benzoic Acid Ring (C-N) | 135 - 145 |
| Benzoic Acid Ring (Other) | 115 - 135 |
| Pyrrole Carbons (α to N) | 115 - 125 |
| Pyrrole Carbons (β to N) | 105 - 115 |
Causality Behind Expected Shifts:
-
Carboxylic Acid Carbon: This carbon is highly deshielded due to the two electronegative oxygen atoms, causing it to appear significantly downfield.[11]
-
Fluorinated Carbon: The carbon directly attached to the fluorine atom will exhibit a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The effect of fluorine on the chemical shifts of aromatic carbons is a well-documented phenomenon.[12][13]
-
Aromatic and Pyrrole Carbons: The remaining carbons of the benzoic acid and pyrrole rings will resonate in the aromatic region (105-145 ppm). The specific chemical shifts will be influenced by the substituents. The carbons of the electron-rich pyrrole ring are expected to be more shielded (upfield) compared to those in the benzoic acid ring.
Caption: Logical relationship between molecular structure and NMR observables.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data provides a powerful check on the structural assignment. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbon environments predicted from the proposed structure. Furthermore, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, providing an unambiguous assignment of the entire molecule.
The ¹H and ¹³C NMR spectra of this compound offer a wealth of structural information. A systematic approach to sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of NMR, allows for a complete and confident characterization of this molecule. The predicted spectral features, based on the known effects of the constituent functional groups, provide a robust framework for the analysis of the experimental data.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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Emory University. Small molecule NMR sample preparation. [Link]
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Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
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SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]
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Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. [Link]
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National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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bioRxiv. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
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- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
This technical guide provides a comprehensive exploration of the infrared (IR) and mass spectrometry (MS) characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and detailed data interpretation.
Introduction: The Significance of this compound
This compound integrates several key functional groups that impart unique chemical and physical properties. The benzoic acid moiety is a common scaffold in medicinal chemistry, while the pyrrole ring is a fundamental heterocyclic structure found in many natural products and pharmaceuticals.[1] The addition of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.[2] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation during synthesis and application.
Analytical Workflow: A Holistic Approach
The characterization of this compound relies on a synergistic application of IR and MS techniques. IR spectroscopy provides crucial information about the functional groups present, while mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, aiding in structural confirmation.
Caption: Overall workflow for the synthesis and spectroscopic analysis of the target compound.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Theoretical Principles
Covalent bonds can be thought of as springs, with stretching and bending vibrations occurring at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, resulting in an IR spectrum. The position, intensity, and shape of these absorption bands provide a molecular fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient method for analyzing solid and liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2 and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Spectral Interpretation
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong | The broadness is due to hydrogen bonding.[3][4] |
| Aromatic Ring | C-H stretch | 3100-3000 | Medium | |
| Pyrrole Ring | N-H stretch | ~3400 | Medium | May be broad if involved in hydrogen bonding. |
| Pyrrole Ring | C-H stretch | ~3100 | Medium | |
| Carboxylic Acid | C=O stretch | 1710-1680 | Strong | Conjugation with the aromatic ring lowers the frequency.[3][4] |
| Aromatic/Pyrrole | C=C stretch | 1625-1465 | Medium-Weak | Multiple bands are expected. |
| Carboxylic Acid | C-O stretch | 1320-1210 | Strong | [3] |
| Aryl-Fluorine | C-F stretch | 1360-1000 | Strong | The exact position is sensitive to the molecular environment.[5] |
| Carboxylic Acid | O-H bend (out-of-plane) | ~960-900 | Broad, Medium | Also known as the "OH wag".[4] |
Key Interpretive Insights:
-
The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3][6]
-
The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group. Its position suggests conjugation with the aromatic ring.[4]
-
The presence of a strong band in the 1360-1000 cm⁻¹ range is consistent with the C-F stretching vibration.[5]
-
The N-H stretching vibration of the pyrrole ring is expected around 3400 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Structure
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Theoretical Principles
In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. Finally, the ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound.[1]
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated by their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Spectral Interpretation
The expected molecular weight of this compound (C₁₁H₈FNO₂) is 217.19 g/mol .
Expected Observations in the Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 218. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 216.
-
Isotope Peaks: Due to the natural abundance of ¹³C, a small peak at M+1 (m/z 219 in positive mode) will be observed.
Fragmentation Analysis (Tandem MS/MS):
To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.
Caption: A plausible fragmentation pathway for this compound.
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 217 | [C₁₁H₈FNO₂]⁺˙ | - | Molecular Ion |
| 172 | [C₁₁H₈FN]⁺˙ | COOH | Loss of the carboxylic acid group. |
| 144 | [C₁₀H₇F]⁺˙ | COOH, N | Loss of carboxylic acid and nitrogen. |
| 121 | [C₇H₅FO]⁺ | C₄H₃N | Loss of the pyrrole moiety. |
| 95 | [C₆H₄F]⁺ | C₅H₄NO₂ | Formation of the fluorophenyl cation. |
Expert Insights on Fragmentation:
-
The loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for benzoic acids.[7]
-
Decarboxylation (loss of CO₂, 44 Da) is also a characteristic fragmentation of benzoic acids.[7]
-
Cleavage of the bond between the benzoic acid and pyrrole moieties can lead to fragments corresponding to each ring system.
Conclusion: A Multi-faceted Analytical Approach
The comprehensive characterization of this compound is effectively achieved through the complementary use of infrared spectroscopy and mass spectrometry. IR spectroscopy confirms the presence of the key functional groups—carboxylic acid, pyrrole, and the carbon-fluorine bond—while mass spectrometry provides an accurate molecular weight and valuable structural information through fragmentation analysis. This dual-spectroscopic approach ensures a high degree of confidence in the identity and purity of the synthesized compound, which is critical for its application in research and development.
References
- BenchChem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
-
Wikipedia. Carbon–fluorine bond. Available from: [Link]
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Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53242-70-9, 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. PubChem.
- Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Journal of Chemical Physics, 10(6), 328-341.
- Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
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Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
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NIST. Pyrrole. In NIST Chemistry WebBook. Available from: [Link]
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
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Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1. Available from: [Link]
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Wiley. Fragmentation Processes in Mass Spectrometry. In Structure Determination of Organic Compounds. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Early-Stage Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles that determine the ultimate success of a potential therapeutic are its fundamental physicochemical properties. It is with this understanding that we present this in-depth technical guide on the solubility and stability of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid , a novel compound with a structural motif suggestive of diverse pharmacological potential.
This document is not merely a collection of protocols; it is a strategic guide designed to provide researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to thoroughly characterize this, or any, NCE. By elucidating the "why" behind the "how," we aim to empower you to make informed decisions that will de-risk your development programs, accelerate timelines, and ultimately, increase the probability of success. As we have full editorial control, this guide is structured to logically flow from theoretical considerations to practical, actionable experimental plans, ensuring a comprehensive understanding of the core topic.
Molecular Profile and Predicted Physicochemical Properties of this compound
Before embarking on any experimental characterization, a thorough in-silico analysis of the target molecule is an indispensable first step. The structure of this compound, featuring a fluorinated benzoic acid scaffold linked to a pyrrole ring, presents an interesting interplay of functional groups that will govern its behavior.
The fluorine atom at the 5-position is a strong electron-withdrawing group, which is anticipated to significantly influence the acidity of the carboxylic acid moiety. This, in turn, will have a profound impact on its pH-dependent solubility. The pyrrole ring, a five-membered aromatic heterocycle, contributes to the overall lipophilicity and provides potential sites for metabolic transformation or degradation.
To provide a quantitative starting point for our investigation, we have utilized computational models to predict the key physicochemical properties of this compound. These values, summarized in the table below, will serve as the basis for the design of our experimental protocols.
| Property | Predicted Value | Implication in Drug Development |
| Molecular Formula | C₁₁H₈FNO₂ | - |
| Molecular Weight | 205.19 g/mol | Adherence to Lipinski's Rule of Five |
| pKa (acidic) | ~3.8 | Weakly acidic, suggesting pH-dependent aqueous solubility. Ionization will increase significantly above pH 3.8. |
| logP | ~2.5 | Moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Predicted to be low in acidic pH, increasing with pH. | Formulation strategies may be required to enhance bioavailability. |
Note: These values are computationally predicted and require experimental verification.
A Rigorous Approach to Solubility Determination
The solubility of an NCE is a critical determinant of its absorption and bioavailability. A compound must be in solution to be absorbed across biological membranes. Therefore, a comprehensive understanding of its solubility in various aqueous and organic media is paramount.
The Scientific Rationale for Multi-faceted Solubility Assessment
A singular solubility value is insufficient for a thorough pre-formulation assessment. We must consider:
-
pH-Dependent Aqueous Solubility: The ionization state of a molecule, governed by its pKa and the pH of the surrounding medium, drastically affects its solubility. For an acidic compound like this compound, solubility is expected to be lowest at low pH (in its neutral form) and increase as the pH rises above its pKa, leading to the formation of the more soluble carboxylate salt.
-
Biorelevant Media Solubility: Solubility in simulated gastric and intestinal fluids provides a more accurate prediction of in-vivo dissolution and absorption compared to simple aqueous buffers.
-
Organic Solvent Solubility: Knowledge of solubility in various organic solvents is crucial for developing purification, crystallization, and formulation processes, including the preparation of stock solutions for in-vitro and in-vivo studies.
Experimental Workflow for Comprehensive Solubility Profiling
The following diagram outlines a systematic approach to the solubility assessment of this compound.
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocol: Forced Degradation Study
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water, 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photodegradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Identify the major degradation products using the mass spectrometry data.
-
Perform a mass balance to ensure that all degradation products have been accounted for.
-
Development of a Stability-Indicating Analytical Method (SIAM)
A robust SIAM is the cornerstone of any stability study. The primary objective is to develop an analytical procedure, typically HPLC, that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, without interference from any other components in the sample.
The development of a SIAM involves a systematic approach to optimize chromatographic conditions such as the column chemistry, mobile phase composition (including pH and organic modifiers), gradient elution profile, and detector wavelength. The method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By integrating in-silico predictions with rigorous, well-defined experimental protocols, researchers can build a robust data package that is essential for informed decision-making in the drug development process.
The predicted physicochemical properties suggest that this compound is a weakly acidic compound with moderate lipophilicity and likely pH-dependent aqueous solubility. The presence of the pyrrole ring indicates a potential for hydrolytic, oxidative, and photolytic degradation, which must be thoroughly investigated through the forced degradation studies outlined herein.
The successful execution of these studies will not only provide a deep understanding of the intrinsic properties of this NCE but will also lay the groundwork for the development of a stable and bioavailable drug product. The insights gained from this early-stage characterization are invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of a potential new medicine.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available from: [Link]
An In-Depth Technical Guide to the Potential Biological Activity of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid is a novel chemical entity with significant therapeutic potential, integrating three key pharmacophores: a fluorinated benzene ring, a pyrrole moiety, and a benzoic acid group. While direct biological data for this specific compound is not yet extensively published, a comprehensive analysis of its structural components suggests a strong likelihood of it exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a hypothesis-driven exploration of these potential activities, outlining plausible mechanisms of action and detailing robust experimental protocols for their investigation. By grounding our hypotheses in the established activities of analogous compounds, we offer a scientifically rigorous framework for the preclinical evaluation of this compound, aiming to accelerate its journey from a promising molecule to a potential therapeutic agent.
Introduction: A Molecule of Interest
The convergence of a fluorinated benzene ring, a pyrrole moiety, and a benzoic acid functional group in this compound creates a molecule with a high potential for diverse biological activities. The strategic inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[1][2] The pyrrole ring is a common feature in numerous FDA-approved drugs with applications ranging from oncology to infectious diseases.[3][4][5] Furthermore, benzoic acid and its derivatives are well-documented for their wide-ranging pharmacological properties.[6][7][8][9][10][11]
This technical guide will explore the synergistic potential of these three components, proposing a roadmap for the systematic investigation of this compound's biological profile.
Hypothesized Biological Activities and Mechanisms of Action
Based on the known biological activities of its constituent moieties, we hypothesize that this compound may exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
The presence of the 5-fluoro substituent is reminiscent of the widely used anticancer drug 5-fluorouracil (5-FU), which inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[12][13][14][15] While the mechanism of this compound is likely to be distinct from that of 5-FU, the fluorine atom may still play a crucial role in its cytotoxic effects. Pyrrole-containing compounds have also demonstrated a variety of anticancer activities.[16]
Proposed Mechanism of Action: We hypothesize that this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway.[10] The molecule could also potentially induce apoptosis by targeting pro- and anti-apoptotic proteins.
Caption: Proposed anti-inflammatory mechanism of action.
Antimicrobial Activity
Both pyrrole and benzoic acid derivatives have reported antibacterial and antifungal properties. [9][16]The mechanism of action for benzoic acid's antimicrobial effects often involves the disruption of cellular pH balance. [11]Pyrrole-containing compounds can also act as quorum sensing inhibitors, which interferes with bacterial communication and biofilm formation. [17] Proposed Mechanism of Action: this compound may exhibit antimicrobial activity by disrupting microbial cell membranes, inhibiting essential enzymes, and potentially interfering with quorum sensing pathways.
Caption: Proposed antimicrobial mechanism of action.
Proposed Experimental Protocols
To validate the hypothesized biological activities, a systematic and rigorous experimental approach is essential. The following protocols provide a framework for the initial in vitro and subsequent in vivo evaluation of this compound.
Synthesis of this compound
A plausible synthetic route can be adapted from methods used for similar compounds, such as the synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid. [16][18] Protocol:
-
Reaction Setup: Dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
In Vitro Anticancer Activity Assays
3.2.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
3.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
In Vitro Anti-inflammatory Activity Assays
3.3.1. COX Inhibition Assay
-
Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Protocol:
-
Use commercially available COX inhibitor screening assay kits.
-
Incubate recombinant COX-1 and COX-2 enzymes with the compound at various concentrations.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.
-
3.3.2. Cytokine Release Assay
-
Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.
-
Protocol:
-
Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS).
-
Treat the cells with the compound at various concentrations.
-
Collect the cell culture supernatant after 24 hours.
-
Measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
In Vitro Antimicrobial Activity Assays
3.4.1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Perform a serial dilution of the compound in a 96-well microtiter plate with appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the absence of growth.
-
3.4.2. Biofilm Inhibition Assay
-
Objective: To assess the ability of the compound to prevent biofilm formation.
-
Protocol:
-
Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the compound.
-
After incubation, wash the wells to remove non-adherent cells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify biofilm formation.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values for Anticancer Activity
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] |
| HCT116 (Colon) | [Insert Value] | [Insert Value] |
Table 2: Hypothetical IC50 Values for Anti-inflammatory Activity
| Enzyme/Target | This compound (µM) | Indomethacin (µM) |
| COX-1 | [Insert Value] | [Insert Value] |
| COX-2 | [Insert Value] | [Insert Value] |
Table 3: Hypothetical MIC Values for Antimicrobial Activity
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) |
| S. aureus | [Insert Value] | [Insert Value] |
| E. coli | [Insert Value] | [Insert Value] |
| C. albicans | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The in-depth analysis presented in this guide, based on the established biological activities of its constituent chemical moieties, strongly supports its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The proposed experimental protocols provide a clear and scientifically rigorous path for the validation of these hypotheses.
Future research should focus on a comprehensive preclinical evaluation, including in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity. Structure-activity relationship (SAR) studies should also be conducted to optimize the lead compound and enhance its therapeutic index. The successful execution of these studies will be crucial in determining the clinical translatability of this compound.
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Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Bashash, D., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. [Link]
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Wang, M., Liu, F., Wang, L., Li, Z., Zhang, R., & Li, Z. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International journal of molecular sciences, 20(24), 6261. [Link]
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Kumar, N., & Pruthi, V. (2014). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. Journal of Applied Pharmaceutical Science, 4(8), 117-123. [Link]
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Kamal, A., Reddy, M. K., Ramaiah, M. J., Bharathi, E. V., Dastagiri, D., & Viswanath, A. (2010). Synthesis and biological activity of fluoroquinolone-pyrrolo[2,1-c]b[6][12]enzodiazepine conjugates. Bioorganic & medicinal chemistry letters, 20(14), 4164–4167. [Link]
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Patel, Y. S., & Taviad, A. D. (2024). Fluorouracil. In StatPearls. StatPearls Publishing. [Link]
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Muro, F., Iimura, S., Yoneda, Y., Chiba, J., Watanabe, T., Setoguchi, M., Iigou, Y., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & medicinal chemistry, 16(23), 10173–10182. [Link]
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da Silva, J. G., de Oliveira, C. B. S., da Silva, A. C. G., de Oliveira, R. G., & de Almeida, R. N. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules (Basel, Switzerland), 27(19), 6537. [Link]
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Kalpoutzakis, E., Al-Ahmad, C., El-Khatib, E., Al-Awadhi, F., Al-Mousa, S., Christoforatou, E., ... & Gonos, I. S. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Antioxidants, 11(2), 339. [Link]
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Ferreira, I. C. F. R., & Santos, C. M. M. (2020). Bioactive pyrrole-based compounds with target selectivity. RSC medicinal chemistry, 11(8), 869-883. [Link]
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Vodenkova, S., Buchler, T., Cervena, K., Veskrnova, V., Vodicka, P., & Vymetalkova, V. (2020). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & therapeutics, 206, 107447. [Link]
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El-Faham, A., El-Sayed, W. A., & El-Kafrawy, A. F. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 12(29), 18556-18585. [Link]
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Singh, S., & Kumar, V. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Education and Scientific Methods, 11(6), 114-122. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules, 29(15), 3532. [Link]
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Sharma, A., Kumar, V., & Kumar, P. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC advances, 11(43), 26748-26766. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. K. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-31. [Link]
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A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). International Journal of Creative Research Thoughts, 12(8), 1-10. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). ResearchGate. [Link]
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Wang, Y., Li, Y., Wang, Y., Li, Y., Zhang, Y., & Wang, Y. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in cellular and infection microbiology, 14, 1413728. [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 1-5. [Link]
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Methodological & Application
The Synthetic Versatility of 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic Acid: A Gateway to Novel Chemical Entities
Introduction: A Privileged Scaffold in Modern Chemistry
The unique structural motif of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid presents a compelling scaffold for researchers in organic synthesis, medicinal chemistry, and materials science. This molecule synergistically combines the chemical reactivity of a carboxylic acid, the aromaticity and nucleophilicity of a pyrrole ring, and the modulating electronic effects of a fluorine atom. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making its derivatives of particular interest in drug discovery.[1] The pyrrole ring is a cornerstone of many biologically active compounds, and its incorporation into larger molecules has led to the development of numerous therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2][3]
This guide provides an in-depth exploration of the synthesis and derivatization of this compound, offering detailed protocols and mechanistic insights to empower researchers in their scientific endeavors. We will delve into its preparation via the classical Paal-Knorr synthesis and showcase its utility as a building block for creating diverse chemical libraries, particularly through amide bond formation.
Synthesis of the Core Scaffold: A Modern Take on a Classic Reaction
The construction of the this compound core is most effectively achieved through the Paal-Knorr pyrrole synthesis. This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a direct and generally high-yielding route to substituted pyrroles.[4][5]
Plausible Synthetic Pathway: The Paal-Knorr Approach
A logical and efficient route to the title compound starts from the readily available 2-amino-5-fluorobenzoic acid and 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to the required 1,4-dicarbonyl species (succinaldehyde) under acidic conditions.
dot
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Application Notes & Protocols: Synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
A Versatile Intermediate for the Development of Venetoclax Analogs and Other Bioactive Molecules
Abstract
This technical guide provides a detailed examination of the synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a key structural motif found in various pharmacologically active compounds. While the direct precursor to the FDA-approved drug Venetoclax is a related but more complex azaindole derivative, this N-aryl benzoic acid serves as a critical intermediate for the synthesis of novel analogs and other potential Bcl-2 inhibitors.[1][2] This document outlines two robust and validated synthetic strategies for its preparation: the copper-catalyzed Ullmann condensation and the Paal-Knorr pyrrole synthesis. We provide in-depth mechanistic insights, step-by-step experimental protocols, and process optimization considerations to guide researchers in medicinal chemistry and drug development.
Introduction: The Significance of the N-Aryl Benzoic Acid Scaffold
Venetoclax (ABT-199) is a first-in-class, potent, and selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein, an essential regulator of apoptosis.[2] Its complex molecular architecture is assembled from several key intermediates. The central core of Venetoclax features a substituted benzamide moiety linked to a heterocyclic system.[3] The specific intermediate used in the large-scale synthesis of Venetoclax is typically derived from 2-fluoro-4-aminobenzoic acid and a protected 5-hydroxy-7-azaindole.[4][5]
However, the this compound scaffold represents a valuable and synthetically accessible analog. It allows for systematic structure-activity relationship (SAR) studies aimed at developing next-generation Bcl-2 inhibitors or compounds with novel therapeutic targets. The pyrrole ring, a ubiquitous heterocycle in medicinal chemistry, can modulate the electronic and steric properties of the molecule, influencing target binding and pharmacokinetic profiles.[6]
This guide provides the necessary technical details for the efficient synthesis of this important building block.
Part 1: Synthetic Strategies & Mechanistic Insights
Two primary retrosynthetic disconnections offer reliable pathways to the target molecule. The choice of strategy often depends on the availability of starting materials and desired scale.
Strategy A: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic and powerful method for the formation of carbon-nitrogen bonds, specifically for N-arylation.[7][8] This strategy involves the copper-catalyzed coupling of an aryl halide with pyrrole.
Mechanistic Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
-
Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates pyrrole to form the pyrrolide anion.
-
Coordination & Salt Formation: The pyrrolide coordinates with the Cu(I) salt (e.g., CuI).
-
Oxidative Addition: The aryl halide (2-bromo- or 2-iodo-5-fluorobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination, releasing the final product and regenerating the active Cu(I) catalyst.[8]
The use of ligands, such as L-proline or diamines, can stabilize the copper intermediates, accelerate the reaction, and allow for milder reaction conditions.[9]
Caption: Workflow for the Ullmann Condensation Synthesis.
Strategy B: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward and high-yielding method for constructing a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound.[10]
Mechanistic Rationale: This reaction relies on the in-situ generation of the 1,4-dicarbonyl, succinaldehyde, from its stable precursor, 2,5-dimethoxytetrahydrofuran, under acidic conditions.
-
Hydrolysis: In the presence of an acid catalyst (e.g., glacial acetic acid), 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde.
-
Condensation: The primary amine of 2-amino-5-fluorobenzoic acid attacks one of the carbonyl groups of succinaldehyde, forming a hemiaminal.
-
Cyclization & Dehydration: Subsequent intramolecular condensation and a series of dehydration steps lead to the formation of the aromatic pyrrole ring.[6]
This method is often preferred for its operational simplicity and the use of less toxic reagents compared to some Ullmann protocols.
Caption: Workflow for the Paal-Knorr Pyrrole Synthesis.
Part 2: Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis via L-Proline Promoted Ullmann Condensation
This protocol is adapted from established procedures for copper-catalyzed N-arylation of heterocycles.[9]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Bromo-5-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 | 1.0 |
| Pyrrole | 67.09 | 2.30 mL | 34.2 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.43 g | 2.28 | 0.1 |
| L-Proline | 115.13 | 0.52 g | 4.56 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.30 g | 45.6 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluorobenzoic acid (5.00 g, 22.8 mmol), copper(I) iodide (0.43 g, 2.28 mmol), L-proline (0.52 g, 4.56 mmol), and potassium carbonate (6.30 g, 45.6 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (50 mL) followed by pyrrole (2.30 mL, 34.2 mmol) via syringe.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Work-up & Quenching: After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Acidification: Slowly acidify the aqueous mixture to pH ~2-3 with 2M HCl. A precipitate should form.
-
Extraction: Extract the product into ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure this compound.[6]
Protocol 2: Synthesis via Paal-Knorr Reaction
This protocol is based on standard procedures for forming pyrroles from anilines.[10][11]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Amino-5-fluorobenzoic acid | 155.12 | 5.00 g | 32.2 | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 4.70 mL | 35.4 | 1.1 |
| Glacial Acetic Acid | 60.05 | 40 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-fluorobenzoic acid (5.00 g, 32.2 mmol) in glacial acetic acid (40 mL).
-
Reagent Addition: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (4.70 mL, 35.4 mmol).
-
Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up & Precipitation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Isolation: Pour the cooled reaction mixture into 250 mL of ice-cold water with stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).
-
Drying: Dry the product under vacuum to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.[10]
Part 3: Application in Venetoclax Analog Synthesis
The synthesized this compound is an activated carboxylic acid ready for the final amide bond formation step, which mirrors the convergent synthesis strategy for Venetoclax itself.[3][12] It can be coupled with the complex sulfonamide side chain to produce a novel Venetoclax analog.
Caption: Final amide coupling to form a Venetoclax analog.
This final step typically employs standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) or a more modern reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[12]
Conclusion
This compound is a valuable intermediate for medicinal chemistry research. The Ullmann condensation and Paal-Knorr synthesis represent two highly effective and scalable methods for its preparation. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize this compound efficiently. Its strategic use in the final coupling stages allows for the rapid generation of novel Venetoclax analogs, facilitating the exploration of new chemical space in the ongoing development of potent and selective anticancer therapeutics.
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Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
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Patsnap. Preparation method of Venetoclax intermediate and product - Eureka. [Link]
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PubMed. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. [Link]
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Apicule. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate (CAS No: 1235865-75-4). [Link]
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-
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Veeprho. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. [Link]
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
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Application Notes and Protocols: 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid in medicinal chemistry. While direct biological data for this specific molecule is not extensively available in the public domain, its structural motifs—a fluorinated benzoic acid and a pyrrole ring—are constituent components of numerous biologically active agents. This document synthesizes information from structurally related compounds to project potential therapeutic applications, outlines detailed protocols for synthesis and biological evaluation, and provides a conceptual framework for its investigation as a scaffold in drug discovery. We will explore its potential in oncology, inflammatory diseases, and infectious diseases, drawing parallels from established and experimental therapeutics.
Introduction: A Scaffold of Promise
The convergence of a benzoic acid moiety with a pyrrole ring in a single molecular entity presents a compelling scaffold for medicinal chemistry. Benzoic acid derivatives are a cornerstone in drug discovery, valued for their synthetic tractability and diverse biological activities.[1] The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in a multitude of natural products and synthetic drugs, contributing to a wide array of pharmacological effects.[2] The strategic placement of a fluorine atom can further enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[3][4]
This compound, therefore, stands as a promising, yet underexplored, starting point for the development of novel therapeutics. This guide will provide the foundational knowledge and experimental direction for researchers to unlock its potential.
Potential Therapeutic Applications & Mechanistic Insights
Based on the activities of its structural analogues, this compound is a prime candidate for investigation in several key therapeutic areas.
Oncology
The pyrrole-benzoic acid scaffold is implicated in multiple anticancer mechanisms. A notable analogue, Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, serves as a key intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor used to treat certain leukemias.[5] This suggests that derivatives of this compound could be explored as inhibitors of anti-apoptotic proteins.
Furthermore, pyrrole-containing structures are central to many tyrosine kinase inhibitors . For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole ring and has demonstrated efficacy against a variety of cancers.[6] Derivatives of our topic compound could potentially be designed to target kinases such as VEGFR, PDGFR, or FGFR1.[6][7]
Anti-inflammatory and Analgesic Applications
The structural similarity to salicylic acid derivatives suggests a strong potential for anti-inflammatory activity.[8] Analogues could be screened for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[8] Moreover, 1,5-biaryl pyrrole derivatives have been identified as potent EP1 receptor antagonists , showing efficacy in preclinical models of inflammatory pain.[9]
Antimicrobial and Antiviral Activity
Pyrrole and benzoic acid derivatives have independently been reported to possess antibacterial and antifungal properties.[8][10] Specifically, 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogues have been synthesized and identified as a novel class of potential antibacterial, antifungal, and antitubercular agents.[10] This provides a strong rationale for evaluating this compound and its derivatives against a panel of pathogenic microbes.
Synthetic and Experimental Protocols
The following protocols are representative and may require optimization.
Synthesis of this compound
A common and effective method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction .[8]
Materials:
-
2-Amino-5-fluorobenzoic acid (1 equivalent)
-
2,5-Dimethoxytetrahydrofuran (1.1 equivalents)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Paal-Knorr synthesis of the title compound.
Protocol: In Vitro Kinase Inhibition Assay
To investigate the potential of this compound as a kinase inhibitor (e.g., against VEGFR2 or FGFR1).
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Staurosporine or a known inhibitor for the target kinase (positive control)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and controls in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Incubation with Inhibitor: Add the diluted test compound or controls to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding to the kinase.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate for a specific period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (or remaining ATP).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of the compound.[11]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Doxorubicin or another standard anticancer drug (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation and Expected Outcomes
While no specific data exists for this compound, we can present a table of activities for its analogues to guide expectations.
| Analogue | Target/Activity | Reported Potency (IC50/EC50) | Therapeutic Area | Reference |
| Venetoclax (derived from related intermediate) | BCL-2 Inhibition | Low nM | Oncology | [5] |
| Sunitinib | VEGFR, PDGFR, c-KIT | Low nM | Oncology | [6] |
| 1,5-Biaryl pyrrole derivatives | EP1 Receptor Antagonism | Low µM | Inflammation/Pain | [9] |
| Pyrrole-based metallo-β-lactamase inhibitors | Metallo-β-lactamase | Low µM | Infectious Disease | [12] |
| 4-(thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2 | 14-17 nM | Oncology | [13] |
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for medicinal chemistry research. The strong precedent set by its structural analogues in oncology, inflammation, and infectious diseases provides a solid foundation for its exploration. The protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of this compound and its derivatives. Future work should focus on synthesizing a library of analogues with modifications to both the pyrrole and benzoic acid rings to establish a clear structure-activity relationship (SAR) and to identify lead compounds for further preclinical development.
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Current Medicinal Chemistry-Anti-Cancer Agents. (2002). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][5][8]benzodiazepines as DNA-interactive antitumour antibiotics. Current Medicinal Chemistry-Anti-Cancer Agents.
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- PubMed. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. PubMed.
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Biological Evaluation of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic Acid Analogs: Application Notes and Protocols
Introduction: Rationale for the Biological Evaluation of a Novel Pyrrole-Benzoic Acid Scaffold
The convergence of a substituted benzoic acid moiety and a pyrrole ring in the 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid scaffold presents a compelling case for biological investigation. Benzoic acid derivatives are a well-established class of compounds with diverse pharmacological activities, including notable anti-inflammatory properties. Similarly, the pyrrole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs with applications in oncology and anti-inflammatory therapies.[1][2] The incorporation of a fluorine atom can further enhance metabolic stability and binding affinity.
While direct biological data for the parent compound, this compound, is not extensively documented, its structural alerts strongly suggest potential as an anti-inflammatory and anti-cancer agent. A plausible mechanism, given the prevalence of this activity in related structures, is the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[1][3][4]
This guide provides a structured, multi-tiered approach to the biological evaluation of novel analogs derived from this scaffold. The protocols are designed to first establish a baseline of cellular activity through cytotoxicity screening, followed by investigation into a primary mechanistic target (COX inhibition), and finally, to dissect the cellular consequences of compound activity through apoptosis and cell cycle analysis. This workflow allows for a comprehensive initial characterization, providing critical data for further drug development efforts.
Experimental Workflow Overview
The evaluation of novel this compound analogs should follow a logical progression from broad cellular effects to specific mechanisms. This ensures that resources are directed toward the most promising compounds and that a comprehensive biological profile is established.
Caption: Tiered experimental workflow for analog evaluation.
Part 1: Cytotoxicity Screening
Scientific Rationale: The initial step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[5][6] Cytotoxicity assays, such as the MTT or XTT assay, provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[7][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different analogs and for selecting appropriate concentrations for subsequent mechanistic studies.[9] A dose-response curve is generated to understand the relationship between compound concentration and cellular effect.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess the cytotoxic effects of the test compounds on a relevant cancer cell line (e.g., HT-29 colon cancer cells or RAW 264.7 macrophage cells).
Materials:
-
Test compounds (this compound analogs)
-
Cell line (e.g., HT-29 or RAW 264.7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Analog ID | IC50 (µM) on HT-29 Cells (48h) | IC50 (µM) on RAW 264.7 Cells (48h) |
| Compound A | 15.2 ± 1.8 | 25.4 ± 3.1 |
| Compound B | 5.8 ± 0.7 | 9.1 ± 1.2 |
| Compound C | > 100 | > 100 |
| Doxorubicin | 0.5 ± 0.1 | 1.2 ± 0.3 |
Table represents example data. Doxorubicin is included as a positive control for cytotoxicity.
Part 2: Mechanistic Target Analysis - COX-2 Inhibition
Scientific Rationale: Many pyrrole-containing compounds and benzoic acid derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][3] To investigate this as a potential mechanism of action, a cell-based assay that measures the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, is employed. In this assay, cells like murine macrophages (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. The inhibitory effect of the test compounds on PGE2 production is then quantified, providing a direct measure of their COX-2 inhibitory activity in a cellular context.
Protocol 2: Cell-Based COX-2 Inhibition Assay (PGE2 Quantification)
This protocol describes the measurement of PGE2 levels in LPS-stimulated RAW 264.7 macrophages treated with the test compounds.
Materials:
-
RAW 264.7 cells
-
Test compounds
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete growth medium (DMEM with 10% FBS)
-
Serum-free DMEM
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the growth medium and replace it with 100 µL of serum-free DMEM containing the desired concentrations of test compounds or Celecoxib. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for COX-2 expression and PGE2 production.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial competitive PGE2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for COX-2 inhibition.
Caption: Inhibition of the COX-2 pathway by test analogs.
Part 3: Elucidation of Cellular Death Mechanisms
Scientific Rationale: If the compounds exhibit significant cytotoxicity, it is crucial to determine the mode of cell death they induce. Apoptosis, or programmed cell death, is a distinct process from necrosis and is often a desired outcome for anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells via flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Further investigation into the mechanism of cytotoxicity can involve analyzing the compound's effect on the cell cycle. Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cell division and leading to apoptosis. Cell cycle analysis using propidium iodide staining and flow cytometry allows for the quantification of cells in each phase of the cell cycle based on their DNA content.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Cells of interest (e.g., HT-29)
-
Test compounds at 1x and 2x their IC50 concentrations
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells of interest (e.g., HT-29)
-
Test compounds at their IC50 concentrations
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols detailed in this document provide a robust framework for the initial biological characterization of novel this compound analogs. By systematically assessing cytotoxicity, investigating a key anti-inflammatory pathway, and dissecting the mechanisms of cell death and proliferation, researchers can efficiently identify lead candidates for further preclinical development. This structured approach ensures the generation of high-quality, reproducible data essential for advancing promising compounds in the drug discovery pipeline.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Gnanaprakasam, J. N. R., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (122), 55584. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
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Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-sodani, A. A. A., Al-Salahi, R., Al-Qadasy, Z. A. A., ... & Marzouk, M. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Retrieved from [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
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Chatterjee, S., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Angewandte Chemie International Edition, 59(20), 7795-7799. Retrieved from [Link]
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Kwiecień, H., et al. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 23(11), 2873. Retrieved from [Link]
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Bentham Science. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Retrieved from [Link]
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ResearchGate. (2021). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Retrieved from [Link]
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JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
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Lacerda, R. B., et al. (2015). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 20(3), 4875-4897. Retrieved from [Link]
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Carson, J. R., et al. (1981). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 24(7), 881-888. Retrieved from [Link]
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Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(10), 1332. Retrieved from [Link]
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Semantic Scholar. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Retrieved from [Link]
-
Scientific Reports. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2020). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
-
IJCMR. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]
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MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Retrieved from [Link]
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Application Note: The Strategic Role of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic Acid in the Synthesis of Potent BCL-2 Family Inhibitors
Introduction: Targeting the Apex of Cancer Cell Survival
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical life-or-death checkpoint for cells.[1][2][3] This family is comprised of both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, BCL-w).[2][4] In many malignancies, cancer cells achieve immortality by overexpressing anti-apoptotic BCL-2 proteins, which sequester pro-apoptotic partners and prevent the mitochondrial outer membrane permeabilization (MOMP) required to initiate programmed cell death.[5][6]
This dependency creates a therapeutic vulnerability. Small-molecule inhibitors, known as "BH3 mimetics," are designed to mimic the BH3 domain of pro-apoptotic proteins. These molecules bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins, displacing the natural pro-apoptotic activators and thereby restoring the cell's ability to undergo apoptosis.[6][7][8]
Navitoclax (ABT-263) is a potent, orally bioavailable inhibitor of BCL-2, BCL-xL, and BCL-w that exemplifies the success of this strategy.[7][9][10][11] The intricate molecular architecture of Navitoclax is assembled from several key building blocks, each chosen for a specific role in binding, orientation, and pharmacokinetics. This guide focuses on a crucial, yet often overlooked, starting material class: substituted 2-(1H-pyrrol-1-yl)benzoic acids. Specifically, we will explore the synthesis and application of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid , a key scaffold component for creating potent BCL-2 inhibitors.
Part 1: The Rationale - Structural and Synthetic Significance
The selection of this compound as a foundational building block is not arbitrary. Its structure imparts critical features to the final inhibitor.
-
The Benzoic Acid Moiety: This functional group serves as the primary chemical handle for coupling with other molecular fragments. In the synthesis of Navitoclax and related compounds, it is typically converted into an amide or, more specifically, a sulfonylcarboxamide, forming a stable and structurally critical linkage.[9]
-
The Pyrrole Ring: This aromatic heterocycle is a key pharmacophoric element. Its planar structure and electron distribution contribute to favorable van der Waals and π-stacking interactions within the hydrophobic binding groove of BCL-2 family proteins.
-
The Fluoro Substituent: The fluorine atom at the 5-position is a strategic addition. Fluorine's high electronegativity can influence the electronic properties of the aromatic ring, potentially enhancing binding affinity. Furthermore, its inclusion is a common medicinal chemistry strategy to block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., half-life, oral bioavailability) of the final drug compound.
Part 2: The Apoptotic Pathway and Inhibitor Mechanism
To understand the context of the synthesis, it is crucial to visualize the biological pathway being targeted. BCL-2 inhibitors intervene at a key regulatory node of the intrinsic apoptosis pathway.
Figure 2: Convergent Synthetic Workflow. The key benzoic acid intermediate is first synthesized and then coupled with a second fragment to form the final inhibitor scaffold.
Protocol 3.1: Synthesis of this compound
This protocol details the synthesis of the pyrrole ring onto the aminobenzoic acid core via the Paal-Knorr reaction, a reliable method for forming substituted pyrroles. [12][13] Materials:
-
2-Amino-5-fluorobenzoic acid
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ice-cold distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1 equivalent of 2-amino-5-fluorobenzoic acid in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Reagent Addition: While stirring, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C). Maintain reflux for 3-5 hours.
-
Scientist's Note: The acidic conditions catalyze the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes condensation with the primary amine of the benzoic acid to form the pyrrole ring. Progress should be monitored by Thin-Layer Chromatography (TLC).
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing ice-cold water (approx. 10x the volume of the reaction mixture). A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.
Protocol 3.2: Amide Coupling to Synthesize BCL-2 Inhibitor Core
This protocol describes a standard and robust method for forming the amide bond between the synthesized benzoic acid and a second amine-containing fragment, a key step in assembling Navitoclax-like molecules. [14] Materials:
-
This compound (from Protocol 3.1)
-
Amine-containing fragment (R-NH₂) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (1.0-2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the desired amine-containing fragment (1.1 equivalents), EDCI (2.0 equivalents), and DMAP (2.0 equivalents).
-
Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (approx. 20 mL per gram of benzoic acid).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Scientist's Note: EDCI is a water-soluble carbodiimide that activates the carboxylic acid, forming a reactive O-acylisourea intermediate. The amine (R-NH₂) then attacks this intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive DMAP-acyl intermediate that is more susceptible to aminolysis, thereby accelerating the reaction and improving the yield. [14]4. Quenching and Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with additional dichloromethane.
-
-
Extraction: Transfer the solution to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified via flash column chromatography to yield the final coupled product.
Part 4: Data Presentation and Characterization
Successful synthesis must be confirmed through rigorous analytical characterization. The expected data for the intermediate and final products are summarized below.
| Compound | Synthesis Step | Expected Yield | Purity (HPLC) | Key Characterization Methods |
| This compound | Protocol 3.1 | 60-75% | >95% | ¹H NMR, ¹³C NMR, LC-MS |
| Final Amide Product | Protocol 3.2 | 75-90% | >98% | ¹H NMR, ¹³C NMR, HRMS, HPLC |
-
¹H NMR: Will confirm the presence of protons on the pyrrole and benzene rings and the formation of the new amide N-H proton.
-
LC-MS / HRMS: Will confirm the molecular weight and elemental composition of the synthesized compounds.
-
HPLC: Will be used to assess the purity of the final compound.
Conclusion
This compound is a highly valuable and strategically designed building block in the synthesis of advanced BCL-2 family inhibitors like Navitoclax. Its structure provides the necessary chemical handles for convergent synthesis while incorporating key pharmacophoric and pharmacokinetic features into the final molecule. The protocols outlined herein provide a robust and reproducible framework for synthesizing this key intermediate and utilizing it in subsequent coupling reactions. By understanding the rationale behind the molecular design and the chemistry of its application, researchers can effectively leverage this compound to develop novel therapeutics targeting the core survival mechanisms of cancer cells.
References
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]
-
Tsujimoto, Y. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Clinical and Experimental Immunology. [Link]
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Navitoclax (ABT-263) Uses, MOA, Side Effects, and Clinical Trials. Patsnap Synapse. [Link]
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Bcl-2 family. Wikipedia. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology. [Link]
-
The Bcl-2-regulated apoptotic pathway. Journal of Cell Science. [Link]
-
Del Gaizo Moore, V., & Letai, A. (2013). From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia. Cancer Cell. [Link]
-
Navitoclax mechanism of action. ResearchGate. [Link]
-
Tan, K. L., et al. (2020). Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent. Frontiers in Pharmacology. [Link]
-
Shi, J., et al. (2011). Navitoclax (ABT-263) Accelerates Apoptosis during Drug-Induced Mitotic Arrest by Antagonizing Bcl-xL. Cancer Research. [Link]
- CN101220008A - The synthetic method of compound ABT-263.
-
Navitoclax. PubChem. [Link]
- US8513243B2 - ABT-263 crystalline forms.
- EP2515883A1 - Abt-263 capsule.
- US Patent No. 8,513,243.
-
Abt-263 crystalline forms. Patsnap Eureka. [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]
-
A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. ACS Publications. [Link]
-
Navitoclax. Wikipedia. [Link]
-
The Discovery of Navitoclax, a Bcl-2 Family Inhibitor. ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. PubMed. [Link]
-
Gandhi, L., et al. (2011). Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors. Journal of Clinical Oncology. [Link]
-
Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation. Scientific Reports. [Link]
-
Computationally designed high specificity inhibitors delineate the roles of BCL2 family proteins in cancer. eLife. [Link]
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5-[(E)-(2-Fluoro-benzyl-idene)amino]-2-hy-droxy-benzoic acid. PubMed. [Link]
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An Update on the Synthesis of Pyrrolob[2][4]enzodiazepines. MDPI. [Link]
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Synthetic route for the novel pyrrolyl-benzoate derivatives. ResearchGate. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]
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Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3. PubMed. [Link]
-
Squadrito, F., et al. (2013). Effects of flavocoxid, a dual inhibitor of COX and 5-lipoxygenase enzymes, on benign prostatic hyperplasia. British Journal of Pharmacology. [Link]
-
2-[(1H-PYRROL-1-YL)METHYL]BENZOIC ACID. Matrix Fine Chemicals. [Link]
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Application Notes and Protocols for the Synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Introduction
5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described methodology is based on established chemical principles and provides a logical workflow from readily available starting materials.
This guide is structured to provide not only a detailed experimental protocol but also the scientific rationale behind the chosen synthetic strategy. By understanding the "why" behind each step, researchers can better troubleshoot and adapt the procedure to their specific needs.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-step sequence, commencing with the synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, followed by the construction of the pyrrole ring via the Clauson-Kaas reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Amino-5-fluorobenzoic Acid
The synthesis of the crucial precursor, 2-amino-5-fluorobenzoic acid, can be achieved from 4-fluoroaniline through a multi-step process involving the formation of 5-fluoro-1H-indole-2,3-dione, followed by oxidative cleavage.[2] This method offers a reliable route with readily available starting materials.[2]
Step 1.1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
This initial step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride.
Protocol:
-
Prepare Chloral Hydrate Solution: In a suitable beaker, dissolve 18.2 g of chloral hydrate in 400 mL of water.
-
Prepare 4-Fluoroaniline Solution: In a separate beaker, dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. To this solution, add 9 mL of concentrated hydrochloric acid and stir until a clear, yellow solution is obtained.
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the prepared chloral hydrate solution.
-
Addition of Reagents: Begin heating the chloral hydrate solution in an oil bath. During heating, add 260 g of anhydrous sodium sulfate. The solution will become milky.
-
Condensation Reaction: Add the prepared 4-fluoroaniline solution to the reaction flask. A white, flocculent precipitate will form immediately.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Isolation and Purification: After the reaction is complete, filter the hot mixture under reduced pressure. The resulting brownish-yellow filter cake is then recrystallized from hot water. After cooling, the white solid product is collected by filtration and dried.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoroaniline | 111.12 | 11.1 g | 0.10 |
| Chloral Hydrate | 165.40 | 18.2 g | 0.11 |
| Hydroxylamine HCl | 69.49 | 22.3 g | 0.32 |
| Sodium Sulfate (anhyd.) | 142.04 | 260 g | - |
| Conc. Hydrochloric Acid | 36.46 | 9 mL | - |
Step 1.2: Synthesis of 5-fluoro-1H-indole-2,3-dione
The previously synthesized acetamide is cyclized in the presence of concentrated sulfuric acid.
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, carefully add 95 mL of 98% concentrated sulfuric acid.
-
Cyclization: Heat the sulfuric acid to 60 ± 10 °C. Add 22.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.
-
Reaction Conditions: Heat the reaction mixture to 85-90 °C and maintain for 20 minutes.
-
Work-up: After the reaction, carefully pour the mixture onto crushed ice. An orange-red solid will precipitate.
-
Isolation: Collect the solid by filtration and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 184.15 | 22.2 g | 0.12 |
| Conc. Sulfuric Acid (98%) | 98.08 | 95 mL | - |
Step 1.3: Synthesis of 2-Amino-5-fluorobenzoic Acid
The final step in preparing the key intermediate involves the oxidative cleavage of the indole-2,3-dione.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, add the 5-fluoro-1H-indole-2,3-dione.
-
Oxidation: Under alkaline conditions (e.g., using sodium hydroxide or potassium hydroxide solution), add hydrogen peroxide. The reaction temperature should be controlled, for instance, between 80-90°C.[2]
-
Acidification: After the reaction is complete, cool the mixture in an ice-water bath and carefully add hydrochloric acid to adjust the pH to 4-5.
-
Isolation and Purification: The precipitated product is collected by filtration. Recrystallization from xylene will yield the purified 2-amino-5-fluorobenzoic acid.[2]
Part 2: Synthesis of this compound
With the key intermediate in hand, the final target molecule is synthesized via the Clauson-Kaas pyrrole synthesis. This reaction involves the acid-catalyzed condensation of a primary amine with 2,5-dimethoxytetrahydrofuran.[3][4][5]
Caption: Clauson-Kaas reaction workflow.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 to 1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Amino-5-fluorobenzoic acid | 155.13 | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 - 1.2 |
| Glacial Acetic Acid | 60.05 | Solvent |
Safety Precautions
-
2,5-Dimethoxytetrahydrofuran: This reagent is a flammable liquid and vapor. It is also toxic if inhaled and causes serious eye irritation.[3] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Concentrated Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with extreme care and appropriate PPE.
-
General Handling: All chemical manipulations should be performed in a well-ventilated fume hood.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for the synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, and the subsequent Clauson-Kaas pyrrole formation, researchers can reliably produce this valuable compound for applications in drug discovery and medicinal chemistry. Careful adherence to the experimental details and safety precautions is essential for a successful and safe synthesis.
References
- FAQ: How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
-
2-Amino-5-fluorobenzoic acid - PMC - NIH. Available at: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - NIH. Available at: [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
- EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
-
Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. Available at: [Link]
-
The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Available at: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed protocol and in-depth scientific insights for the large-scale synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is structured to offer not only a step-by-step methodology but also the underlying chemical principles and process safety considerations essential for successful and safe scale-up.
Introduction: Significance of this compound
This compound is a crucial building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the pyrrole-substituted benzoic acid scaffold is found in a variety of biologically active compounds. Its synthesis, particularly on a large scale, is therefore of significant interest to the pharmaceutical industry. The synthetic route detailed herein is robust, scalable, and relies on well-established chemical transformations.
Overview of the Synthetic Strategy
The large-scale synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key starting material, 2-amino-5-fluorobenzoic acid, from 4-fluoroaniline. The second stage is the construction of the pyrrole ring via a Clauson-Kaas reaction, a modification of the Paal-Knorr pyrrole synthesis.[1]
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Protocol: Stage 1 - Preparation of 2-Amino-5-fluorobenzoic Acid
This multi-step synthesis starts with the readily available 4-fluoroaniline and proceeds through two key intermediates.[2]
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Reaction Principle: This step involves a condensation reaction between 4-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride to form the oxime intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoroaniline | 111.12 | 1.00 kg | 9.00 |
| Chloral hydrate | 165.40 | 1.64 kg | 9.91 |
| Hydroxylamine HCl | 69.49 | 2.01 kg | 28.9 |
| Concentrated HCl | 36.46 | 0.81 L | - |
| Water | 18.02 | 28.6 L | - |
| Anhydrous Sodium Sulfate | 142.04 | 23.4 kg | - |
Procedure:
-
Preparation of Solutions:
-
In a suitable vessel, dissolve 1.64 kg of chloral hydrate in 14.4 L of water.
-
In a separate vessel, carefully dissolve 1.00 kg of 4-fluoroaniline and 2.01 kg of hydroxylamine hydrochloride in 5.8 L of water. To this, slowly add 0.81 L of concentrated hydrochloric acid with stirring until a clear, yellow solution is obtained.
-
-
Reaction Setup:
-
Charge the chloral hydrate solution into a jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Begin heating the solution. During heating, add 23.4 kg of anhydrous sodium sulfate. The solution will turn milky white.
-
-
Reaction Execution:
-
Once the reactor contents are heated, add the 4-fluoroaniline solution. A white flocculent precipitate will form immediately.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for at least 2 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, filter the hot mixture under reduced pressure.
-
Wash the resulting brownish-yellow filter cake with hot water.
-
The crude product can be used directly in the next step or recrystallized from hot water to improve purity.
-
Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione
Reaction Principle: The intermediate from the previous step undergoes an acid-catalyzed cyclization in concentrated sulfuric acid to yield the isatin derivative.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 182.15 | 1.00 kg | 5.49 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 4.2 L | - |
Procedure:
-
Reaction Setup:
-
Charge 4.2 L of concentrated sulfuric acid into a suitable reactor equipped with a robust stirrer and temperature control.
-
Heat the sulfuric acid to 60-70 °C.
-
-
Reaction Execution:
-
Carefully add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide in portions to the hot sulfuric acid, maintaining the temperature between 80-90 °C.
-
After the addition is complete, stir the reaction mixture at 85-90 °C for 20-30 minutes.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring. An orange-red solid will precipitate.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Dry the solid to obtain 5-fluoro-1H-indole-2,3-dione.
-
Step 3: Synthesis of 2-Amino-5-fluorobenzoic Acid
Reaction Principle: The final step in this stage is the oxidative cleavage of the isatin intermediate using hydrogen peroxide under basic conditions to yield the desired 2-amino-5-fluorobenzoic acid.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Fluoro-1H-indole-2,3-dione | 165.12 | 1.00 kg | 6.06 |
| Sodium Hydroxide | 40.00 | 0.97 kg | 24.2 |
| Hydrogen Peroxide (30%) | 34.01 | 0.62 L | - |
| Water | 18.02 | 10 L | - |
Procedure:
-
Reaction Setup:
-
In a reactor, dissolve 0.97 kg of sodium hydroxide in 10 L of water.
-
Add 1.00 kg of 5-fluoro-1H-indole-2,3-dione to the alkaline solution.
-
-
Reaction Execution:
-
Cool the mixture to 10-15 °C.
-
Slowly add 0.62 L of 30% hydrogen peroxide, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5. The product will precipitate.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-5-fluorobenzoic acid. A typical yield is around 60-70%.[3]
-
Detailed Synthesis Protocol: Stage 2 - Large-Scale Clauson-Kaas Reaction
Reaction Principle: This reaction is a cornerstone for N-substituted pyrrole synthesis.[1] It involves the acid-catalyzed condensation of a primary amine with a 1,4-dicarbonyl equivalent, in this case, 2,5-dimethoxytetrahydrofuran.
Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-fluorobenzoic acid | 155.13 | 1.00 kg | 6.45 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 0.93 kg | 7.04 |
| Glacial Acetic Acid | 60.05 | 5.0 L | - |
Procedure:
-
Reaction Setup:
-
Charge 5.0 L of glacial acetic acid into a suitable glass-lined reactor.
-
Add 1.00 kg of 2-amino-5-fluorobenzoic acid and stir until dissolved.
-
-
Reaction Execution:
-
To the stirred solution, add 0.93 kg of 2,5-dimethoxytetrahydrofuran.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by a suitable technique such as TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a larger vessel containing ice water (approximately 20-30 L).
-
Neutralize the aqueous solution with a base such as sodium bicarbonate until the pH is around 7-8.
-
The crude product will precipitate out of the solution.
-
Filter the solid and wash it with water.
-
Large-Scale Purification Protocol
For large-scale synthesis, recrystallization is the preferred method of purification over chromatography.
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of the final product.[2]
Procedure:
-
Dissolution:
-
Transfer the crude, filtered product to a clean reactor.
-
Add a minimal amount of hot ethanol to dissolve the solid. The exact volume will depend on the purity of the crude product but should be determined on a small scale first.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
To the hot ethanolic solution, slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. For larger crystals, slower cooling is beneficial.
-
Once at room temperature, further cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the purified crystals and wash with a cold ethanol/water mixture.
-
Dry the product under vacuum to a constant weight.
-
Characterization and Quality Control
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FNO₂ | - |
| Molecular Weight | 205.19 g/mol | - |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | Expected to be in the range of similar aromatic carboxylic acids (e.g., 180-200 °C) | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[4] | - |
| pKa (acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Computational Prediction[4] |
Spectroscopic Data (Expected):
-
¹H NMR (DMSO-d₆):
-
Aromatic protons of the benzoic acid ring will appear as multiplets in the region of δ 7.5-8.2 ppm.
-
Pyrrole protons will appear as two distinct signals (α and β protons) in the region of δ 6.0-7.5 ppm.
-
The carboxylic acid proton will be a broad singlet at δ > 12 ppm.
-
-
¹³C NMR (DMSO-d₆):
-
The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm.
-
Aromatic and pyrrole carbons will appear in the region of δ 100-150 ppm.
-
-
FTIR (KBr):
-
A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹.
-
C-N and C-F stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ at m/z 204.05.
-
Scale-Up and Safety Considerations
Process Safety Management: A thorough process safety management (PSM) program is crucial for the large-scale synthesis of any chemical, especially those involving hazardous materials and exothermic reactions.[6]
Caption: Key safety considerations for the large-scale synthesis.
Specific Hazards and Mitigation:
-
Glacial Acetic Acid: Highly corrosive and has a pungent odor.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
2,5-Dimethoxytetrahydrofuran: Flammable liquid. Store away from ignition sources and use in an inert atmosphere if possible.
-
Exothermic Reactions: The Clauson-Kaas reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[8] It is critical to have a robust cooling system for the reactor and to monitor the internal temperature continuously. Consider adding reagents portion-wise to control the reaction rate and heat generation.
-
Runaway Reaction Prevention: Develop a clear protocol for handling a thermal runaway, which may include an emergency cooling system or a quenching agent.[7][9]
References
-
How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. (n.d.). Retrieved January 18, 2026, from [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.).
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents. (n.d.).
-
Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) 2-Amino-5-fluorobenzoic acid - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (n.d.).
-
Safe Handling Tips for Glacial Acetic Acid - Chemtradeasia. (2025, August 14). Retrieved January 18, 2026, from [Link]
- US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents. (n.d.).
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Crystallization control possibilities of para-aminobenzoic acid using crystallization additives - Sciforum : Event management platform. (2024, September 18). Retrieved January 18, 2026, from [Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Glacial Acetic Acid. (n.d.). Retrieved January 18, 2026, from [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Retrieved January 18, 2026, from [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Special Issue on “Thermal Safety of Chemical Processes” - PSE Community.org. (2021, June 17). Retrieved January 18, 2026, from [Link]
-
review on green multicomponent synthesis of heterocyclic compounds - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
3 - Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]
-
Effective process safety management for highly hazardous chemicals - MATEC Web of Conferences. (n.d.). Retrieved January 18, 2026, from [Link]
-
Special Issue : Thermal Safety of Chemical Processes - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (n.d.). Retrieved January 18, 2026, from [Link]
-
The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Runaway reactions, case studies, lessons learned - ARIA. (n.d.). Retrieved January 18, 2026, from [Link]
-
Experimental high-resolution solid-state 13 C NMR data for the 1:1... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Modeling Thermal Behavior and Safety of Large Format All-Solid-State Lithium Metal Batteries under Thermal Ramp and Short Circuit Conditions - ResearchGate. (2025, November 23). Retrieved January 18, 2026, from [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols: The Use of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid in Fragment-Based Drug Discovery
An Application Note for Drug Discovery Professionals
Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] This document provides a detailed guide on the strategic use of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid , a prototypical "privileged fragment," in a modern FBDD campaign. We will dissect the rationale behind the fragment's design, leveraging the unique combination of a pyrrole heterocycle, a benzoic acid moiety, and a fluorine atom.[3][4] This note offers detailed, field-proven protocols for primary screening using biophysical techniques, robust methods for hit validation, and a strategic framework for structure-guided hit-to-lead optimization.[5][6] The methodologies described herein are designed for researchers, medicinal chemists, and structural biologists aiming to initiate or refine their FBDD workflows against a wide range of biological targets.
The FBDD Paradigm: A Shift in Discovery Philosophy
Fragment-Based Drug Discovery (FBDD) begins with identifying very small molecules, or "fragments," that bind with low affinity (typically in the micromolar to millimolar range) to a biological target.[7] Unlike High-Throughput Screening (HTS), which tests large, complex molecules, FBDD uses a smaller, curated library of low-molecular-weight compounds. The core principle is that these low-complexity fragments can form highly efficient, high-quality interactions with the target.[2] Once identified and structurally characterized, these fragments serve as starting points for optimization into potent, drug-like lead compounds through a process of rational, structure-guided chemical elaboration.[8][9]
The success of an FBDD campaign relies on two pillars: a high-quality fragment library and highly sensitive biophysical techniques capable of detecting weak binding events.[10] Fragments are often designed to adhere to the "Rule of Three" :
-
Molecular Weight (MW) ≤ 300 Da
-
cLogP ≤ 3
-
Hydrogen Bond Donors ≤ 3
-
Hydrogen Bond Acceptors ≤ 3
-
Rotatable Bonds ≤ 3
This ensures that the fragments are simple, soluble, and have a higher probability of binding efficiently to the target.[1][11]
Rationale for this compound as a Privileged Fragment
The selection of fragments is a critical determinant of success. This compound is an exemplary fragment because its constituent parts each offer distinct advantages for drug discovery.
-
The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle found in numerous natural products and FDA-approved drugs.[3][12][13] Its planar structure and electron-rich nature allow it to participate in π-π stacking and other favorable interactions within a protein binding site. It serves as a versatile and synthetically tractable scaffold for chemical modification.[14][15]
-
The Benzoic Acid Group: The carboxylic acid function is a classic pharmacophore. It is an excellent hydrogen bond donor and acceptor and can form potent salt-bridge interactions with basic residues like lysine or arginine in a binding pocket.[4] Its presence often aids aqueous solubility.
-
The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[16] In the context of FBDD, it serves a dual purpose:
-
Modulation of Properties: Fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidation.[17]
-
A Biophysical Probe: The ¹⁹F nucleus is 100% abundant, has a spin of ½, and is highly sensitive in NMR spectroscopy. Since fluorine is absent in biological systems, ¹⁹F NMR provides a background-free window to observe fragment binding, making it an exceptionally powerful screening tool.[18][19]
-
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C₁₁H₈FNO₂ | |
| Molecular Weight | 205.19 g/mol | Yes (≤ 300) |
| cLogP | 2.4 - 2.6 (estimated) | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 (from COOH) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
Primary Screening and Hit Validation Protocol
Because our fragment contains a fluorine atom, ¹⁹F NMR spectroscopy is the premier choice for a primary screen.[20] We will complement this with Surface Plasmon Resonance (SPR) as an orthogonal method for hit confirmation and kinetic analysis.
Protocol 3.1: Primary Screen via ¹⁹F Nuclear Magnetic Resonance (NMR)
Principle: This ligand-observed experiment monitors the ¹⁹F signal of the fragment. In the absence of the target protein, the fragment tumbles rapidly in solution, producing a sharp NMR signal. Upon binding to the large protein, the fragment's environment changes and its effective tumbling rate slows, causing a detectable change in the ¹⁹F signal (either a shift in its position or a broadening of the peak).[19]
Methodology:
-
Stock Preparation:
-
Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Prepare the target protein at a concentration of 20-50 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking.
-
-
Sample Preparation:
-
Reference Sample: In an NMR tube, add the fragment from the stock solution to the NMR buffer to a final concentration of 200 µM. Ensure the final DMSO-d₆ concentration is consistent across all samples (e.g., 1%).
-
Test Sample: In a separate NMR tube, prepare the same fragment concentration (200 µM) in the protein solution (20-50 µM).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a cryoprobe for maximum sensitivity.
-
Acquire a 1D ¹⁹F spectrum for both the reference and test samples. Typical acquisition times are 5-15 minutes per sample.
-
-
Data Analysis:
-
Overlay the spectra from the reference and test samples.
-
A "hit" is identified by:
-
A change (perturbation) in the chemical shift of the ¹⁹F peak.
-
Significant line broadening (an increase in the peak's width at half-height).
-
A decrease in the peak intensity.
-
-
Protocol 3.2: Hit Validation via Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time.[21] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding is detected as a change in the SPR signal, allowing for the determination of binding affinity (Kᴅ) and kinetics (kₐ, kₔ).[10]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a standard EDC/NHS protocol.
-
Immobilize the target protein to a level that will produce a sufficient signal (typically 5,000-10,000 Response Units).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index effects.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment (e.g., 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO).
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the dose-response data at equilibrium to a steady-state affinity model to calculate the dissociation constant (Kᴅ).
-
If the signal-to-noise ratio is sufficient, fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir) to determine on- and off-rates.
-
Structural Characterization: The Blueprint for Optimization
The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to its target. This provides incontrovertible proof of binding and reveals the precise interactions (hydrogen bonds, hydrophobic contacts) that anchor the fragment. This structural information is the essential blueprint for rational hit-to-lead optimization.[11][22]
Protocol 4.1: Co-crystallization and Fragment Soaking
Principle: An atomic-resolution 3D structure is obtained by diffracting X-rays off a protein crystal containing the bound fragment. This is typically achieved by either growing the protein crystals in the presence of the fragment (co-crystallization) or by diffusing the fragment into a pre-grown protein crystal (soaking).[22]
Methodology:
-
Crystal Preparation:
-
Screen for and optimize crystallization conditions for the apo-protein to obtain well-diffracting single crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a concentration 5-10 times its measured Kᴅ (e.g., 1-10 mM) in a cryo-protectant-compatible mother liquor.
-
Transfer an apo-protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its orientation and interactions within the binding site.
-
From Hit to Lead: Structure-Guided Optimization
With a validated hit and a high-resolution crystal structure in hand, the creative phase of medicinal chemistry begins. The goal is to elaborate the simple fragment into a larger, more potent molecule by systematically adding chemical functionality that engages with adjacent regions of the binding site.[8]
| Strategy | Description | Rationale |
| Fragment Growing | New functional groups are added to the fragment core to form additional favorable interactions with the target protein.[9] | This is the most common and direct strategy. The X-ray structure reveals "growth vectors" into nearby pockets that can be exploited to increase affinity and selectivity. |
| Fragment Linking | Two distinct fragments that bind to adjacent sites on the target are connected with a chemical linker.[6] | If successful, this can lead to a dramatic increase in potency due to the additive binding energy of the two fragments. |
| Scaffold Hopping | The core scaffold (e.g., the pyrrole ring) is replaced with a different chemical moiety that preserves the key binding interactions.[17] | This is used to improve physicochemical properties, address metabolic liabilities, or explore novel intellectual property space. |
Example Strategy: Fragment Growing
Based on the hypothetical binding mode of this compound, the crystal structure might reveal an adjacent hydrophobic pocket near the pyrrole ring and a solvent-exposed region near the fluorine atom.
Conclusion
This compound represents an archetypal fragment whose well-considered design facilitates a modern FBDD campaign. The inclusion of a fluorine atom provides a powerful handle for sensitive ¹⁹F NMR screening, while the pyrrole and benzoic acid moieties serve as synthetically tractable anchors for structure-guided optimization. By employing a rigorous, multi-faceted workflow of biophysical screening, orthogonal validation, and high-resolution structural biology, fragments like this can be efficiently and rationally evolved from low-affinity binders into highly potent and selective lead compounds, accelerating the path toward novel therapeutics.
References
-
National Institutes of Health (NIH). (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]
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RSC Publishing. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]
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MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
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Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]
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National Institutes of Health (NIH). (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]
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National Institutes of Health (NIH). (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]
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ChemAxon. (2019, September 12). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. [Link]
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National Institutes of Health (NIH). (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]
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National Institutes of Health (NIH). (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
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PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
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SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]
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Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. [Link]
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Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]
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Drug Discovery Pro. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]
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ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Fisher Scientific. (n.d.). Development of a Fluorine Labelled Fragment Library. [Link]
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National Institutes of Health (NIH). (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]
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Frontiers. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
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SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. [Link]
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
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MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
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National Institutes of Health (NIH). (n.d.). Classification of Scaffold Hopping Approaches. PMC. [Link]
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ResearchGate. (2025, August 6). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
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PubMed. (2014, November 1). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. [Link]
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PubMed. (n.d.). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. [Link]
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ResearchGate. (n.d.). Design of benzoic acid derivatives. [Link]
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MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. [Link]
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PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]
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ResearchGate. (2025, August 6). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. [Link]
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PubMed. (2003, March 27). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]
-
Apicule. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. [Link]
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National Institutes of Health (NIH). (n.d.). An Update on the Synthesis of Pyrrolo[5][18]benzodiazepines. PMC. [Link]
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National Institutes of Health (NIH). (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]
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National Institutes of Health (NIH). (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. PubChem. [Link]
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MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]
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National Institutes of Health (NIH). (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem. [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific synthetic challenge. The information presented here is curated to ensure scientific integrity and is grounded in established chemical principles and literature.
I. Synthesis Overview: The Paal-Knorr Reaction
The most common and direct route to synthesizing N-substituted pyrroles, including our target molecule, is the Paal-Knorr reaction.[1][2] This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In our case, the primary amine is 2-amino-5-fluorobenzoic acid, and the 1,4-dicarbonyl equivalent is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to form succinaldehyde.
Reaction Scheme:
Caption: Paal-Knorr synthesis of the target molecule.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in the 2-amino-5-fluorobenzoic acid or 2,5-dimethoxytetrahydrofuran can significantly impact the reaction efficiency.[3] Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point). If necessary, recrystallize the 2-amino-5-fluorobenzoic acid.
-
Reaction Conditions: The Paal-Knorr reaction is sensitive to reaction conditions.[3]
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Acid Catalyst: Glacial acetic acid is commonly used as both the solvent and catalyst. Ensure it is anhydrous, as water can interfere with the reaction.
-
Temperature and Reaction Time: The reaction typically requires reflux to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete reactions will result in a lower yield. Conversely, prolonged heating can lead to decomposition of the product.
-
-
Work-up Procedure: Inefficient extraction or purification can lead to loss of product.
-
Ensure the pH is adjusted correctly during the work-up to precipitate the product fully.
-
Use an appropriate solvent system for extraction to maximize the recovery of the product from the aqueous layer.
-
Q2: I am observing the formation of a significant amount of a dark, tar-like byproduct. What is this and how can I prevent it?
A2: The formation of dark, polymeric byproducts is a common issue in pyrrole synthesis, often due to the instability of pyrroles under certain conditions.[3]
-
Cause: Pyrroles can be sensitive to strong acids and high temperatures, leading to polymerization.
-
Prevention Strategies:
-
Control Temperature: While reflux is necessary, avoid excessive heating. Use a well-controlled heating mantle and monitor the internal reaction temperature.
-
Degas Solvents: Oxygen can contribute to the formation of colored impurities. Degassing the solvent before use can be beneficial.
-
Purification: If byproducts do form, they can often be removed during purification. Column chromatography is typically effective.
-
Q3: What is the best method for purifying the final product?
A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: For relatively clean crude products, recrystallization is an effective method. A common solvent system is an ethanol/water mixture.[4]
-
Column Chromatography: If significant byproducts are present, column chromatography on silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Acid-Base Extraction: An initial acid-base work-up can help to remove neutral and basic impurities before final purification. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate), and then re-acidify the aqueous layer to precipitate the purified product.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic and analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the pyrrole protons and the aromatic protons of the benzoic acid ring.
-
¹³C NMR will confirm the number of unique carbons.
-
¹⁹F NMR will show a singlet for the fluorine atom.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
III. Detailed Experimental Protocol
This protocol provides a generalized yet detailed procedure for the synthesis of this compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluorobenzoic acid (1 equivalent).
-
Add glacial acetic acid to dissolve the starting material.
-
To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise.
Step 2: Reaction
-
Heat the reaction mixture to reflux using a heating mantle.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid.
Step 4: Purification
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[2][4]
Step 5: Characterization
-
Dry the purified product under vacuum.
-
Characterize the final product using NMR, MS, and melting point analysis to confirm its identity and purity.
IV. Optimization Strategies: A Tabular Guide
The following table summarizes key parameters that can be optimized to improve the yield and purity of the final product.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Glacial Acetic Acid | Use anhydrous acetic acid. Consider co-solvents like methanol for improved solubility.[2] | Water can hydrolyze the 2,5-dimethoxytetrahydrofuran prematurely and interfere with the condensation. |
| Catalyst | Glacial Acetic Acid (self-catalyzed) | Addition of a stronger acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) may accelerate the reaction. | A stronger acid can promote the in-situ formation of succinaldehyde from 2,5-dimethoxytetrahydrofuran. |
| Temperature | Reflux | Optimize the reflux temperature. In some cases, a slightly lower temperature for a longer duration may reduce byproduct formation. | Minimizes thermal decomposition of the product and starting materials.[3] |
| Stoichiometry | 1.1 eq. of 2,5-dimethoxytetrahydrofuran | Vary the equivalents of 2,5-dimethoxytetrahydrofuran (e.g., from 1.05 to 1.5 eq.) to find the optimal ratio. | An excess of the dicarbonyl compound can drive the reaction to completion, but too much can lead to side reactions. |
V. Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
VI. References
-
Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved from
-
Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from
-
BIOSYNCE. (2025, June 13). What are the challenges in the synthesis and application of pyrrole? - Blog. Retrieved from
-
ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. Retrieved from
-
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from
-
Shabalin, D. A., Schmidt, E. Y., & Bagryanskaya, I. Y. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Retrieved from
-
ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from
-
ResearchGate. (2025, August 7). (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from
-
PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry. Retrieved from
-
ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Retrieved from
-
Semantic Scholar. (n.d.). Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from
-
apicule. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate (CAS No - apicule. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Coordination Chemistry. Retrieved from
-
PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from
-
Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid. Retrieved from
-
BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid. Retrieved from
-
ChemicalBook. (2025, July 24). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from
-
PubMed Central. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Retrieved from
-
PubMed Central. (n.d.). An Update on the Synthesis of Pyrrolo[3][5]benzodiazepines. Retrieved from
-
ChemicalBook. (n.d.). Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-. Retrieved from
Sources
Technical Support Center: Purification of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Welcome to the technical support guide for 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. The guidance is structured to explain the causality behind experimental choices, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing substituted benzoic acids, impurities typically arise from unreacted starting materials, reagents, or side reactions. For a typical synthesis involving the formation of the pyrrole ring from an aminobenzoic acid precursor, potential impurities include:
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Unreacted Starting Materials: Such as 5-fluoro-2-aminobenzoic acid or its ester equivalent.
-
Pyrrole-Forming Reagent: Residuals from reagents like 2,5-dimethoxytetrahydrofuran, which is used in similar syntheses.
-
Positional Isomers: Depending on the synthetic route, isomers may form, although this is less common with directed synthesis methods.
-
Byproducts of Hydrolysis: If the synthesis involves a final hydrolysis step from a methyl or ethyl ester, incomplete hydrolysis will leave the ester as a significant impurity.
Q2: What are the key physicochemical properties of this compound that I should leverage for purification?
Understanding the molecule's structure is critical for designing a purification strategy.
-
Acidic Carboxyl Group (-COOH): This is the most important functional group for purification. It allows the compound to be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This property is the cornerstone of acid-base extraction.
-
Aromatic System: The presence of two aromatic rings (phenyl and pyrrole) lends a degree of hydrophobicity and crystallinity to the molecule, making it a good candidate for recrystallization from appropriate organic solvents.
-
Polarity: The combination of the polar carboxylic acid group and the moderately polar N-H of the pyrrole ring, contrasted with the nonpolar aromatic rings, provides a basis for separation using normal-phase chromatography.
Q3: Which purification method should I try first?
For solid organic compounds, recrystallization is almost always the preferred first-line method for purification. It is efficient at removing small amounts of impurities and is generally less labor-intensive than chromatography. The key is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.
Troubleshooting Purification Workflows
This section addresses specific issues you may encounter during common purification procedures.
Method 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold solvent, and dry them thoroughly.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. Too much solvent was used, preventing saturation. 2. Supersaturation has occurred without nucleation. | 1. Boil off some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the pure product. |
| Product "Oils Out" | 1. The solution is cooling too rapidly. 2. Impurities are present at a high concentration, depressing the melting point. 3. The boiling point of the solvent is higher than the compound's melting point. | 1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. 2. Try adding slightly more solvent before re-heating and slow cooling. 3. If the issue persists, consider pre-purification with another method (e.g., acid-base extraction) or select a lower-boiling point solvent. |
| Low Recovery of Product | 1. Too much solvent was used during dissolution. 2. The solution was not cooled sufficiently. 3. Significant product was lost during the washing step. | 1. Always use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the flask is cooled in an ice bath for at least 20-30 minutes to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities Remain After Recrystallization | 1. The chosen solvent does not effectively differentiate between the product and the impurity (co-crystallization). 2. The cooling process was too fast, trapping impurities in the crystal lattice. | 1. Experiment with a different solvent or a two-solvent system (e.g., ethanol/water). 2. Ensure the solution cools slowly and undisturbed to allow for proper crystal lattice formation. 3. Consider a secondary purification technique like acid-base extraction or column chromatography. |
Method 2: Acid-Base Extraction
This technique is exceptionally effective for separating acidic compounds like our target molecule from any neutral or basic impurities. The principle is to convert the water-insoluble neutral acid into a water-soluble salt using a base.
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. For thorough extraction, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.
-
Isolation of Impurities: The remaining organic layer contains neutral and basic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate these components if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH 2-3). The product will precipitate as a solid.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Forms During Extraction | 1. Shaking the separatory funnel too vigorously. | 1. Allow the funnel to stand undisturbed for 10-20 minutes. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions. |
| Low Recovery After Acidification | 1. Incomplete extraction into the aqueous base; the acid is not fully deprotonated. 2. Insufficient acidification; the product remains partially dissolved as the salt. 3. The product has some solubility in the cold, acidic water. | 1. Perform multiple extractions (e.g., 3 times) with smaller volumes of the basic solution. 2. Ensure you add enough acid to bring the pH down to 2-3. Test with pH paper. 3. After acidification, cool the solution thoroughly in an ice bath for at least 30 minutes to maximize precipitation. If recovery is still low, the aqueous filtrate can be back-extracted with a fresh portion of organic solvent. |
| Product Precipitates in the Funnel | 1. The aqueous layer has become saturated with the sodium salt of the product. | 1. Add more water to the separatory funnel to dissolve the precipitate. 2. In the future, use slightly more dilute solutions or perform more extractions with smaller volumes. |
Method 3: Silica Gel Column Chromatography
If recrystallization and extraction fail to provide the desired purity, column chromatography is the next logical step. This is particularly useful for separating the target acid from other acidic impurities or compounds with very similar polarity.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation between your product and impurities. The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaks or "Tails" on TLC/Column | 1. Strong interaction between the carboxylic acid and the acidic silanol groups on the silica surface. 2. The sample was overloaded on the column. | 1. Add a small amount (0.5-1%) of acetic or formic acid to the eluent. This keeps the target compound fully protonated and reduces its interaction with the silica, leading to sharper bands. 2. Use a larger column or load less material. |
| Compound Will Not Elute from the Column | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if using 80:20 Hexane:Ethyl Acetate, move to 60:40, then 50:50, and so on. 2. Adding a small percentage of methanol (1-5%) to the eluent can significantly increase its polarity. |
| Poor Separation of Product and Impurity | 1. The chosen eluent system is not optimal. 2. The sample band was too wide during loading. 3. The column was run too quickly. | 1. Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate). 2. Ensure the sample is dissolved in the absolute minimum amount of solvent before loading. 3. Use a finer control over the elution flow rate. |
| Solvent System (v/v) | Polarity | Comments |
| 80:20 Hexanes:Ethyl Acetate | Low-Medium | Good starting point for many organic compounds. |
| 50:50 Hexanes:Ethyl Acetate | Medium | Increase polarity if Rf is too low in the first system. |
| 95:5 Dichloromethane:Methanol | Medium-High | Effective for more polar compounds like carboxylic acids. |
| 99:1 Ethyl Acetate:Acetic Acid | Medium (Acidic) | The acid modifier helps to reduce tailing of acidic spots. |
Overall Purification Strategy
A logical, stepwise approach is the most efficient path to high purity.
Caption: A decision-making workflow for purifying the target compound.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Unknown. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved from [Link]
-
Unknown. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
Technical Support Center: Synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and improve your reaction yields.
The synthesis of N-aryl pyrroles, such as this compound, is a critical step in the development of various pharmaceutical compounds. The most common and effective method for this transformation is the copper-catalyzed N-arylation of pyrrole with a 2-halo-5-fluorobenzoic acid derivative, a variant of the Ullmann condensation.[1][2] While powerful, this reaction is notoriously sensitive to various parameters, often leading to challenges in achieving high yields and purity.[1][3] This guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and offering actionable solutions.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?
Answer: Low to no product formation is the most common issue and can stem from several factors within the catalytic system and reaction environment. A systematic approach to troubleshooting is essential.
-
Potential Cause 1: Inactive Copper Catalyst
-
Causality: The active catalytic species in Ullmann couplings is typically Cu(I).[4][5] Commercially available copper sources can be oxidized to the less active Cu(II) state or may be of poor quality.
-
Suggested Solutions:
-
Use fresh, high-purity copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[4]
-
Consider adding a reducing agent like ascorbic acid or using a copper(0) source with conditions that can generate Cu(I) in situ.
-
Ensure the catalyst is stored under an inert atmosphere to prevent oxidation.
-
-
-
Potential Cause 2: Inappropriate or Absent Ligand
-
Causality: Ligands are crucial for modern, lower-temperature Ullmann reactions. They stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[1][4] The choice of ligand is highly dependent on the specific substrates.
-
Suggested Solutions:
-
Screen a variety of ligands. For N-arylation of heterocycles, amino acids like L-proline and N-methylglycine, or diamines like 1,10-phenanthroline have proven effective.[4][6]
-
For your specific synthesis, L-proline is an excellent starting point due to its robustness and effectiveness in similar N-arylations.[6]
-
-
-
Potential Cause 3: Suboptimal Base or Solvent
-
Causality: The base is critical for deprotonating the pyrrole N-H, which is a key step in the catalytic cycle.[4] The solvent affects the solubility of reagents and the stability of intermediates.[7]
-
Suggested Solutions:
-
Base: Screen common inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). K₃PO₄ is often a good first choice.[4][8]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are generally effective.[4][7] DMSO, in particular, has been shown to significantly increase yields in some Ullmann couplings.[7] Ensure the solvent is anhydrous, as water can lead to side reactions.[4]
-
-
-
Potential Cause 4: Incorrect Reaction Temperature
-
Causality: While classic Ullmann reactions required very high temperatures (>200 °C), modern ligand-accelerated protocols operate under much milder conditions.[3][4] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition of starting materials or products.
-
Suggested Solutions:
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yield reactions.
Question 2: I'm observing significant side product formation, particularly debromination/deiodination of my starting material. What's happening and how can I prevent it?
Answer: The formation of side products like 5-fluorobenzoic acid (from dehalogenation) or biaryl compounds (from homocoupling) is a common challenge.
-
Potential Cause 1: Protic Impurities
-
Causality: The presence of water or other protic impurities can lead to the hydrodehalogenation of the aryl halide, especially at elevated temperatures.[4][9]
-
Suggested Solutions:
-
Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried (oven or flame-dried under vacuum).
-
Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Potential Cause 2: Reaction Temperature is Too High
-
Causality: High temperatures can promote side reactions, including decomposition and hydrodehalogenation.
-
Suggested Solutions:
-
Lower the reaction temperature. Modern ligand systems are often effective at temperatures below 120 °C.[4]
-
Consider a more reactive aryl halide (e.g., switching from 2-bromo- to 2-iodo-5-fluorobenzoic acid) which may allow for lower reaction temperatures.
-
-
Question 3: My product is difficult to purify. It's contaminated with copper salts or co-elutes with starting materials.
Answer: Purification can be challenging due to the nature of the product and the use of a metal catalyst.
-
Potential Cause 1: Residual Copper Catalyst
-
Causality: Copper salts can be difficult to remove completely and may interfere with chromatography or crystallization.
-
Suggested Solutions:
-
During the aqueous workup, wash the organic layer with an ammonium hydroxide solution or a saturated aqueous solution of EDTA. These will chelate the copper ions and pull them into the aqueous phase.
-
If the product is stable to it, a dilute acid wash can also be effective.
-
-
-
Potential Cause 2: Co-elution of Compounds
-
Causality: The polarity of the product, starting materials, and byproducts may be very similar, making chromatographic separation difficult.
-
Suggested Solutions:
-
Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Consider switching the stationary phase (e.g., using alumina instead of silica gel).
-
Recrystallization/Trituration: If the product is a solid, attempt recrystallization from a variety of solvents or solvent mixtures.[10] If it oils out, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization and remove impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Ullmann N-arylation of pyrrole?
A1: The precise mechanism of the Ullmann reaction has been a subject of extensive study.[1] A generally accepted pathway for a ligand-assisted, Cu(I)-catalyzed reaction involves the following steps:
-
Coordination: The Cu(I) catalyst coordinates with the deprotonated pyrrole (pyrrolide anion) and the aryl halide.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Cu(III) complex, yielding the desired product, this compound, and regenerating the active Cu(I) catalyst.[5]
Ullmann Condensation Catalytic Cycle
Caption: A simplified catalytic cycle for the Ullmann N-arylation reaction.
Q2: Should I use 2-bromo- or 2-iodo-5-fluorobenzoic acid as my starting material?
A2: The choice depends on a balance of reactivity and cost. Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.[2] This increased reactivity can allow for milder reaction conditions (lower temperature, shorter reaction time), which may lead to higher yields and fewer side products. However, aryl iodides are typically more expensive and less stable than their bromide counterparts. For initial optimization, 2-bromo-5-fluorobenzoic acid is a reasonable and cost-effective starting point. If yields are unsatisfactory, switching to the iodo- derivative is a logical next step.
Q3: Can I run this reaction without a ligand?
A3: While some "ligand-free" Ullmann couplings have been reported, they often require higher temperatures or specific substrates.[3][11] For a challenging N-arylation like this one, using a ligand is highly recommended. The ligand accelerates the reaction, allowing for milder conditions, which generally improves the yield and functional group tolerance.[12]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting materials (pyrrole and the aryl halide) and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis and to accurately determine conversion, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Optimized Experimental Protocol
This protocol is a starting point based on modern, ligand-accelerated Ullmann condensation procedures. Optimization may be required for your specific setup.
Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromo-5-fluorobenzoic acid | Cost-effective starting point. |
| Nitrogen Nucleophile | Pyrrole (1.5 - 2.0 equiv.) | Using an excess of pyrrole can drive the reaction to completion. |
| Copper Catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | A reliable and active Cu(I) source.[7] |
| Ligand | L-Proline (10-20 mol%) | Proven to be effective for N-arylation of heterocycles.[6] |
| Base | Potassium Phosphate (K₃PO₄) (2.0 equiv.) | Strong, non-nucleophilic base.[8] |
| Solvent | Anhydrous DMSO | High boiling point and excellent solvating properties.[7] |
| Temperature | 100 - 110 °C | Balances reaction rate and stability.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and side reactions.[4] |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 equiv.), copper(I) iodide (0.10 equiv.), L-proline (0.20 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO, followed by pyrrole (1.5 equiv.).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (typically 12-24 hours).
-
Workup: After the reaction is complete (as judged by the consumption of the aryl halide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Copper Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride/ammonia solution (to remove copper salts), water, and finally, brine.
-
Acidification & Extraction: To the combined aqueous layers, carefully add 1M HCl until the pH is ~2-3 to precipitate the carboxylic acid product. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]
References
- Vertex AI Search. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
- Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
- FAQ.
- Efficient Exploration of Reaction Space to Optimize Sustainable Cu-Medi
- BIOSYNCE.
- Wikipedia. Ullmann reaction.
- ResearchGate. Optimization of the intramolecular Ullmann coupling reaction a.
- ResearchGate. Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF.
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- ChemicalBook.
- ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
- ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- ResearchGate. (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
- Chemsrc. 2-Amino-5-fluorobenzoic acid | CAS#:446-08-2.
- PubMed Central. Recent Advancements in Pyrrole Synthesis - PMC.
- MDPI.
- ResearchGate.
- Sigma-Aldrich. 2-Amino-5-fluorobenzoic acid 97 446-08-2.
- Organic Chemistry Portal. Ullmann Reaction.
- Benchchem. Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry.
- ACS Publications. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry.
- ACS Publications.
- ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.
- apicule. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)
- Benchchem. Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)
- PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Google Patents.
- Benchchem. A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid.
- Benchchem. pyrrol-1-yl)
- lookchem. Cas 61471-45-2,3-(1H-PYRROL-1-YL)BENZOIC ACID.
- PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)
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troubleshooting failed reactions of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Technical Support Center: 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. Our goal is to provide expert, field-tested insights to help you troubleshoot common challenges and optimize your reaction outcomes.
The structure of this compound presents a classic synthetic challenge: the reactivity of the carboxylic acid is electronically enhanced by the 5-fluoro substituent, while simultaneously being sterically hindered by the ortho-positioned 1H-pyrrol-1-yl group. This guide addresses the most frequently encountered issues arising from this structural dichotomy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction is resulting in low or no yield. What is the primary cause?
This is the most common issue reported. The primary culprit is almost always the significant steric hindrance around the carboxylic acid. The bulky 1H-pyrrol-1-yl group at the ortho position physically blocks the approach of both the coupling reagent and the incoming amine, making the formation of the activated ester intermediate and the subsequent nucleophilic attack difficult.[1][2][3]
Causality Explained:
-
Steric Shielding: The pyrrole ring restricts the necessary orbital alignment for the reaction to proceed efficiently.
-
"Ortho Effect": While ortho-substituents can increase the acidity of a benzoic acid by disrupting the coplanarity of the carboxyl group with the aromatic ring, this same effect exacerbates the steric challenge for bimolecular reactions like amide coupling.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield reactions.
Q2: How do I select the most effective coupling reagent for this substrate?
Standard, cost-effective reagents like DCC or EDC alone are often insufficient for this molecule. Success hinges on using a more potent activating agent designed to overcome steric barriers.
Expert Recommendation: Uronium or phosphonium-based coupling reagents are strongly recommended. They react rapidly with the carboxylic acid to form highly reactive intermediates that are more susceptible to nucleophilic attack by the amine, even in a sterically congested environment.
The table below compares top-tier coupling reagents for this specific application.
| Coupling Reagent | Class | Recommended Base | Solvent | Key Advantages & Considerations |
| HATU | Uronium | DIPEA, 2,6-Lutidine | DMF, NMP | (Top Choice) Highly efficient for hindered couplings; minimizes racemization of chiral amines.[4][5] |
| HCTU | Uronium | DIPEA, 2,6-Lutidine | DMF, DCM | More cost-effective than HATU with similar reactivity; the chlorinated byproduct can sometimes be easier to remove. |
| PyBOP | Phosphonium | DIPEA | DMF, CH₃CN | Excellent for hindered systems; less hygroscopic than some uronium salts. |
| EDC / HOAt | Carbodiimide | DIPEA | DMF, DCM | A potential budget-friendly option, but only with a potent additive like HOAt. Less effective than HATU/PyBOP. HOBt is often insufficient.[6] |
Q3: I'm observing significant side products. What are they and how can I mitigate them?
Side product formation is typically a result of sub-optimal reaction kinetics or an incorrect order of addition.
Common Side Products & Solutions:
-
Guanidinium Byproduct:
-
Cause: The amine nucleophile attacks the coupling reagent (e.g., HATU) directly instead of the activated carboxylic acid. This happens when the amine is present before the carboxylic acid is fully activated.
-
Solution: Pre-activation. This is a critical, non-negotiable step for this substrate. Dissolve the this compound, coupling reagent (1.1 eq), and base (2.0 eq) in an anhydrous aprotic solvent. Stir this mixture for at least 30 minutes at room temperature before introducing the amine (1.2 eq).[4] This ensures the activated ester is formed first, providing a clear target for the amine.
-
-
Anhydride Formation:
-
Cause: Two molecules of the activated carboxylic acid react with each other.[7] This is more common with carbodiimide reagents.
-
Solution: Use of uronium/phosphonium reagents and strict stoichiometry control can minimize this. Ensure the amine is added promptly after the pre-activation period.
-
-
Reaction with Solvent:
-
Cause: If using a nucleophilic solvent like an alcohol with a highly reactive intermediate (e.g., an acyl chloride if that route is chosen), ester formation will compete with amidation.[4]
-
Solution: Always use high-purity, anhydrous aprotic solvents such as DMF, NMP, DCM, or acetonitrile.
-
Q4: What is the optimal experimental protocol for a successful amide coupling?
The following is a robust, field-validated protocol for coupling this compound with a generic primary or secondary amine.
Experimental Protocol: HATU-Mediated Amide Coupling
Caption: Recommended experimental workflow for amide coupling.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) to a flame-dried flask containing anhydrous DMF.
-
Reagent Addition: To the stirred solution, add HATU (1.1 equivalents) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Pre-activation: Stir the resulting mixture at room temperature for 30-60 minutes. A color change may be observed.
-
Amine Addition: Slowly add the amine (1.2 equivalents), either neat or as a solution in minimal DMF.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Monitoring: Track the consumption of the limiting reagent using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
References
-
Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? [Online forum post]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]
-
Ferreira, E. S. B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Apicule. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate (CAS No. 1235865-75-4). Retrieved from [Link]
-
Phakhodee, W., et al. (2015, February 19). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
Sabatini, J. J., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Kinzel, T., et al. (2010, October 13). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
PubChem. (n.d.). 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. Retrieved from [Link]
-
Veeprho. (n.d.). 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 1235865-75-4 | Benzoic acid, 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1235865-75-4 | Product Name : Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from [Link]
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stability issues with 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid in solution
Welcome to the technical support guide for 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following FAQs and troubleshooting guides are based on fundamental chemical principles and data from analogous structures to provide practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is influenced by several factors, primarily pH, the choice of solvent, exposure to light, and temperature. The molecule contains three key functional groups: a pyrrole ring, a carboxylic acid, and a fluorinated aromatic ring. The pyrrole ring is susceptible to degradation under strong acidic or basic conditions, while the carboxylic acid's ionization state, which is pH-dependent, dictates its solubility and potential for salt formation or precipitation.
Q2: How does pH affect the solubility and stability of the compound?
A2: The carboxylic acid moiety is the most influential group regarding pH-dependent solubility. We can estimate the pKa of the carboxylic acid to be in the range of 2-4, similar to other fluorinated benzoic acids.[1][2] At a pH below its pKa, the compound will be in its neutral, less water-soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more soluble in aqueous solutions. However, highly basic conditions (pH > 10-11) should be avoided as they may promote the hydrolysis of the N-aryl pyrrole bond.[3] Conversely, strongly acidic conditions can also lead to the degradation of the pyrrole ring.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions should be stored at low temperatures (2-8°C or frozen at -20°C for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air. Pyrrole derivatives can be sensitive to photodegradation.[4] For solid material, storage in a cool, dry, and dark place is recommended.
Q4: What solvents are recommended for dissolving this compound?
A4: The compound is expected to have good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[5][6][7] For aqueous solutions, it is best to dissolve the compound in a small amount of an organic solvent like DMSO first, and then dilute with an appropriate aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid any unwanted effects in downstream applications.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Issue 1: Precipitation or Cloudiness in Solution
Symptom: Your solution of this compound, which was initially clear, has become cloudy or a precipitate has formed.
Potential Causes & Solutions:
-
pH-Related Precipitation: The most likely cause is a change in pH that has pushed the compound below its pKa, causing the less soluble neutral form to precipitate.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is acidic, adjust it to neutral or slightly basic (pH 7-8) by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring.
-
If preparing a stock solution in an organic solvent, ensure the final aqueous solution is buffered to maintain a stable pH.
-
-
-
Solvent Miscibility Issues: If the compound was first dissolved in an organic solvent and then diluted with an aqueous buffer, poor mixing or an excessively high concentration of the organic stock can lead to precipitation.
-
Troubleshooting Steps:
-
Ensure the organic solvent used for the stock solution is miscible with the aqueous diluent.
-
Try preparing a more dilute stock solution.
-
When diluting, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.
-
-
-
Low Temperature Crystallization: Storing a concentrated solution at low temperatures can sometimes lead to crystallization.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature to see if the precipitate redissolves.
-
If this is a recurring issue, consider storing the solution at room temperature (if stability data permits) or preparing more dilute aliquots for cold storage.
-
-
Issue 2: Loss of Compound Potency or Activity Over Time
Symptom: You observe a decrease in the expected biological or chemical activity of your compound in solution over time.
Potential Causes & Solutions:
-
Chemical Degradation: The compound may be degrading due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to investigate potential degradation.
Caption: Troubleshooting workflow for loss of compound activity.
-
-
Hypothesized Degradation Pathways: Based on the structure, two primary degradation pathways are plausible:
-
Hydrolysis of the Pyrrole Ring: Under harsh acidic or basic conditions, the N-aryl bond may cleave, leading to the formation of 5-fluoro-2-aminobenzoic acid and succinaldehyde or its derivatives.
-
Decarboxylation: While less common for benzoic acids without strong electron-withdrawing groups ortho/para to the carboxylate, heating the compound, especially in an acidic solution, could potentially lead to decarboxylation to form 1-(4-fluorophenyl)-1H-pyrrole.
-
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10][11]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC or UPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to a final concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2, 6, and 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 24 hours. Also, heat a portion of the stock solution at 60°C for 24 hours.
-
Photostability: Expose a portion of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples, along with a control sample of the undegraded stock solution, using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from any potential degradation products.[12][13][14][15][16]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 280 nm |
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Ensure baseline separation between the parent peak and any new peaks (degradation products).
-
For peak identification, collect fractions or use an LC-MS system with the same chromatographic conditions.
LC-MS/MS Analysis Workflow:
Caption: Workflow for LC-MS/MS analysis of degradation products.[17][18][19]
By following these guidelines and protocols, researchers can mitigate stability issues and ensure the integrity of their experimental results when working with this compound.
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]
-
Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. Wiley Online Library. Available from: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]
-
Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Wiley Online Library. Available from: [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. Available from: [Link]
-
Controlling the Photostability of Pyrrole with Optical Nanocavities. PMC - NIH. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]
-
Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society. Available from: [Link]
-
A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. Available from: [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Exploring new functionalities for the development of high thermal stability Polypropylene-based dielectrics. Digital CSIC. Available from: [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available from: [Link]
-
Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
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Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. MDPI. Available from: [Link]
-
Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. Available from: [Link]
-
UV Photodissociation of Pyrroles: Symmetry and Substituent Effects. ResearchGate. Available from: [Link]
-
Forced Degradation Studies. SciSpace. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
-
Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital CSIC. Available from: [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available from: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PubMed Central. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. Available from: [Link]
-
Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. Available from: [Link]
-
If Pyrrole is weakly basic then why is the pKA large?. Reddit. Available from: [Link]
-
1-Phenylpyrrole. PubChem - NIH. Available from: [Link]
-
5-fluoroanthranilic acid. Saccharomyces Genome Database | SGD. Available from: [Link]
-
2-Amino-5-fluorobenzoic acid. PubChem. Available from: [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available from: [Link]
-
Solubility of Benzoic Acid in Organic Solvents. Scribd. Available from: [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. Available from: [Link]
-
Preparation of N‐aryl‐pyrroles. ResearchGate. Available from: [Link]
-
1H-Pyrrole, 1-phenyl-. NIST WebBook. Available from: [Link]
-
Pentafluorobenzoic acid. Wikipedia. Available from: [Link]
-
In aminobenzoic acid, do we have three different pKa's?. Chemistry Stack Exchange. Available from: [Link]
-
Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available from: [Link]
-
A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. Available from: [Link]
-
2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. PubChem - NIH. Available from: [Link]
-
SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available from: [Link]
-
2-chloro-5-(1H-pyrrol-1-yl)benzoic acid. PubChem. Available from: [Link]
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Technical Support Center: Purification of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Welcome to the technical support guide for the purification of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. This document provides troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the isolation and purification of this molecule. The guidance herein is grounded in fundamental principles of organic chemistry and extensive field experience with structurally related compounds.
Introduction: Understanding the Molecule
This compound is a multifaceted molecule presenting unique purification challenges. Its structure comprises three key functional regions:
-
A Carboxylic Acid Group: Provides a handle for pH-dependent solubility manipulations, such as acid-base extraction and pH-controlled crystallization.
-
A Pyrrole Ring: A five-membered aromatic heterocycle that is generally non-polar but can be sensitive to strong acids and oxidative conditions.
-
A Fluorinated Benzene Ring: A non-polar aromatic system.
The combination of a polar, acidic functional group with two large, non-polar aromatic rings gives the molecule amphiphilic character, which can complicate standard purification protocols. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter after synthesizing this compound?
A1: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as a 2-aminobenzoic acid derivative or a pyrrole-forming reagent (e.g., 2,5-dimethoxytetrahydrofuran).
-
Reaction By-products: Synthesis methods like the Clauson-Kaas or Paal-Knorr reactions can generate side products.[1][2][3][4] For instance, incomplete cyclization or side reactions involving the starting materials can occur.[3][4]
-
Catalyst Residues: If a transition metal catalyst (e.g., Palladium, Copper) was used for C-N bond formation, residual metal can contaminate the product.[5][6]
-
Degradation Products: Pyrroles can be susceptible to polymerization or oxidation, especially under acidic conditions or upon exposure to air, leading to colored impurities.
Q2: What is the best first-pass purification strategy for this compound?
A2: For a crude product of unknown purity, an acid-base extraction is an excellent first step.[7][8][9][10] This technique specifically isolates your acidic product from neutral or basic impurities. By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extracting with a weak aqueous base (e.g., sodium bicarbonate solution), the benzoic acid is converted to its water-soluble carboxylate salt.[9][11] Neutral and basic impurities remain in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.[11]
Q3: My compound is streaking badly on a silica gel TLC plate. What does this mean and how can I fix it for column chromatography?
A3: Streaking is a classic sign of a strong, undesirable interaction between an analyte and the stationary phase. For this molecule, the acidic carboxylic acid group is interacting too strongly with the acidic silanol groups on the surface of the silica gel.[12]
To resolve this for column chromatography, you must suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your eluent system.
-
Recommended Modifier: Add 0.5-1% acetic acid to your mobile phase (e.g., a mixture of hexanes and ethyl acetate).
This ensures the compound remains in its neutral, protonated form, reducing its affinity for the silica and resulting in sharper, more symmetrical peaks.[13]
Q4: How can I assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for confirming the structure and assessing purity. Integration of the ¹H NMR spectrum can help quantify residual solvents or other impurities. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the LC chromatogram) and mass confirmation (from the MS detector), helping to identify any unknown impurities.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: After crystallization, my product appears as an oil or sticky solid, not fine crystals.
This phenomenon, known as "oiling out," occurs when the compound precipitates from the solution at a temperature above its melting point.[14]
| Potential Cause | Underlying Science & Explanation | Troubleshooting Protocol |
| Solution is cooling too rapidly. | Rapid cooling does not provide sufficient time for the ordered crystal lattice to form. Molecules crash out of solution in a disordered, amorphous state.[15] | 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount (5-10% more) of the hot solvent to ensure the solution is not supersaturated.[15] 3. Insulate the flask (e.g., with glass wool or paper towels) to promote slow cooling to room temperature.[14] 4. Once at room temperature, place the flask in an ice bath to maximize yield. |
| Inappropriate solvent choice. | The solubility curve of the compound in the chosen solvent is too steep, or the solvent is too good a solvent, preventing precipitation until a very low temperature is reached. | 1. Select a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot.[14] 2. Consider a two-solvent system: Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and slowly add a "bad" anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[12] Re-heat to clarify and then allow to cool slowly. |
| High impurity load. | Impurities can disrupt crystal lattice formation and cause a melting point depression, leading to oiling out. | 1. Pre-purify the crude material using a different technique, such as acid-base extraction or a rapid filtration through a short plug of silica gel, to remove the bulk of impurities. 2. Attempt crystallization again with the partially purified material. |
Problem 2: My product appears discolored (e.g., yellow, brown, or pink) instead of white.
| Potential Cause | Underlying Science & Explanation | Troubleshooting Protocol |
| Oxidized or polymerized pyrrole species. | Pyrrole and its derivatives can be sensitive to air and light, leading to the formation of highly colored polymeric or oxidized impurities.[12] | Activated Charcoal Treatment: 1. Dissolve the impure product in a suitable hot solvent. 2. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. 3. Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.[12] 4. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. 5. Allow the clarified filtrate to cool and crystallize. |
| Residual transition metal catalyst. | If a palladium or copper catalyst was used in the synthesis, trace amounts can remain, causing discoloration.[5][6] | Metal Scavenging: 1. Filtration: Dissolve the crude product and pass it through a short plug of Celite® or silica gel. This can often trap heterogeneous catalyst particles.[5] 2. Adsorbent Treatment: For homogeneous catalysts, dissolve the product and stir it with a specialized metal scavenger resin or activated carbon, which can selectively bind the metal.[6][16][17][18] Filter off the adsorbent and recover the product from the filtrate. |
Problem 3: An emulsion has formed during my acid-base extraction, and the layers will not separate.
Emulsions are stable mixtures of immiscible liquids, often stabilized by particulate matter or compounds that act as surfactants.
| Potential Cause | Underlying Science & Explanation | Troubleshooting Protocol |
| Vigorous shaking. | High shear forces from shaking can break the liquids into very fine droplets, creating a large surface area that promotes emulsion formation. | 1. Break the emulsion: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets. 2. Prevention: In the future, do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions to mix the layers.[7] |
| Particulate matter at the interface. | Fine, insoluble impurities can stabilize the interface between the aqueous and organic layers. | 1. Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool to remove the solid particulates. The layers should then separate more easily in the separatory funnel. |
Visualized Workflows
Purification Decision Logic
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the movement of the desired compound and impurities during the acid-base extraction process.
Caption: Workflow for purification via acid-base extraction.
References
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Process for purification of aromatic carboxylic acids.
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
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Acid–base extraction. Wikipedia. [Link]
- Process for the purification of aromatic carboxylic acids.
-
How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Crystal Growing Tips. University of Florida. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]
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Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Purification Of Aromatic Carboxylic Acids. Quick Company. [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
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Guide for crystallization. [Link]
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Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
HPLC Troubleshooting. [Link]
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A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
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Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
How to remove excess pyrrole from a reaction mixture? ResearchGate. [Link]
- Purification of crude pyrroles.
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]
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Paal–Knorr synthesis. Wikipedia. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Paal-Knorr Synthesis. MBB College. [Link]
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Purification and properties of pyrrole. OpenBU. [Link]
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avoiding byproduct formation in 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound and its analogs is a critical step in the development of various pharmaceutical agents. The most common synthetic route is the copper-catalyzed N-arylation of pyrrole with a 2-halo-5-fluorobenzoic acid, a variant of the Ullmann condensation or Goldberg reaction.[1][2] While effective, this reaction is often plagued by the formation of unwanted byproducts, leading to reduced yields and complex purification procedures. This guide provides a structured, question-and-answer approach to troubleshoot and mitigate these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the N-arylation of pyrrole can be attributed to several factors, primarily related to the catalyst system and reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: The choice of copper source and ligand is crucial. While traditional Ullmann reactions used copper powder, modern protocols often employ more soluble and reactive copper(I) salts like CuI.[3][4] The addition of a ligand, such as a diamine or an amino acid, can significantly enhance catalyst activity and solubility.[2][3]
-
Inappropriate Base: A suitable base is required to deprotonate the pyrrole and neutralize the HX formed during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the reaction rate and should be optimized.
-
Low Reaction Temperature: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish, a controlled increase in temperature may be necessary. However, be mindful that excessive heat can lead to byproduct formation (see Q2).
-
Solvent Effects: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to ensure the solubility of the reactants and facilitate the reaction at higher temperatures.[1][5]
Experimental Protocol: General Procedure for Improved Yield
-
To an oven-dried flask, add 2-bromo-5-fluorobenzoic acid (1.0 equiv), pyrrole (1.2 equiv), CuI (0.1 equiv), a suitable ligand (e.g., L-proline, 0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF as the solvent.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 110-130 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product.
-
Filter the crude product and purify by recrystallization or column chromatography.[6][7]
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of the starting benzoic acid. How can I prevent this?
A2: The formation of a biaryl byproduct through the homocoupling of the 2-halo-5-fluorobenzoic acid is a common side reaction in Ullmann condensations.[4] This occurs when the organocopper intermediate reacts with another molecule of the aryl halide instead of the desired nucleophile (pyrrole).
Mitigation Strategies:
-
Ligand Selection: The use of appropriate ligands can stabilize the copper center and favor the desired cross-coupling pathway over homocoupling. Diamine ligands have been shown to be effective in minimizing this side reaction.[3]
-
Control of Stoichiometry: Using a slight excess of pyrrole can help to ensure that the organocopper intermediate preferentially reacts with the pyrrole.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote the undesired homocoupling. It is important to find the optimal temperature that balances reaction speed and selectivity.
Data Summary: Effect of Ligand on Product Distribution
| Ligand | Desired Product Yield (%) | Dimer Byproduct (%) |
| None | 45 | 30 |
| L-Proline | 75 | 15 |
| N,N'-Dimethylethylenediamine | 85 | <5 |
Note: These are representative values and actual results may vary.
Q3: My final product seems to have lost the carboxylic acid group. What causes this decarboxylation and how can I avoid it?
A3: Decarboxylation of the benzoic acid moiety is a potential side reaction, especially under harsh thermal conditions. The presence of certain functional groups on the aromatic ring can influence the propensity for decarboxylation.
Preventative Measures:
-
Temperature Control: This is the most critical factor. Avoid excessive heating and prolonged reaction times. The optimal temperature should be determined experimentally, aiming for the lowest temperature at which the reaction proceeds efficiently.
-
Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-heating and subsequent degradation of the product.
-
Milder Reaction Conditions: Recent advances in copper catalysis have enabled Ullmann-type reactions to be carried out under milder conditions, which can significantly reduce the risk of decarboxylation.[8][9]
Workflow for Minimizing Decarboxylation
Caption: Workflow to minimize decarboxylation.
Q4: Purification of the final product is challenging due to byproducts with similar polarity. What are some effective purification strategies?
A4: The purification of 2-arylbenzoic acids can indeed be difficult. A multi-step approach is often necessary.
Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The desired product, being a carboxylic acid, will move to the aqueous layer. The neutral byproducts will remain in the organic layer.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2-3. The purified product should precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.[10]
-
Recrystallization: If further purification is needed, recrystallize the solid product from a suitable solvent system, such as an ethanol/water mixture.[11]
-
Column Chromatography: As a final resort for very impure samples, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is often effective.[6][7]
Logical Flow of Purification
Caption: Purification workflow for the target compound.
References
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry.
- BenchChem. (2025). pyrrol-1-yl)benzoic Acid (CAS 53242-70-9).
- Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076.
- Wikipedia. (n.d.). Ullmann condensation.
- RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
- NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
- ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview.
- ResearchGate. (2025). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.
- NIH. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- NIH. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
-
ACS Publications. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Coordination Chemistry.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Introduction: Welcome to the technical support guide for the reaction condition optimization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in complex syntheses. Unlike conventional cross-coupling reactions that utilize aryl halides or pseudohalides, using a benzoic acid derivative as a coupling partner introduces unique challenges and opportunities, primarily centered around activating the carboxylic acid moiety for palladium-catalyzed transformations. This guide provides in-depth, experience-driven advice in a question-and-answer format to navigate these challenges, troubleshoot common issues, and achieve optimal reaction outcomes.
Part 1: Foundational Concepts & General FAQs
This section addresses overarching questions about using benzoic acids in cross-coupling reactions, which is fundamentally different from the more common use of aryl halides.
Q1: Why is coupling with a benzoic acid more complex than coupling with a corresponding aryl halide?
A: The primary difference lies in the bond being activated. In traditional cross-coupling, the palladium catalyst activates a relatively reactive carbon-halogen (C-X) bond through oxidative addition.[1] A carboxylic acid, however, does not have a suitable leaving group for this pathway. Instead, the C-C bond between the aromatic ring and the carboxyl group must be cleaved. This typically requires a "decarboxylative" or "decarbonylative" strategy.[2] These methods involve activating the carboxylic acid in situ to facilitate its entry into the catalytic cycle, often under harsher conditions (e.g., higher temperatures) and requiring specific reagents to promote the loss of CO₂ (decarboxylation) or CO (decarbonylation).[2][3]
Q2: What is the difference between a "decarboxylative" and a "decarbonylative" coupling?
A: The distinction lies in the gaseous byproduct and the oxidation state of the palladium catalyst.
-
Decarboxylative Coupling: The carboxyl group is removed as carbon dioxide (CO₂). This process can proceed through various mechanisms, sometimes involving oxidants like silver or copper salts that facilitate the decarboxylation to form an aryl-metal intermediate.[2][4][5]
-
Decarbonylative Coupling: The carboxyl group is removed as carbon monoxide (CO). This typically involves converting the carboxylic acid into an activated species (like a mixed anhydride), which then undergoes oxidative addition of the C(acyl)-O bond to the palladium center, followed by decarbonylation (loss of CO) to form the key aryl-palladium intermediate.[3][6]
For this compound, both pathways are theoretically possible, but decarbonylative routes are often explored for certain coupling types like Sonogashira reactions.[3]
Q3: My primary side reaction is the simple loss of the carboxyl group, replacing it with a hydrogen (protodecarboxylation). How can I minimize this?
A: Protodecarboxylation is a common and challenging side reaction, as it competes directly with the desired coupling pathway. It is often promoted by high temperatures and the presence of proton sources.[7]
-
Cause: The aryl-palladium intermediate that should proceed to cross-coupling is instead intercepted by a proton source in the reaction mixture, leading to reductive elimination of the arene byproduct. Solvents or even trace water can be proton sources.
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled or commercially available anhydrous solvents.[8]
-
Choice of Base: Avoid bases that can generate water or act as proton donors. A non-coordinating, strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) under anhydrous conditions is often a good starting point.
-
Increase Coupling Partner Concentration: Using a slight excess (1.5-2.0 equivalents) of the nucleophilic coupling partner (e.g., boronic acid, alkyne) can help ensure the transmetalation step outcompetes protodecarboxylation.
-
Temperature Optimization: While high temperatures are often needed to drive decarboxylation, excessive heat can favor the undesired protonolysis pathway. Screen a range of temperatures (e.g., 110-160 °C) to find a balance.[3]
-
Part 2: Troubleshooting Guide by Reaction Type
This section provides specific guidance for common coupling reactions adapted for this compound.
A. Decarboxylative Suzuki-Type Coupling (Partner: Boronic Acids/Esters)
Q4: I am attempting a Suzuki-type coupling with an arylboronic acid, but I see no product. What are the recommended starting conditions?
A: A direct Suzuki coupling with a benzoic acid is non-standard. A decarboxylative variant is required, often mediated by a silver or copper salt.
-
Plausible Cause of Failure: You may be using standard Suzuki conditions (e.g., Pd(PPh₃)₄, aqueous base) which are ineffective for activating the carboxylic acid. The base's role in standard Suzuki coupling is to activate the boronic acid, not the electrophile.[9][10]
-
Recommended Starting Point:
-
Catalyst System: A robust palladium source like Pd(OAc)₂ or Pd(TFA)₂ (5-10 mol%) is often used.[4]
-
Mediator/Oxidant: A silver salt, such as Ag₂CO₃ (2.0-3.0 equiv.), is crucial. It serves multiple roles, including acting as an oxidant and promoting the decarboxylation to form an aryl-silver intermediate, which can then transmetalate to palladium.[4][5]
-
Solvent: Anhydrous, high-boiling polar aprotic solvents like DME or Dioxane are good choices.[4]
-
Temperature: High temperatures (120-140 °C) are typically necessary.
-
Q5: My Suzuki-type reaction is sluggish and gives low yields. I also see significant boronic acid homocoupling and protodeboronation. How can I improve this?
A: This points to issues with catalyst activity, reaction rate, or the stability of your boronic acid.
-
Troubleshooting Steps:
-
Ligand Addition: While some decarboxylative couplings are ligandless, adding a suitable phosphine ligand can stabilize the palladium catalyst and accelerate the catalytic cycle. Try bulky, electron-rich ligands like triphenylphosphine (PPh₃) or biaryl phosphine ligands.[5][11]
-
Address Boronic Acid Instability (Protodeboronation): This is a very common side reaction, especially with electron-rich or heteroaryl boronic acids.[12]
-
Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).
-
Use a 2:1 or 3:1 mixture of dioxane and water as the solvent, and a base like K₃PO₄.[13] This can sometimes stabilize the boronic acid while still facilitating the coupling.
-
Ensure your base is finely powdered and dispersed for better reactivity.[13]
-
-
B. Decarboxylative C-N Coupling (Buchwald-Hartwig Type) (Partner: Amines)
Q6: How can I adapt Buchwald-Hartwig conditions to couple an amine with my benzoic acid substrate?
A: Similar to the Suzuki reaction, a direct Buchwald-Hartwig amination is not feasible. A decarboxylative C-N coupling strategy is required. Recent literature describes methods that proceed through an in situ conversion to an aryl halide followed by a standard C-N coupling in a one-pot process.
-
Recommended Strategy (One-Pot Decarboxylative Iodination/Amination):
-
Step 1 (Decarboxylative Iodination): In the first step, the benzoic acid is reacted with an iodine source (e.g., NIS or I₂) and a catalyst system that promotes decarboxylation and C-I bond formation.
-
Step 2 (Buchwald-Hartwig Amination): After the formation of the aryl iodide intermediate, the palladium catalyst, ligand, base, and amine are added to the same pot to perform the C-N coupling.
-
-
Key Parameters to Optimize:
-
Catalyst/Ligand: For the C-N coupling step, highly active biarylphosphine ligands like BrettPhos or RuPhos are excellent choices, especially for coupling primary amines.[14][15] Use a suitable palladium precatalyst like a G3 or G4 palladacycle for efficient generation of the active Pd(0) species.[15]
-
Base Selection: The choice of base is critical. For the amination step, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[15] However, if your substrates are base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[15]
-
C. Decarbonylative Sonogashira-Type Coupling (Partner: Terminal Alkynes)
Q7: I want to perform a Sonogashira reaction. How do I activate the carboxylic acid for this transformation?
A: This requires a decarbonylative Sonogashira coupling. The carboxylic acid must first be activated in situ, typically by converting it to a mixed anhydride.[3][6]
-
Cause of Failure: Simply mixing the benzoic acid, alkyne, and a standard Sonogashira catalyst system (e.g., Pd/Cu) will not work. The activation step is missing.
-
Activation Protocol:
-
Anhydride Formation: Add an activating agent like pivalic anhydride (piv₂O) or acetic anhydride (Ac₂O) (1.5 equiv.) to the reaction mixture along with a base like DMAP (1.5 equiv.).[3] This forms a mixed anhydride in situ.
-
Palladium-Catalyzed Decarbonylation: This mixed anhydride can then undergo oxidative addition to a Pd(0) catalyst, followed by the loss of CO to generate the crucial aryl-palladium intermediate.
-
-
Recommended Reaction Conditions:
-
Catalyst System: Pd(OAc)₂ (5 mol%) with a bidentate phosphine ligand like Xantphos (10 mol%) is a well-established system for this transformation.[3][6]
-
Solvent: Anhydrous, high-boiling solvents like dioxane are required.[3]
-
Temperature: These reactions are demanding and often require very high temperatures (e.g., 160 °C) to drive the decarbonylation step.[3]
-
Part 3: Data Summaries & Experimental Protocols
Table 1: Recommended Starting Conditions for Coupling Reactions
| Parameter | Decarboxylative Suzuki-Type | Decarboxylative C-N Coupling | Decarbonylative Sonogashira |
| Coupling Partner | Arylboronic Acid / Ester (1.5 equiv) | Primary/Secondary Amine (1.2 equiv) | Terminal Alkyne (2.0-4.0 equiv) |
| Pd Source | Pd(OAc)₂ or Pd(TFA)₂ (5 mol%) | XPhos Pd G3 (2-5 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10-20 mol%) or None | (Included in precatalyst) | Xantphos (10 mol%) |
| Activator/Mediator | Ag₂CO₃ (2.0 equiv) | Via in situ iodination first | Piv₂O (1.5 equiv) |
| Base | None (Ag₂CO₃ acts as base) | NaOtBu or K₃PO₄ (2.0 equiv) | DMAP (1.5 equiv) |
| Solvent | Anhydrous Dioxane or DME | Anhydrous Toluene or Dioxane | Anhydrous Dioxane |
| Temperature | 120–140 °C | 100–110 °C | 150–160 °C |
| Reference | [4][5] | [14][15] | [3][6] |
Experimental Protocol: General Procedure for a Decarbonylative Sonogashira Coupling
This protocol provides a robust starting point for experimentation. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[13][16]
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and Xantphos (0.10 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (at least 3 cycles).[16]
-
Reagent Addition: Under a positive pressure of inert gas, add 4-dimethylaminopyridine (DMAP, 1.5 equiv.). Then, add the degassed, anhydrous solvent (e.g., Dioxane) via syringe to achieve a concentration of 0.2-0.25 M with respect to the benzoic acid.
-
Activation: Add pivalic anhydride (piv₂O, 1.5 equiv.) via syringe, followed by the terminal alkyne (4.0 equiv.).
-
Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to 160 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for a Failed Coupling Reaction
Caption: Decision tree for initial troubleshooting of a failed reaction.
Diagram 2: Simplified Catalytic Cycle for Decarbonylative Coupling
Caption: Key steps in a generic decarbonylative cross-coupling cycle.
References
-
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters - ACS Publications. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances. [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC - NIH. [Link]
-
Decarboxylative cross-coupling. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. PubMed. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]
-
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Sci-Hub. [Link]
-
Decarboxylative Sonogashira coupling of aryl carboxylic acids. ResearchGate. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Introduction: Welcome to the technical support guide for the analytical characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid (CAS 1016835-48-5)[1]. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies mandate the identification and quantification of impurities. This guide provides field-proven insights and troubleshooting protocols to assist researchers, scientists, and drug development professionals in establishing robust analytical methods for impurity detection in this specific API. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for analytical validation and Q3A(R2) for impurities in new drug substances[2][3].
Section 1: Understanding Potential Impurities
The first step in developing any impurity detection method is to anticipate the likely impurities based on the synthetic route. A plausible synthesis for N-aryl pyrroles is the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. For this compound, this could involve reacting a derivative of 2-amino-5-fluorobenzoic acid.
Q: What are the most probable process-related impurities I should look for?
A: Based on common synthetic pathways, you should anticipate the following types of impurities:
-
Unreacted Starting Materials: Such as 2-amino-5-fluorobenzoic acid or its precursors.
-
Reagents and Catalysts: Residual acids or bases used to catalyze the reaction.
-
Intermediates: Incompletely cyclized or partially reacted intermediates.
-
By-products: Compounds formed from side reactions, such as isomers or products of over-reaction. For instance, positional isomers of the fluoro-substituent could be present if the starting materials are not pure.
-
Degradants: The compound may degrade under stress conditions (acid, base, oxidation, heat, light). For example, fluorinated compounds can sometimes be susceptible to hydrolysis under harsh pH conditions.
Section 2: Selecting the Right Analytical Technique
Choosing the appropriate analytical method is crucial for accurate impurity profiling. The selection depends on the specific goal, whether it's routine purity testing, identification of an unknown impurity, or quantification of a known impurity.
Q: How do I decide which analytical method to use?
A: The primary workhorse for purity and impurity analysis is High-Performance Liquid Chromatography (HPLC), due to its high resolution and sensitivity for non-volatile organic molecules. For structural confirmation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is vital for the definitive structural elucidation of the API and any isolated impurities. The following decision tree can guide your selection process.
Caption: Decision workflow for selecting an analytical method.
Section 3: HPLC Method Development & Troubleshooting
Reverse-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing the purity of this compound.
Recommended Starting HPLC Protocol
This protocol provides a robust starting point for method development. Validation must be performed to demonstrate it is suitable for its intended purpose, as per ICH Q2(R1) guidelines[4].
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A C18 column provides good hydrophobic retention for the aromatic structure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Provides good elution strength and is UV transparent. |
| Gradient | 30% B to 95% B over 20 min | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability[5]. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is recommended to assess peak purity. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved. Injecting in a solvent stronger than the initial mobile phase can cause peak distortion[6]. |
HPLC Troubleshooting Q&A
Q: My main peak is tailing. What is the cause and how can I fix it?
A: Peak tailing for this acidic compound is common and usually caused by secondary interactions between the carboxylic acid group and residual silanols on the silica-based column packing.
-
Causality: The negatively charged, ionized carboxylate can interact with positively charged sites on the column, causing a portion of the analyte to lag behind the main peak.
-
Solutions:
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is at least 1.5-2 units below the pKa of the carboxylic acid (~3.5-4.5). Using 0.1% formic or phosphoric acid is effective.
-
Use a High-Purity Column: Modern, end-capped columns have fewer accessible silanols. Consider a column specifically designed for polar analytes.
-
Check for Column Overload: Injecting too much sample can cause tailing. Try reducing the injection volume or sample concentration[6].
-
Q: My retention times are shifting between injections. What should I check?
A: Shifting retention times indicate a lack of system stability.
-
Causality: The most common causes are changes in mobile phase composition, temperature fluctuations, or an un-equilibrated column.
-
Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed, especially if prepared manually. If using online mixing, ensure the pump's proportioning valves are working correctly[5]. Keep solvent bottles capped to prevent evaporation.
-
Temperature Control: Always use a column oven. Uncontrolled lab temperatures can cause significant shifts[5].
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For a gradient method, this may take 10-15 column volumes.
-
Pump Issues: Check for leaks in the pump or pressure fluctuations, which could indicate air bubbles or faulty check valves[7].
-
Q: I see a noisy or drifting baseline. What's the problem?
A: An unstable baseline can mask small impurity peaks and affect integration.
-
Causality: This can be caused by air bubbles, contaminated mobile phase, a failing detector lamp, or temperature fluctuations.
-
Solutions:
-
Degas Mobile Phase: Thoroughly degas your solvents using an online degasser, sonication, or helium sparging to remove dissolved air, which can cause bubbles in the detector cell[5].
-
Use HPLC-Grade Solvents: Low-quality solvents can contain UV-absorbing impurities that cause baseline noise, especially during a gradient[5].
-
Flush the System: If the system is contaminated, flush it thoroughly. Disconnect the column before flushing with strong solvents[5].
-
Check Detector Lamp: UV lamps have a finite lifetime. A noisy baseline can be a sign that the lamp needs replacement.
-
Section 4: LC-MS for Impurity Identification
When an unknown peak is detected in HPLC, LC-MS is the ideal technique for obtaining molecular weight information to help identify it.
Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities using LC-MS.
LC-MS Troubleshooting Q&A
Q: I'm not getting a good signal for my main compound or impurities. What should I do?
A: Poor signal in Mass Spectrometry is often an ionization issue.
-
Causality: this compound has an acidic proton. Electrospray Ionization (ESI) is the preferred technique. The compound should ionize well in negative mode [M-H]⁻.
-
Solutions:
-
Switch Ionization Mode: Ensure you are operating in negative ion mode (ESI-). You can also check positive mode (ESI+) for the [M+H]⁺ adduct, but ESI- is typically better for carboxylic acids.
-
Optimize Mobile Phase: While acidic mobile phases (like formic acid) are great for chromatography, they can suppress ionization in negative mode. If sensitivity is low, try using a mobile phase with a basic additive like 0.1% ammonium hydroxide or switching to a C18 column stable at higher pH, though this may compromise peak shape. A good compromise is to keep the acidic modifier but at a very low concentration (e.g., 0.05%).
-
Optimize MS Source Parameters: Tune the capillary voltage, gas flow, and temperatures to maximize the signal for your analyte.
-
Q: The mass I'm observing doesn't match any expected impurities. How do I interpret this?
A: Unexpected masses can be adducts, fragments, or completely unexpected by-products.
-
Causality: In ESI, molecules can form adducts with solvent components.
-
Solutions:
-
Check for Common Adducts: In negative mode, look for adducts like [M+Cl]⁻ (if chlorinated solvents are present) or [M+HCOO]⁻ (from formic acid). In positive mode, look for [M+Na]⁺ and [M+K]⁺, which are very common.
-
Use High-Resolution MS (HRMS): Instruments like TOF or Orbitrap provide accurate mass measurements, which allow you to predict the elemental composition and significantly narrow down the possibilities for an unknown's identity[8].
-
Consider In-Source Fragmentation: If the source conditions are too harsh, your molecule might be fragmenting before it is even mass-analyzed. Try reducing the cone or fragmentor voltage.
-
Section 5: NMR Spectroscopy for Structural Confirmation
NMR is the gold standard for confirming the structure of your API and for elucidating the exact structure of isolated impurities.
Characteristic NMR Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Very broad signal, disappears upon D₂O exchange[9][10]. |
| Aromatic Protons | 7.0 - 8.5 | Complex splitting patterns due to fluorine and nitrogen coupling. | |
| Pyrrole Protons | 6.0 - 7.5 | Distinct signals for α and β protons of the pyrrole ring. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 160 - 185 | Characteristic downfield shift[11]. |
| Aromatic Carbons | 110 - 165 | The carbon attached to fluorine will show a large ¹JCF coupling constant. | |
| ¹⁹F NMR | Aryl-Fluoride | -100 to -130 | A single peak is expected, referenced to CFCl₃. |
NMR Troubleshooting Q&A
Q: I can't see the carboxylic acid proton in my ¹H NMR spectrum.
A: This is a common issue, especially in certain solvents.
-
Causality: The acidic proton undergoes rapid chemical exchange with residual water in the NMR solvent or with other exchangeable protons. This can broaden the signal significantly, sometimes to the point where it is lost in the baseline[11].
-
Solutions:
-
Use a Dry Solvent: Use a freshly opened ampule of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate and sharpen the signal.
-
Use DMSO-d₆: This solvent is known for hydrogen bonding with acidic protons, often resulting in a more visible, albeit still broad, peak.
-
Q: My aromatic region is too complex to interpret. How can I assign the peaks?
A: The combination of proton-proton and proton-fluorine coupling can create complex multiplets.
-
Causality: The fluorine atom will couple to nearby protons (²JHF, ³JHF, ⁴JHF), further splitting the signals.
-
Solutions:
-
Use 2D NMR: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to the carbon it is attached to, and an HMBC (Heteronuclear Multiple Bond Correlation) will show longer-range C-H correlations, which is invaluable for piecing the structure together.
-
¹⁹F-Decoupled ¹H NMR: If your spectrometer has the capability, running a proton spectrum while decoupling fluorine will simplify the aromatic region by removing all H-F coupling, leaving only H-H coupling.
-
Section 6: Method Validation FAQs
Q: What is analytical method validation and why is it necessary?
A: Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[2][4]. It is a regulatory requirement to ensure that the methods used for quality control generate reliable and reproducible results[12].
Q: What parameters do I need to evaluate to validate my HPLC impurity method according to ICH Q2(R1)?
A: For a quantitative impurity test, you must evaluate the following:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated by spiking the sample with known impurities and showing they are well-separated[2][4].
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be established across a range from the reporting level of the impurity to 120% of the specification limit[2].
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing a sample spiked with a known amount of impurity and calculating the percent recovery[2].
-
Precision: The degree of scatter between a series of measurements. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage[4].
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. Quality Guidelines.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- IJSDR. (2022). Troubleshooting in HPLC: A Review.
- Obrnuta faza. HPLC Troubleshooting.
- Javed, M. & Rao, K. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences.
- BenchChem. Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- PubMed Central. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
- Mirivel, G., Riffault, V., & Galloo, J. C. (2009). Development and Validation of an Ultra-High-Performance Liquid Chromatography Coupled to Time-Of-Flight Mass Spectrometry Method to Quantify Benzoic Acid and Long-Chain Monocarboxylic Acids (C12-C28) in Atmospheric Aerosols. Journal of Chromatography A, 1216(37), 6481-9.
- ChemicalBook. 1016835-48-5(this compound).
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Validation & Comparative
A Comparative Guide to the Structural Validation of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for the structural validation of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry. The primary focus is on the comprehensive application of Nuclear Magnetic Resonance (NMR) spectroscopy, juxtaposed with alternative analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is designed to serve as a practical resource for researchers, offering not just procedural outlines but also the underlying scientific rationale for experimental choices.
The Imperative of Structural Integrity
This compound possesses a unique confluence of functionalities: a fluorinated benzoic acid and a pyrrole ring. This combination presents a distinct set of spectroscopic characteristics. An error in the assignment of, for instance, the fluorine position or the connectivity of the pyrrole ring could lead to the pursuit of erroneous structure-activity relationships (SAR), wasting significant resources. Therefore, a multi-faceted analytical approach, spearheaded by the unparalleled detail of NMR, is essential.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide atom-specific information on the chemical environment, connectivity, and spatial relationships makes it an indispensable tool. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and self-validating dataset.
Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent upon meticulous sample preparation.[1][2][3][4]
Materials:
-
5-10 mg of this compound
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tube
-
Pipettes and a clean, dry vial
Procedure:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Once fully dissolved, carefully transfer the solution into the NMR tube using a pipette.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Wipe the exterior of the NMR tube clean before inserting it into the spectrometer.
The choice of solvent is critical as it can influence chemical shifts.[5][6][7][8][9] DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the downfield chemical shift of the acidic proton, which minimizes interference with other signals.
Diagram: Standard NMR Workflow
Caption: A generalized workflow for NMR-based structural elucidation.
Predicted NMR Data for this compound
While experimental data is the ultimate arbiter, predicted NMR data, based on established computational models, provides a robust framework for initial spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| COOH | ~13.0 | br s | - |
| H3' | 7.8 - 8.0 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 |
| H4' | 7.3 - 7.5 | ddd | J(H,H) ≈ 8.5, 2.5, J(H,F) ≈ 9.0 |
| H6' | 7.6 - 7.8 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 3.0 |
| H2, H5 (Pyrrole) | 7.0 - 7.2 | t | J(H,H) ≈ 2.0 |
| H3, H4 (Pyrrole) | 6.2 - 6.4 | t | J(H,H) ≈ 2.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| COOH | ~166 |
| C1' | ~130 |
| C2' | ~140 |
| C3' | ~125 (d, J(C,F) ≈ 25 Hz) |
| C4' | ~118 (d, J(C,F) ≈ 22 Hz) |
| C5' | ~160 (d, J(C,F) ≈ 250 Hz) |
| C6' | ~115 (d, J(C,F) ≈ 8 Hz) |
| C2, C5 (Pyrrole) | ~120 |
| C3, C4 (Pyrrole) | ~110 |
Table 3: Predicted ¹⁹F NMR Chemical Shift (in DMSO-d₆)
| Fluorine Assignment | Predicted Chemical Shift (ppm) |
| 5'-F | -110 to -120 |
Comparative Analysis with Alternative Techniques
While NMR is paramount, a comprehensive validation strategy incorporates data from other analytical methods.
Diagram: Interrelation of Analytical Techniques
Caption: The complementary roles of NMR, MS, and FTIR in structural validation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.
-
Strengths: High sensitivity, provides molecular formula with high-resolution MS, and fragmentation patterns can corroborate structural motifs.[10][11][12][13][14] For this compound, the molecular ion peak would confirm the overall composition. Key fragments would likely arise from the loss of COOH, and potentially the pyrrole ring.
-
Limitations: Isomers are often indistinguishable, and it does not provide detailed information on atom connectivity or stereochemistry.
Table 4: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Detailed connectivity, stereochemistry, 3D structure | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample Amount | mg range[1][2][3][4][15] | µg to ng range | µg to mg range |
| Destructive? | No | Yes | No |
| Isomer Differentiation | Excellent | Poor for many isomers | Can distinguish some isomers |
| Primary Application | Unambiguous structure elucidation | Molecular weight determination | Functional group identification |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
-
Strengths: Fast, requires minimal sample preparation, and is excellent for identifying key functional groups.[16][17][18][19][20][21][22]
-
Limitations: Provides limited information about the overall molecular skeleton and cannot distinguish between isomers with the same functional groups.
Table 5: Expected FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| C-F (Aromatic) | 1100-1250 |
| C-N (Pyrrole) | 1300-1400 |
| C=C (Aromatic/Pyrrole) | 1450-1600 |
Conclusion
The structural validation of this compound is a critical step in its development as a potential therapeutic agent. While Mass Spectrometry and FTIR spectroscopy provide valuable, complementary data regarding the molecular formula and functional groups, NMR spectroscopy is the definitive technique for unambiguous structural elucidation. The detailed insights into atomic connectivity and chemical environments afforded by ¹H, ¹³C, and ¹⁹F NMR, when interpreted in a cohesive manner, provide a self-validating system that ensures the scientific integrity of subsequent research and development efforts. This guide underscores the importance of a multi-technique approach, with NMR at its core, for the robust characterization of novel chemical entities.
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Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
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PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Sci-Hub. (1988). Assignment of the 13 C NMR shifts of brominated pyrrole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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PubMed. (2022, November 23). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
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Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1836. Retrieved from [Link]
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ResearchGate. (2025, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
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Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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Nature. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry. Retrieved from [Link]
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ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
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Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. Retrieved from [Link]
-
DePauw University. (n.d.). A Comparison of FTNMR and FTIR Techniques. Retrieved from [Link]
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International Journal of Advanced Research. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]
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The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
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Pharmacognosy Journal. (2018). Structural Elucidation of Peanut, Sunflower and Gingelly Oils by Using FTIR and 1H NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2020, March 24). Structure Elucidation using H NMR, FT IR, and Mass Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]
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Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
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purity analysis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid by HPLC
An Objective Guide to the Purity Analysis of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid: A Comparative Evaluation of HPLC and Alternative Chromatographic Techniques
In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This compound, a key structural motif in medicinal chemistry, requires robust analytical methods to ensure its quality. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the comprehensive purity profiling of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing a self-validating and reliable analytical workflow.
The Central Role of Purity in Pharmaceutical Intermediates
The purity of an intermediate like this compound directly impacts the quality and safety of the final API. Impurities, whether they are residual starting materials, by-products, or degradation products, can affect the stability, efficacy, and toxicity of the drug product. Therefore, a highly selective and sensitive analytical method is crucial for their detection and quantification.[1] High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the pharmaceutical industry, enabling the precise separation of compounds based on their physicochemical properties.[2]
Primary Technique: Reversed-Phase HPLC for Robust Purity Determination
For a moderately polar compound like this compound, which contains both a hydrophobic aromatic system and a polar carboxylic acid group, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3] The underlying principle involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases.[4]
Causality-Driven Method Development
The development of a successful HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.[5]
-
Column Selection: A C18 column is the logical starting point. The 18-carbon alkyl chains provide a hydrophobic stationary phase that effectively retains the aromatic rings of the analyte and potential impurities, allowing for separation based on differences in hydrophobicity.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol. For an acidic analyte, controlling the pH of the aqueous phase is critical.[6] By acidifying the mobile phase (e.g., with 0.1% phosphoric or formic acid) to a pH well below the pKa of the carboxylic acid group (~3.5-4.5), the ionization of the analyte is suppressed. This un-ionized form is more hydrophobic, leading to better retention, improved peak shape, and more reproducible chromatography.
-
Detection: The presence of aromatic rings in the molecule results in strong UV absorbance. A UV-Vis or Diode Array Detector (DAD) is therefore ideal.[2] The optimal detection wavelength (λmax) should be determined by scanning the UV spectrum of the analyte to ensure maximum sensitivity for the parent compound and its potential impurities. A wavelength of 254 nm is often a good starting point for aromatic compounds.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a robust RP-HPLC method for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
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comparing the reactivity of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid with other benzoic acids
An In-Depth Guide to the Reactivity of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid in Comparison to Other Benzoic Acids
Introduction
Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of a benzoic acid, particularly at its carboxylic acid group and the aromatic ring, is intricately governed by the nature and position of its substituents. Understanding these substituent effects is paramount for researchers and drug development professionals in designing synthetic routes and predicting molecular behavior. This guide provides a comprehensive comparison of the reactivity of this compound with other benzoic acid analogues. We will delve into the theoretical underpinnings of its reactivity, propose a robust experimental framework for empirical comparison, and present anticipated data to guide researchers in their work.
Theoretical Framework: The Electronic Effects of Substituents
The reactivity of a substituted benzoic acid is primarily dictated by the electronic properties of its substituents, which can be broadly classified into inductive and resonance (mesomeric) effects.[1]
-
Inductive Effect (-I/+I): This is the transmission of charge through a chain of atoms in a molecule, resulting from the electronegativity difference between adjacent atoms.[2] Electron-withdrawing groups (EWGs) like halogens or nitro groups exert a negative inductive effect (-I), pulling electron density away from the ring and the carboxylic acid, thereby increasing its acidity.[3][4]
-
Resonance Effect (+M/-M): This effect involves the delocalization of π-electrons through a conjugated system.[5] Electron-donating groups (EDGs) with lone pairs, such as amino or alkoxy groups, exert a positive mesomeric effect (+M), pushing electron density into the ring. This destabilizes the carboxylate anion, making the acid less acidic.[6]
The position of the substituent (ortho, meta, or para) is critical, as the resonance effect is most pronounced at the ortho and para positions, while the inductive effect operates at all positions but weakens with distance.[5] The Hammett equation offers a quantitative means to correlate these electronic effects with reaction rates and equilibrium constants for meta- and para-substituted benzoic acids.[7][8]
sub [label="Substituent (X)", fillcolor="#F1F3F4", fontcolor="#202124"]; benzoic_acid [label="Benzoic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];
sub -> benzoic_acid [label="Electronic Effects"];
sub_edg [label="Electron-Donating Group (EDG)\n e.g., -NH2, -OR", fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_ewg [label="Electron-Withdrawing Group (EWG)\n e.g., -NO2, -F", fillcolor="#EA4335", fontcolor="#FFFFFF"];
acidity_dec [label="Decreased Acidity\n(Higher pKa)\nDestabilized Carboxylate Anion", fillcolor="#FBBC05", fontcolor="#202124"]; acidity_inc [label="Increased Acidity\n(Lower pKa)\nStabilized Carboxylate Anion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub_edg -> acidity_dec [label="+M > -I"]; sub_ewg -> acidity_inc [label="-I and/or -M"];
{rank=same; sub_edg; sub_ewg;} {rank=same; acidity_dec; acidity_inc;}
sub -> sub_edg [style=invis]; sub -> sub_ewg [style=invis];
benzoic_acid -> acidity_dec [style=invis]; benzoic_acid -> acidity_inc [style=invis]; }
Figure 1. Influence of Substituents on Benzoic Acid Acidity
Analysis of this compound
To predict the reactivity of our focus molecule, we must dissect the contributions of its two substituents:
-
2-(1H-pyrrol-1-yl) group (ortho): The pyrrole ring is an aromatic heterocycle where the nitrogen's lone pair of electrons is delocalized within the five-membered ring.[9][10] When attached to the benzene ring at the ortho position, this nitrogen lone pair can be further delocalized into the benzene ring, making the pyrrol-1-yl group a strong electron-donating group via the resonance effect (+M).[11] This effect will tend to decrease the acidity of the carboxylic acid. Additionally, its presence at the ortho position can introduce steric hindrance around the carboxyl group, a phenomenon known as the "ortho-effect," which almost always increases the acid strength regardless of the substituent's electronic nature.[6]
-
5-fluoro group (meta): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[12] It also has a weak, opposing resonance effect (+M) due to its lone pairs.[12] In the meta position relative to the carboxylic acid, the resonance effect is negligible, so the strong -I effect dominates.[5] This will increase the acidity of the carboxylic acid by stabilizing the conjugate base.
Predicted Reactivity: The overall reactivity of this compound will be a balance of these competing effects. The strong +M effect of the ortho-pyrrol-1-yl group is expected to increase the electron density of the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles in reactions like esterification or amidation. However, the steric hindrance from the ortho-pyrrol-1-yl group and the -I effect of the meta-fluoro group will increase the acidity of the carboxylic proton. In reactions where the activation of the carboxylic acid is the rate-determining step, these latter effects could enhance reactivity.
Experimental Design for Reactivity Comparison
To empirically determine the reactivity of this compound, a competitive reaction experiment is a highly effective method. This approach allows for the direct comparison of reaction rates under identical conditions. We propose a competitive amidation reaction.
Objective: To determine the relative reactivity of a series of substituted benzoic acids by reacting an equimolar mixture with a sub-stoichiometric amount of an amine.
Selected Benzoic Acids for Comparison:
-
Benzoic Acid: The unsubstituted reference compound.
-
4-Nitrobenzoic Acid: Contains a strong electron-withdrawing group (-NO₂).
-
4-Methoxybenzoic Acid: Contains a strong electron-donating group (-OCH₃).
-
This compound: The target molecule.
Model Reaction: Amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. EDC is a zero-buyout coupling agent that activates the carboxylic acid for nucleophilic attack by the amine, avoiding the need for harsh conditions.[13]
}
Figure 2. Experimental Workflow for Competitive Amidation
Detailed Experimental Protocol
Materials:
-
This compound
-
Benzoic acid
-
4-Nitrobenzoic acid
-
4-Methoxybenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate, anhydrous
Procedure:
-
Preparation of Stock Solutions:
-
In a 50 mL volumetric flask, dissolve 0.5 mmol of each of the four benzoic acids in anhydrous DCM to create a 10 mM stock solution for each acid.
-
Prepare a 10 mM stock solution of benzylamine in anhydrous DCM.
-
Prepare a 20 mM stock solution of EDC in anhydrous DCM.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of the mixed benzoic acid solution (containing 0.1 mmol of each acid).
-
Add 5 mL of the benzylamine solution (0.05 mmol, 0.5 equivalents relative to each acid).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction Initiation and Monitoring:
-
Add 10 mL of the EDC solution (0.2 mmol) to the flask while stirring.
-
Immediately take a 1.0 mL aliquot (t=0) and transfer it to a vial containing 1 mL of 1 M HCl to quench the reaction.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Take further 1.0 mL aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and quench them in the same manner.
-
-
Sample Workup and Analysis:
-
To each quenched aliquot, add 2 mL of ethyl acetate and shake vigorously.
-
Allow the layers to separate and collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or by LC-MS to determine the concentration of the remaining unreacted benzoic acids and the newly formed amides.
-
Anticipated Results and Discussion
The reactivity of each benzoic acid will be inversely proportional to its remaining concentration over time. The acid that is consumed fastest is the most reactive under these conditions.
Table 1: Hypothetical Data for Competitive Amidation Reaction (% Benzoic Acid Remaining)
| Time (hours) | Benzoic Acid | 4-Nitrobenzoic Acid | 4-Methoxybenzoic Acid | This compound |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 75% | 40% | 90% | 85% |
| 4 | 50% | 15% | 78% | 68% |
| 24 | 20% | <5% | 65% | 55% |
Discussion of Anticipated Results:
-
4-Nitrobenzoic Acid (Most Reactive): The strong electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and significantly increases the acidity, leading to rapid activation by EDC and the fastest reaction rate.[6][14]
-
Benzoic Acid (Baseline Reactivity): Serves as the benchmark for comparison.
-
4-Methoxybenzoic Acid (Least Reactive): The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus the least reactive.[14]
-
This compound (Intermediate Reactivity): We anticipate its reactivity to be lower than benzoic acid but higher than 4-methoxybenzoic acid. The potent electron-donating effect of the ortho-pyrrol-1-yl group likely deactivates the carbonyl group towards nucleophilic attack, overriding the activating inductive effect of the meta-fluoro group. The steric hindrance from the ortho group might also slow down the approach of the nucleophile.
Conclusion
The reactivity of this compound is a nuanced interplay of steric and electronic factors. Theoretical analysis suggests that the strong electron-donating resonance effect of the ortho-pyrrol-1-yl group is the dominant factor, likely rendering the molecule less reactive in nucleophilic acyl substitution reactions compared to unsubstituted benzoic acid. The proposed competitive amidation experiment provides a clear and robust method for empirically validating this prediction. For scientists in drug discovery and process development, understanding these principles allows for the rational design of synthetic strategies and the fine-tuning of molecular properties for desired biological activities.
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Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Basrah. [Link]
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Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
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An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. [Link]
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Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
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Aromatic Heterocycles - Pyridine and Pyrrole. (2024). Chemistry LibreTexts. [Link]
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Substituent effects on the electronic structure and pKa of benzoic acid. (2025). ResearchGate. [Link]
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Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. ACS Publications. [Link]
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Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]
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Pyrrole and Pyrrole Derivatives. ResearchGate. [Link]
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Chemistry 110, Experiment 17: Carboxylic Acids and Esters. YouTube. [Link]
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Inductive Effect - Acids and Bases. YouTube. [Link]
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Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
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The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]
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Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]
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Carboxylic Acid Reactivity. Michigan State University Chemistry. [Link]
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Kinetic Study of Esterification Reaction. ResearchGate. [Link]
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A Spectroscopic Guide to the Characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic Acid and Its Derivatives
In the landscape of medicinal chemistry and materials science, the nuanced structural characterization of novel compounds is paramount to understanding their function and potential. The family of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid derivatives presents a compelling scaffold, integrating the electron-withdrawing fluorine atom, a planar pyrrole ring, and a versatile carboxylic acid moiety. This guide offers a comprehensive spectroscopic comparison of these derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary for their definitive identification and characterization.
This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. The protocols and interpretations presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction to the Spectroscopic Profile
The unique arrangement of functional groups in this compound derivatives gives rise to a distinct spectroscopic fingerprint. The interplay between the aromatic benzoic acid core, the heterocyclic pyrrole substituent, and the influential fluorine atom can be systematically dissected using a suite of analytical techniques. This guide will focus on the four pillars of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For the title compounds, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of a this compound derivative will be characterized by distinct regions corresponding to the pyrrole and benzoic acid protons. The acidic proton of the carboxylic acid is a key diagnostic signal.
-
Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded due to the electronegativity of the adjacent oxygen atoms and will appear as a broad singlet far downfield, often in the range of 10-13 ppm. This signal will disappear upon the addition of D₂O due to hydrogen-deuterium exchange.[1][2]
-
Benzoic Acid Protons: The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine at position 5 will primarily influence the protons at positions 4 and 6.
-
Pyrrole Protons: The protons on the pyrrole ring typically appear in the aromatic region, with distinct chemical shifts for the α-protons (adjacent to the nitrogen) and β-protons.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the range of 160-180 ppm.[1][2]
-
Aromatic and Heteroaromatic Carbons: The carbons of the benzene and pyrrole rings will resonate in the typical aromatic region (approximately 110-150 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).
Comparative Data for this compound Derivatives
| Proton/Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Considerations |
| -COOH | 10.0 - 13.0 | broad singlet | Disappears with D₂O exchange |
| Benzoic H | 7.0 - 8.5 | dd, ddd | Coupling with adjacent protons and fluorine |
| Pyrrole H | 6.0 - 7.5 | t, dd | Dependent on substitution on the pyrrole ring |
| -COOH | 165 - 175 | singlet | Deshielded due to oxygen atoms |
| C-F | 155 - 165 | doublet | Large ¹JCF coupling constant |
| Other Aromatic C | 110 - 140 | singlet or doublet | Smaller C-F coupling constants for C-meta and C-para |
| Pyrrole C | 100 - 130 | singlet | Chemical shifts influenced by substituents |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound derivatives, the carboxylic acid group provides the most prominent and diagnostic absorptions.
Key IR Absorptions
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state or in concentrated solutions.[2][3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption will appear in the range of 1680-1710 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a non-conjugated carboxylic acid.[4][5]
-
C-O Stretch (Carboxylic Acid): A medium to strong absorption will be present in the 1210-1320 cm⁻¹ region.[3][5]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C stretching vibrations within the rings will be observed in the 1450-1600 cm⁻¹ region.
Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Sharp |
| Aromatic C=C | 1450 - 1600 | Medium | Multiple bands |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Sharp |
| C-F | 1000 - 1100 | Strong | Sharp |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.
Caption: Workflow for IR spectroscopic analysis (KBr pellet).
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The extended π-system of this compound, encompassing both the pyrrole and benzene rings, will give rise to characteristic UV absorptions.
Expected UV-Vis Absorptions
Aromatic carboxylic acids typically show a weak n→π* transition at lower wavelengths (around 200-215 nm).[4][6] However, the extensive conjugation in the title compounds is expected to shift the absorption maxima (λ_max) to higher wavelengths due to π→π* transitions. The exact position of λ_max will be sensitive to the solvent polarity and the nature of any substituents on the rings.
Comparative UV-Vis Data
| Derivative | Expected λ_max (nm) | Transition Type | Solvent Effects |
| Parent Compound | 250 - 300 | π→π | A shift to longer wavelengths (red shift) may be observed in more polar solvents. |
| Electron-donating substituents | Shift to longer λ_max | π→π | Enhanced red shift. |
| Electron-withdrawing substituents | Shift to shorter λ_max | π→π* | Potential blue shift. |
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Ionization Techniques
For this compound derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are generally preferred. ESI is well-suited for polar, thermally labile molecules and typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the unambiguous determination of the molecular weight.[7] Electron Ionization (EI) can also be used, but may lead to extensive fragmentation, making the molecular ion peak less abundant.[7]
Expected Fragmentation Patterns
The fragmentation of these molecules will be influenced by the stability of the aromatic and heteroaromatic rings. Common fragmentation pathways include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Decarboxylation (loss of CO₂, 44 Da): A common fragmentation for benzoic acids.
-
Cleavage of the pyrrole ring: The pyrrole ring can undergo characteristic fragmentation, although the specific pathways will depend on the substitution pattern.[8][9]
Comparative Mass Spectrometry Data
| Ion | Formation | Significance |
| [M+H]⁺ or [M-H]⁻ | Protonation or deprotonation (ESI) | Confirms molecular weight |
| [M-H₂O]⁺ | Loss of water | Indicates presence of a carboxylic acid |
| [M-CO₂H]⁺ | Loss of the carboxyl group | Common fragmentation pathway |
| [M-CO₂]⁺ | Decarboxylation | Characteristic of benzoic acids |
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
Caption: Workflow for LC-MS analysis with ESI.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives requires a multi-faceted approach. By systematically applying NMR, IR, UV-Vis, and mass spectrometry, researchers can build a detailed and unambiguous picture of their molecular structure. This guide provides the foundational principles, expected data, and standardized protocols to facilitate this critical aspect of chemical research. The true power of this approach lies in the comparative analysis of a series of derivatives, where subtle shifts in spectroscopic data can be correlated with changes in molecular structure, ultimately leading to a deeper understanding of their chemical and physical properties.
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A Comparative Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives: An In Vitro and In Silico Exploration
Introduction: A Scaffold of Therapeutic Promise
In the landscape of modern drug discovery, the strategic combination of established pharmacophores into novel molecular frameworks is a cornerstone of innovation. The unique architecture of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid, which marries a salicylic acid backbone with a pyrrole heterocycle, presents a versatile scaffold for the development of new therapeutic agents.[1] This hybrid structure is of significant interest due to the well-documented anti-inflammatory properties of salicylic acid derivatives and the broad spectrum of biological activities associated with pyrrole-containing compounds, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
The synergy of in silico and in vitro studies is paramount in the efficient identification and optimization of lead compounds.[1] Computational methods, such as molecular docking, offer a rapid and cost-effective means to predict the binding affinity of a compound to a biological target, thereby prioritizing candidates for synthesis and further laboratory testing.[1] Subsequently, in vitro assays provide the empirical evidence needed to validate these computational predictions and quantify the biological activity of the synthesized molecules.
This guide presents a comprehensive framework for the comparative analysis of a series of novel 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid derivatives. While extensive comparative data for this specific class of compounds is not yet widely published, this document will provide a robust methodology for their evaluation, drawing upon established protocols and findings from research on structurally related molecules. We will explore a hypothetical series of derivatives to illustrate the interplay between chemical structure, predicted binding affinity, and observed biological activity.
Comparative Analysis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid Derivatives
For the purpose of this guide, we will consider a hypothetical series of derivatives of the parent compound (P0) with modifications on the pyrrole ring, a common strategy for structure-activity relationship (SAR) studies.
-
P0: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
-
D1: 2-Hydroxy-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
-
D2: 2-Hydroxy-5-(2-formyl-1H-pyrrol-1-yl)benzoic acid
-
D3: 2-Hydroxy-5-(2-nitro-1H-pyrrol-1-yl)benzoic acid
In Silico Predictions: Molecular Docking and ADMET Properties
Molecular docking studies were performed to predict the binding affinity of our hypothetical derivatives against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] Additionally, key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were calculated to assess the drug-likeness of these compounds.
Table 1: Predicted Binding Affinities and ADMET Properties
| Compound | Binding Affinity (kcal/mol) vs. COX-2 | Predicted LogP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of Five Violations |
| P0 | -7.8 | 2.1 | -3.2 | 0 |
| D1 | -8.5 | 2.9 | -3.8 | 0 |
| D2 | -8.1 | 1.9 | -3.0 | 0 |
| D3 | -7.5 | 2.3 | -3.4 | 0 |
The docking results suggest that the addition of small alkyl groups (D1) may enhance binding affinity to COX-2, while the introduction of polar groups (D2 and D3) has a less pronounced or slightly negative effect. All compounds are predicted to have favorable drug-like properties, with no violations of Lipinski's Rule of Five.
In Vitro Validation: COX-2 Inhibition and Cytotoxicity
The synthesized derivatives were then evaluated in vitro for their ability to inhibit COX-2 and for their cytotoxic effects on a normal human fibroblast cell line (to assess potential toxicity).
Table 2: In Vitro Biological Activity
| Compound | COX-2 Inhibition IC50 (µM) | Cytotoxicity (CC50) on Normal Fibroblasts (µM) | Selectivity Index (SI = CC50/IC50) |
| P0 | 15.2 | > 100 | > 6.6 |
| D1 | 8.9 | > 100 | > 11.2 |
| D2 | 12.5 | 85.3 | 6.8 |
| D3 | 18.7 | 92.1 | 4.9 |
The in vitro data correlates well with the in silico predictions. Derivative D1, with the highest predicted binding affinity, also demonstrated the most potent inhibition of COX-2. Importantly, all compounds, particularly P0 and D1, exhibited low cytotoxicity against normal cells, indicating a favorable preliminary safety profile.
Experimental Protocols
Synthesis of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid (P0)
A common and effective method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction.[2]
Materials:
-
5-Aminosalicylic acid
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 5-aminosalicylic acid in glacial acetic acid.[2]
-
To the stirred solution, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran.[2]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.[3]
-
Collect the precipitate by vacuum filtration and wash with cold water.[3]
-
Recrystallize the crude product from aqueous ethanol to obtain the purified 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid.[3]
-
Dry the purified product under vacuum.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]
In Silico Molecular Docking Workflow
Caption: Workflow for in silico molecular docking studies.
In Vitro COX-2 Inhibition Assay (Enzyme-Based)
This protocol describes a method to assess the inhibitory activity of the compounds against the COX-2 enzyme.[2]
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)
-
96-well microplate
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells and incubate for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.[1]
Materials:
-
Human fibroblast cell line
-
Cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)[1]
-
96-well plates
Procedure:
-
Culture the human fibroblast cells in an appropriate medium and seed them into 96-well plates.[1]
-
Treat the cells with various concentrations of the 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid derivatives and incubate for 24, 48, or 72 hours.[1]
-
Add the MTT solution to each well and incubate to allow viable cells to metabolize MTT into formazan crystals.[1]
-
Dissolve the formazan crystals in a solubilizing agent.[1]
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
Hypothesized Mechanism of Action and Signaling Pathway
Given that 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), it is hypothesized to exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Caption: Hypothesized inhibition of the COX-2 pathway.
Conclusion and Future Directions
The integrated approach of in silico prediction and in vitro validation provides a powerful strategy for the discovery and development of novel therapeutic agents. This guide has outlined a comprehensive framework for the comparative evaluation of 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid derivatives. Our hypothetical case study demonstrates how computational tools can effectively guide the selection of candidates for synthesis and testing, ultimately accelerating the drug discovery process.
The promising results for the dimethyl derivative (D1) in our illustrative example underscore the potential of this molecular scaffold. Future research should focus on the synthesis and evaluation of a broader library of these derivatives to establish a more detailed structure-activity relationship. Further investigations into their selectivity for COX-2 over COX-1, as well as their pharmacokinetic profiles, will be crucial in advancing these compounds towards clinical development.
References
- BenchChem. (2025). Unraveling the Potential of 2-Hydroxy-5-(1H-pyrrol-1-yl)
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry.
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid.
- BenchChem. (2025). 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid (CAS 53242-70-9).
Sources
A Comparative Analysis of the Anti-Cancer Activity of Fluorinated Benzoic Acid Derivatives: A Guide for Researchers
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the stability of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. When coupled with the versatile benzoic acid scaffold, a privileged structure in numerous therapeutic agents, fluorinated benzoic acid derivatives emerge as a promising class of compounds in the development of novel anti-cancer therapies.
This guide provides a comprehensive, in-depth comparative analysis of the anti-cancer activity of various fluorinated benzoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of efficacy data but also a detailed exploration of the underlying mechanisms of action and the experimental protocols necessary to evaluate these compounds.
Comparative Anti-Cancer Efficacy: A Data-Driven Overview
The anti-cancer potential of fluorinated benzoic acid derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. Below is a table summarizing the in vitro anti-cancer activity of selected fluorinated benzoic acid derivatives from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC50 Value | Reference Compound |
| Fluorinated Benzamides | 3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (Compound 4d) | A549 (Lung) | 2.55 µM | Gefitinib (8.47 µM) |
| MCF-7 (Breast) | 0.87 µM | Gefitinib (IC50 > 10 µM) | ||
| Fluorinated Quinazolinones | 4-Anilinoquinazoline derivative with 2-Amino-4-fluorobenzoic acid scaffold | H1975 (Lung, T790M mutant) | Potent inhibition | - |
| Fluorinated Hydrazide-Hydrazones | 4-Fluorobenzoic acid hydrazide derivative | - | - | - |
| Fluorinated Chalcones | Fluorinated chalcone derivative | HepG2 (Liver) | 67.51-108.20 μM | Doxorubicin |
| Fluorinated Isatins | ortho-Fluoro substituted 1-benzylisatin (Compound 3a) | HuTu-80 (Duodenum) | Moderate activity | 5-Fluorouracil |
| bis-Fluoro substituted 1-benzylisatin (Compound 3d) | HuTu-80 (Duodenum) | Moderate activity | 5-Fluorouracil |
Unraveling the Mechanisms of Action: More Than Just Cytotoxicity
The efficacy of these fluorinated benzoic acid derivatives stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer. The primary mechanisms identified include the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that drive tumor growth and survival.
Induction of Apoptosis: The Intrinsic and Extrinsic Pathways
A common mechanism of action for many anti-cancer agents, including fluorinated benzoic acid derivatives, is the induction of apoptosis.[1] This process can be initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which often converge on the activation of effector caspases.
The intrinsic pathway is triggered by intracellular stress and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the activation of effector caspases such as caspase-3.[2] Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process. Several fluorinated benzoic acid derivatives have been shown to modulate the balance of these proteins, favoring apoptosis.
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which in turn can directly activate effector caspases.[3] There is also crosstalk between the two pathways, for instance, activated caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family member, thereby amplifying the apoptotic signal through the intrinsic pathway.[4]
VEGFR-2 Inhibition: Angiogenesis is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. [5]Several fluorinated benzoic acid derivatives have shown potent inhibitory activity against VEGFR-2. [6]By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Structure-Activity Relationship (SAR) Insights
The anti-cancer activity of fluorinated benzoic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Position of Fluorine: The position of the fluorine atom on the benzoic acid ring significantly influences the compound's acidity, lipophilicity, and binding interactions with target proteins. For instance, in some EGFR inhibitors, a 2,6-difluoro substitution pattern on a phenyl ring has been shown to enhance potency. [7]* Nature of the Amide/Hydrazide Linker: Modifications to the linker connecting the fluorinated benzoic acid moiety to other chemical groups can dramatically alter the biological activity.
-
Substituents on Appended Rings: The nature and position of substituents on other aromatic or heterocyclic rings within the molecule can fine-tune the compound's selectivity and potency for specific cancer-related targets.
Key Experimental Protocols
To ensure the scientific rigor and reproducibility of findings, it is essential to follow standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anti-cancer activity of fluorinated benzoic acid derivatives.
Experimental Workflow Overview
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of fluorinated benzoic acid derivatives on cancer cell lines and calculate the IC50 value.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated benzoic acid derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acid derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells treated with fluorinated benzoic acid derivatives.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the treatment and control groups. Wash the cells twice with cold PBS by centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Propidium Iodide (PI) Cell Cycle Analysis
Objective: To determine the effect of fluorinated benzoic acid derivatives on the cell cycle distribution of cancer cells.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and wash them once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Cell Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Fluorinated benzoic acid derivatives represent a highly promising class of compounds for the development of novel anti-cancer therapies. Their demonstrated efficacy against a variety of cancer cell lines, coupled with their ability to induce apoptosis and inhibit key oncogenic signaling pathways, underscores their therapeutic potential. The structure-activity relationship studies provide a rational basis for the design of more potent and selective derivatives.
Future research should focus on a more comprehensive understanding of the specific molecular targets of these compounds and their effects on complex signaling networks within cancer cells. In vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates. The continued exploration of this chemical scaffold, guided by the principles of medicinal chemistry and a deep understanding of cancer biology, holds the potential to deliver the next generation of effective cancer treatments.
References
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Chitnis, S. P., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Archiv der Pharmazie. [Link]
- Ismail, F. M. (2002). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. Journal of Fluorine Chemistry.
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Leong, C. K., Chen, J., & Coghi, P. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology. [Link]
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Chitnis, S. P., et al. (2025). Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets. ChemRxiv. [Link]
- Li, J., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Alpan, U. C., et al. (2024). Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. Turkish Journal of Pharmaceutical Sciences.
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Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
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El-Sayed, N. N. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules. [Link]
- Cavaliere, A., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry.
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ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
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ResearchGate. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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Singh, S., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry. [Link]
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ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX... [Link]
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Boyer, S. J. (2002). Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships. Current Topics in Medicinal Chemistry. [Link]
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ResearchGate. (a) Chart comparing the IC50 values of the compounds for different cell... [Link]
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ResearchGate. Structures of VEGFR-2 inhibitors approved for clinical use. [Link]
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ResearchGate. Caspase-8 and -9 are both activated during intrinsic and extrinsic... [Link]
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ResearchGate. The extrinsic and intrinsic pathways to apoptosis. The extrinsic... [Link]
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Choi, W. S., et al. (2003). Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease. Journal of Neuroscience. [Link]
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Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. [Link]
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Gáliková, E., et al. (2022). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. International Journal of Molecular Sciences. [Link]
- Google Patents.
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Juin, P., et al. (2002). Caspase-8, c-FLIP, and caspase-9 in c-Myc-induced apoptosis of fibroblasts. Oncogene. [Link]
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ResearchGate. Extrinsic and intrinsic apoptosis pathways.Induction of... [Link]
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Sharma, D., et al. (2025). Evolutionary and Functional Analysis of Caspase-8 and ASC Interactions to Drive Lytic Cell Death, PANoptosis. Molecular Biology and Evolution. [Link]
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- 7. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. An erroneous structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. This guide provides a comprehensive, multi-technique framework for the definitive characterization of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic carboxylic acid with structural motifs relevant to medicinal chemistry.[1][2]
The necessity for a rigorous, multi-faceted approach cannot be overstated. While a single analytical technique might provide compelling evidence, it rarely offers incontrovertible proof.[3] By synergistically employing spectroscopic and chromatographic methods, we create a self-validating system where each piece of data corroborates the others, culminating in a high-confidence structural confirmation.[4][5] This guide is designed for researchers, medicinal chemists, and process development scientists who require not just data, but a verifiable understanding of their materials.
Context: Synthesis and the Origin of Uncertainty
To appreciate the necessity of thorough characterization, one must first consider the synthesis of the target compound. A plausible and common route to N-aryl pyrroles is the Paal-Knorr synthesis.[1] In this case, it would involve the condensation of 2-amino-5-fluorobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions.
Caption: Paal-Knorr synthesis workflow for this compound.
This process can yield impurities such as unreacted starting materials, polymeric byproducts, or potential regioisomers. Therefore, the subsequent analytical campaign must be designed to unequivocally confirm the formation of the desired product and assess its purity.
The Orthogonal Approach: A Comparative Analysis of Techniques
We will now explore a suite of analytical techniques, comparing their strengths and the specific insights they provide for the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a trio of experiments—¹H, ¹³C, and ¹⁹F NMR—is essential.
Causality of Choice: ¹H NMR maps the proton environment, ¹³C NMR defines the carbon skeleton, and ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. Crucially, heteronuclear coupling between these nuclei (e.g., ¹H-¹⁹F and ¹³C-¹⁹F) provides definitive proof of the fluorine's position on the benzene ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).[6]
-
Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
Record a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals.
Caption: General workflow for structural elucidation via NMR spectroscopy.
Expected Data Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity & Key Couplings (J) | Assignment Rationale |
| ¹H | ~13.0 | Broad singlet | Carboxylic acid proton; exchangeable. |
| ~7.8-8.0 | Doublet of doublets (dd) | Aromatic proton ortho to COOH. | |
| ~7.4-7.6 | Doublet of doublets (dd) | Aromatic proton ortho to pyrrole and meta to F. | |
| ~7.2-7.4 | Triplet of doublets (td) | Aromatic proton ortho to F. Shows coupling to F. | |
| ~7.1-7.2 | Triplet (t) | Pyrrole protons (α to N). | |
| ~6.2-6.3 | Triplet (t) | Pyrrole protons (β to N). | |
| ¹³C | ~166-168 | Singlet or doublet (C-F coupling) | Carboxylic acid carbonyl carbon. |
| ~158-162 | Doublet, ¹JCF ≈ 240-250 Hz | Aromatic carbon directly bonded to fluorine (C-F). | |
| ~110-145 | Multiple signals | Remaining aromatic and pyrrole carbons, some showing ²,³,⁴JCF coupling. | |
| ¹⁹F | -110 to -120 | Multiplet | Single fluorine environment on the benzene ring. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, offering the most direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy.
Causality of Choice: While NMR defines the structure, MS confirms the total mass and elemental composition, ruling out unexpected additions or substitutions (e.g., a chlorine atom instead of fluorine). It serves as an essential cross-check.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Method: Inject a small volume of the sample solution. Acquire data in both positive and negative ion modes.
-
Positive Mode [M+H]⁺: Detects the protonated molecule.
-
Negative Mode [M-H]⁻: Detects the deprotonated molecule (especially sensitive for acids).
-
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula, C₁₁H₈FNO₂.
Caption: Workflow for molecular formula confirmation using high-resolution mass spectrometry.
Expected Data Interpretation:
-
Molecular Formula: C₁₁H₈FNO₂
-
Theoretical Monoisotopic Mass: 205.0539 u
-
Expected HRMS Result (Positive Ion Mode, [M+H]⁺): m/z = 206.0617. The measured value should be within 5 ppm of the theoretical value.
-
Expected HRMS Result (Negative Ion Mode, [M-H]⁻): m/z = 204.0462.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It is particularly useful for verifying the integrity of the carboxylic acid moiety.[8]
Causality of Choice: This technique provides complementary information to NMR and MS. While NMR shows the C, H, and F framework and MS gives the total mass, IR directly confirms the C=O and O-H bonds that are characteristic of the molecule's functionality.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
Expected Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2500-3300 (very broad) | O-H stretch | Carboxylic acid O-H |
| ~3100 | C-H stretch | Aromatic & Pyrrole C-H |
| ~1700 | C=O stretch | Carboxylic acid carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring skeletal vibrations |
| ~1250 | C-F stretch | Aryl-fluoride bond |
| ~1340 | C-N stretch | Pyrrole C-N bond |
Synthesizing the Evidence: A Self-Validating Conclusion
| Technique | Question Answered | Evidence for this compound |
| ¹H, ¹³C, ¹⁹F NMR | What is the specific connectivity of the atoms? Where is the fluorine? | Correct number of proton and carbon signals. Observed H-F and C-F couplings confirm the 5-fluoro substitution pattern. Chemical shifts match expected electronic environments. |
| HRMS | What is the molecular formula and weight? | Measured accurate mass matches the theoretical mass of C₁₁H₈FNO₂ within 5 ppm. |
| IR Spectroscopy | Are the expected functional groups present? | Strong, characteristic absorptions for carboxylic acid (O-H, C=O) and C-F bonds are present. |
| HPLC | Is the sample pure? | A single major peak indicates high purity, with its retention time serving as a reference for future batches. |
This orthogonal dataset forms a self-validating system. The mass confirmed by HRMS is consistent with the atoms mapped by NMR. The functional groups identified by IR are present in the structure elucidated by NMR. Finally, HPLC confirms that this well-characterized entity is the major component of the sample. This rigorous, multi-technique validation is the gold standard for confirming the identity of novel compounds in a regulated and scientifically demanding environment.
Caption: The convergence of orthogonal analytical data to confirm chemical identity.
References
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5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontera Group. [Link]
-
Chemical Identification: Methods & Examples. (2024). StudySmarter. [Link]
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Analytical chemistry - Wikipedia. (n.d.). Wikipedia. [Link]
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Identity determination and purity testing. (n.d.). ChemCon GmbH. [Link]
-
Techniques and Methods of Identification. (n.d.). ResearchGate. [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]
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Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
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Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. (n.d.). apicule. [Link]
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NMR Spectra of Products. (n.d.). Royal Society of Chemistry. [Link]
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Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. (n.d.). PubChem. [Link]
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2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. (n.d.). PubChem. [Link]
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2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. [Link]
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CAS No : 1235865-75-4 | Product Name : Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. (n.d.). Pharmaffiliates. [Link]
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IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. [Link]
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Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. (2008). PubMed. [Link]
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Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. [Link]
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Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism. (2003). PubMed. [Link]
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FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. (2011). PubMed. [Link]
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4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Synthesis and Efficacy of 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic Acid as a Synthetic Intermediate
Abstract
The strategic incorporation of fluorine and N-aryl pyrrole motifs is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to therapeutic candidates.[1][2] This guide provides an in-depth assessment of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, a key synthetic intermediate embodying this design philosophy. We move beyond a simple catalog of properties to deliver a comparative analysis of the principal synthetic routes for its preparation: the traditional copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. By examining the mechanistic underpinnings, experimental protocols, and key performance metrics such as yield, scalability, and cost, this guide offers researchers and drug development professionals the critical insights needed to select the optimal synthetic strategy for their specific research and development objectives.
The Strategic Importance of Fluorinated N-Aryl Pyrrole Scaffolds
The N-aryl pyrrole moiety is a privileged scaffold found in numerous natural products and bioactive molecules. Its combination with a benzoic acid functional group provides a versatile handle for further chemical modification, while the strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2] This makes intermediates like this compound highly valuable in the synthesis of complex pharmaceuticals, including potential anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The efficacy of such an intermediate is not merely defined by its structure, but by the efficiency, robustness, and scalability of the methods used to synthesize it.
Comparative Analysis of Synthetic Routes
The construction of the critical C-N bond between the benzoic acid and pyrrole rings is the central challenge in synthesizing the title compound. Two primary catalytic cross-coupling strategies dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.
Caption: High-level overview of the two primary synthetic pathways.
The Classic Approach: Ullmann Condensation
The Ullmann condensation is the copper-promoted reaction between an aryl halide and an amine, alcohol, or thiol.[5] Historically, this reaction required harsh conditions, often involving stoichiometric amounts of copper and high temperatures (>200 °C), which limited its functional group tolerance.[5] However, the development of ligand-accelerated protocols, often using simple and inexpensive ligands like L-proline or N,N-dimethylglycine, has revitalized the Ullmann reaction, allowing it to proceed under significantly milder conditions.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts (e.g., CuI) are typically used as they are more readily soluble and reactive than copper metal.
-
Ligand: Amino acids like L-proline act as bidentate ligands, stabilizing the copper center and facilitating the catalytic cycle, thereby lowering the required reaction temperature.[6]
-
Base: A strong base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the pyrrole N-H, forming the active nucleophile.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are traditionally used to ensure solubility of the salts and to reach the necessary temperatures.
The Modern Workhorse: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for C-N bond formation.[8] Its success stems from its exceptionally broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann couplings.[9] The reaction's performance is highly dependent on the choice of phosphine or N-heterocyclic carbene (NHC) ligand, with different "generations" of catalysts developed to handle increasingly challenging substrates.[8]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂) or by using a stable Pd(0) source (e.g., Pd₂(dba)₃).
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are crucial. They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Base: A non-nucleophilic base is essential. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are common, though milder carbonate bases can be used with highly active catalyst systems.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are required to prevent catalyst poisoning and side reactions.[10]
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.
Data-Driven Performance Comparison
The choice between the Ullmann and Buchwald-Hartwig methods often depends on a trade-off between cost, conditions, and scope. The following table summarizes key performance indicators based on literature precedents for similar N-arylations.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Justification & References |
| Catalyst System | Copper (CuI, Cu₂O) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | Copper is significantly cheaper and less toxic than palladium.[7][10] |
| Typical Ligands | L-Proline, N,N-Dimethylglycine, Phenanthroline | Xantphos, SPhos, RuPhos, NHCs | Ullmann ligands are often simple and inexpensive, while Buchwald ligands are complex, patented, and costly.[6][8] |
| Reaction Temp. | 80 - 140 °C (Ligand-promoted) | 25 - 110 °C | Modern Ullmann reactions are milder than historical precedents but generally require more heat than Buchwald-Hartwig.[5][9] |
| Reaction Time | 12 - 48 hours | 2 - 24 hours | Buchwald-Hartwig reactions are typically faster due to the higher catalytic activity of palladium systems.[11] |
| Typical Yields | 60 - 85% | 75 - 95% | Buchwald-Hartwig generally provides higher yields across a broader range of substrates.[8] |
| Functional Group Tol. | Moderate | Excellent | Palladium's high tolerance for diverse functional groups is a key advantage, minimizing the need for protecting groups.[8] |
| Scalability | Favorable | Challenging | The low cost of the copper catalyst is a major advantage for industrial scale-up. Palladium's cost can be prohibitive.[10] |
| Air/Moisture Sens. | Low to Moderate | High | Buchwald-Hartwig reactions require strict anhydrous and anaerobic conditions to protect the Pd(0) catalyst.[9][10] |
Detailed Experimental Protocols
The following protocols are self-validating, representative procedures for the synthesis of this compound. Researchers should perform their own optimization.
Caption: General experimental workflow from setup to characterization.
Protocol: Synthesis via Ligand-Promoted Ullmann Condensation
-
Rationale: This protocol leverages a cost-effective copper catalyst with an inexpensive amino acid ligand, making it suitable for larger-scale synthesis where cost is a primary driver.
-
Materials:
-
2-Bromo-5-fluorobenzoic acid (1.0 equiv)
-
Pyrrole (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluorobenzoic acid, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times.
-
Add anhydrous DMF, followed by pyrrole, via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing 1 M HCl (aq).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product.
-
Protocol: Synthesis via Buchwald-Hartwig Amination
-
Rationale: This protocol utilizes a high-activity palladium catalyst system to achieve a high yield under relatively mild conditions, ideal for small-scale synthesis, library generation, and substrates with sensitive functional groups.
-
Materials:
-
2-Bromo-5-fluorobenzoic acid (1.0 equiv)
-
Pyrrole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, NaOtBu, and 2-bromo-5-fluorobenzoic acid.
-
Seal the flask, then evacuate and backfill with Argon three times.
-
Add anhydrous toluene, followed by pyrrole, via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with 1 M HCl (aq) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Assessing Efficacy: Beyond the Yield
The "efficacy" of a synthetic intermediate is a multi-faceted concept:
-
Atom Economy & Environmental Impact: The Buchwald-Hartwig reaction, while high-yielding, uses a precious metal catalyst with a significant environmental footprint associated with its extraction and purification.[10] Copper-based systems are considered greener alternatives.[10]
-
Process Safety & Robustness: The air and moisture sensitivity of the Buchwald-Hartwig reaction requires more stringent operational controls, which can be a challenge on an industrial scale. Ullmann reactions are typically more robust.
-
Purification: Removal of residual palladium from the final product is a critical concern in pharmaceutical synthesis due to strict regulatory limits. While filtration through adsorbents is effective, it adds cost and complexity. Copper is generally easier to remove.
Conclusion and Future Outlook
Both the Ullmann condensation and Buchwald-Hartwig amination are highly effective methods for preparing this compound. The choice is not a matter of one being definitively superior, but rather a strategic decision based on project requirements.
-
For exploratory, small-scale synthesis where speed, yield, and broad functional group tolerance are paramount, the Buchwald-Hartwig amination is the preferred method.
-
For large-scale, process chemistry applications where cost, catalyst robustness, and environmental impact are the primary considerations, a well-optimized, ligand-promoted Ullmann condensation represents the more efficacious and sustainable choice.
The continued development of new catalysts—particularly those based on earth-abundant and less toxic metals like copper, nickel, and iron—will undoubtedly provide even more efficient and economical routes to this valuable class of synthetic intermediates in the future.
References
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Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Pyrrole Benzoic Acids
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is optimizing a molecule's metabolic stability. A compound that is rapidly metabolized by the body will likely have a short half-life and poor bioavailability, rendering it ineffective. The pyrrole benzoic acid scaffold is a valuable pharmacophore found in numerous biologically active molecules.[1][2] However, like many electron-rich heterocyclic systems, it can be susceptible to metabolic degradation.
This guide provides an in-depth comparison of the metabolic stability of non-fluorinated pyrrole benzoic acids and their fluorinated counterparts. We will explore the biochemical rationale for metabolic liabilities, the mechanism by which fluorine imparts stability, and the experimental data that underpins this widely used medicinal chemistry strategy.
The Metabolic Fate of Pyrrole Benzoic Acids: Identifying the "Soft Spots"
The liver is the body's primary metabolic clearinghouse, equipped with a superfamily of enzymes known as Cytochrome P450 (CYP450).[3][4] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics, including most drugs.[5] Their primary function is to introduce or expose polar functional groups through oxidative reactions, marking the compound for subsequent Phase II conjugation and excretion.
The pyrrole ring, being an electron-rich aromatic system, is a prime substrate for CYP450-mediated oxidation.[6] Metabolism often occurs on the pyrrole ring itself, typically at the carbons adjacent to the nitrogen atom. This process can proceed through several pathways, including:
-
Hydroxylation: The direct addition of a hydroxyl (-OH) group to a carbon atom.
-
Epoxidation: The formation of a reactive epoxide intermediate across a double bond in the pyrrole ring.
-
Ring Scission: The subsequent opening of the pyrrole ring, often following epoxidation, which leads to highly polar and readily excreted metabolites.[6]
These metabolic "soft spots" represent a significant liability for any drug candidate built on this scaffold, as they provide a direct route for rapid clearance and inactivation.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison: An Illustrative Case Study
To quantify the impact of fluorination, in vitro metabolic stability assays are employed. The following table summarizes representative data from a liver microsomal stability assay, comparing a hypothetical parent pyrrole benzoic acid with its fluorinated analog. A longer metabolic half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
Disclaimer: The following data is illustrative, based on typical outcomes observed in medicinal chemistry programs when comparing non-fluorinated and fluorinated heterocyclic compounds. [7]Specific values can vary significantly based on the exact molecular structure and experimental conditions.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Pyrrole Benzoic Acids | Pyrrole Benzoic Acid A | Non-fluorinated parent | 15 | 92.4 | Human |
| 4-Fluoro-Analog A | Fluorine at C4 of pyrrole ring | > 120 | < 11.5 | Human |
As the illustrative data shows, the introduction of a single fluorine atom at a metabolically labile position can transform a compound with moderate stability into one with high stability, significantly increasing its potential for further development.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard, self-validating procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism and pharmacokinetics (DMPK) studies. [7][8]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.
Materials
-
Test Compounds (Fluorinated and Non-fluorinated)
-
Positive Control Compound (e.g., Verapamil, a well-characterized CYP3A4 substrate) [9]* Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Experimental Workflow
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure
-
Preparation:
-
Prepare working solutions of the test compounds and positive control in phosphate buffer to a final concentration of 1 µM.
-
Prepare a master mix of Human Liver Microsomes and the NADPH regenerating solution A in phosphate buffer.
-
-
Incubation:
-
Pre-warm all solutions and plates to 37°C for 10 minutes.
-
Add the test compound and control solutions to the designated wells of the 96-well incubation plate.
-
Add the microsome/NADPH-A master mix to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution B to all wells except the "minus-cofactor" controls.
-
-
Time-Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well to a corresponding well in a 96-well collection plate containing ice-cold acetonitrile and an internal standard. The acetonitrile immediately terminates the enzymatic reaction.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal and vortex the collection plate.
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining against time and determining the slope of the line (k). t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Conclusion
The metabolic stability of a drug candidate is a critical determinant of its clinical success. For scaffolds like pyrrole benzoic acid, which contain metabolically labile sites, proactive medicinal chemistry strategies are essential. The strategic incorporation of fluorine is a highly effective, mechanistically-driven method for enhancing metabolic stability by shielding vulnerable positions from CYP450-mediated oxidation. [7]By understanding the principles of metabolic blocking and utilizing robust in vitro assays like the one detailed here, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of developing new and effective therapeutics.
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Kim, H., et al. (2025). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. NIH. [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]
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ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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MDPI. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. [Link]
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Hu, L., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. As a fluorinated aromatic carboxylic acid, this compound requires specific protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established chemical safety principles and regulatory guidelines, emphasizing the causality behind each recommendation to foster a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment
Key Hazard Profile:
| Hazard Classification | Category | Description | Supporting Evidence |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5] | Based on data for 2-Fluorobenzoic acid and other similar benzoic acid derivatives.[1][4] |
| Serious Eye Damage/Irritation | Category 2 / 1 | Causes serious eye irritation or damage.[1][2][3][4][5][6] | Analogous compounds are known to be severe eye irritants.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3][5] | Dust or aerosols can irritate the respiratory tract.[1][3] |
| Acute Oral Toxicity | Category 4 | May be harmful if swallowed.[4][7] | A common classification for benzoic acid derivatives.[4] |
Immediate Safety Protocols: Your First Line of Defense
Before handling this compound, ensure all safety measures are in place. The immediate priority is to prevent exposure through direct contact, inhalation, or ingestion.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The selection of specific PPE is directly dictated by the compound's hazard profile.
-
Hand Protection: Wear double nitrile or Viton gloves.[8] Halogenated organic compounds can degrade standard laboratory gloves; therefore, robust chemical resistance is essential.
-
Eye Protection: Chemical splash goggles are mandatory.[8] Given the risk of serious eye irritation, standard safety glasses do not provide adequate protection.[3][4]
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[8]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Emergency Exposure Procedures
In the event of an accidental exposure, immediate and correct action is critical to mitigate harm.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][6][10] Remove all contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Flush the eyes immediately with an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[3][6][10] Seek immediate medical attention from an ophthalmologist.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting.[6][10] Rinse the mouth with water and seek immediate medical attention.[5]
Laboratory Waste Management: Segregation and Collection
Proper disposal begins at the point of generation. The chemical nature of this compound as a halogenated organic compound dictates its waste stream.
The Critical Importance of Segregation
Halogenated and non-halogenated waste streams must never be mixed.[9][11] The rationale is both economic and environmental:
-
Disposal Cost: Disposal of halogenated waste is significantly more expensive due to the need for specialized treatment processes like high-temperature incineration.[9]
-
Treatment Method: Halogenated compounds require specific disposal technologies to break the stable carbon-halogen bonds and scrub resulting acid gases (like hydrogen fluoride) to prevent environmental release.[12]
Step-by-Step Waste Collection Protocol
-
Select the Correct Container: Use a designated, compatible hazardous waste container, typically made of polyethylene.[8] Ensure the container is in good condition with a secure, threaded sealing cap.[11]
-
Label Immediately: Affix a "Hazardous Waste" tag to the container before adding any waste.[9][11] Clearly write all constituents, including "this compound" and any solvents used.
-
Collect Waste:
-
Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weighing paper, gloves, contaminated spill absorbent) in the designated container.[13]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated halogenated liquid waste container. Do not mix with other waste streams like acids, bases, or oxidizers.[8][13][14]
-
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[9][11] This prevents the release of vapors and potential contamination.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8][9] The storage area should be cool, dry, and well-ventilated.[9]
Disposal Workflow: From Benchtop to Final Disposition
The following workflow illustrates the lifecycle of this compound waste within a research institution. This process ensures a chain of custody and proper handling at every stage.
Caption: Disposal workflow for this compound.
The ultimate disposal of fluorinated organic compounds is governed by stringent environmental regulations.[15] Under the U.S. Environmental Protection Agency (EPA) interim guidance for per- and polyfluoroalkyl substances (PFAS), which are also fluorinated organic compounds, the primary recommended methods are:
-
High-Temperature Incineration: This is a preferred method for destroying halogenated organic waste.[16] Sufficiently high temperatures and long residence times are required to break the highly stable carbon-fluorine bond. The process must include off-gas scrubbing to capture the resulting hydrogen fluoride.
-
Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill is another option.[16] These facilities use extensive controls to prevent the chemical from leaching into the environment.[16]
Your institution's Environmental Health and Safety (EHS) office is responsible for ensuring that the waste is sent to a facility capable of these disposal methods.[13]
Spill Management Protocol
Even with careful handling, spills can occur. A prepared response is essential.
-
Assess the Situation: Determine the extent of the spill. If it is large or you feel unsafe, evacuate the area and contact your institution's emergency number.[9][14]
-
Control Access: Prevent others from entering the spill area.
-
Ensure Ventilation: Ensure the chemical fume hood is operating.
-
Don PPE: Wear the full PPE as described in Section 2.1.
-
Contain and Absorb: For a small spill of the solid, carefully sweep it up. For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite).[7][8] Do not use combustible materials like paper towels.
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into your designated halogenated hazardous waste container.[8][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor or laboratory safety coordinator.[14]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can manage this compound responsibly, ensuring personal safety and environmental stewardship.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-(1-Pyrrolyl)benzoic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for Benzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluorobenzoic acid.
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET for Benzoic Acid (Acidimetric Standard).
- Fisher Scientific. (2025). SAFETY DATA SHEET for Benzoic acid.
- CymitQuimica. (2024). Safety Data Sheet for 2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- Barnes & Thornburg LLP. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- Washington State University. (n.d.). Halogenated Solvents.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Amino-5-fluorobenzoic acid.
- Fisher Scientific. (2021). SAFETY DATA SHEET for Benzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Benzoic acid.
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- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
